Propylmalonyl-CoA
Description
Properties
Molecular Formula |
C27H44N7O19P3S |
|---|---|
Molecular Weight |
895.7 g/mol |
IUPAC Name |
2-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]pentanoic acid |
InChI |
InChI=1S/C27H44N7O19P3S/c1-4-5-14(25(39)40)26(41)57-9-8-29-16(35)6-7-30-23(38)20(37)27(2,3)11-50-56(47,48)53-55(45,46)49-10-15-19(52-54(42,43)44)18(36)24(51-15)34-13-33-17-21(28)31-12-32-22(17)34/h12-15,18-20,24,36-37H,4-11H2,1-3H3,(H,29,35)(H,30,38)(H,39,40)(H,45,46)(H,47,48)(H2,28,31,32)(H2,42,43,44)/t14?,15-,18-,19-,20?,24-/m1/s1 |
InChI Key |
KIJUWBPJFSIWKM-PCLZRLGGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Central Role of Propionyl-CoA in Cellular Metabolism: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Propionyl-CoA is a pivotal intermediate in cellular metabolism, situated at the crossroads of carbohydrate, lipid, and protein catabolism. Its metabolism is essential for energy production through the Krebs cycle and for replenishing its intermediates, a process known as anaplerosis. Dysregulation of propionyl-CoA metabolism is implicated in several inherited metabolic disorders, highlighting its critical role in maintaining cellular homeostasis. This technical guide provides an in-depth exploration of the synthesis, catabolism, and diverse metabolic functions of propionyl-CoA. It includes a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the pertinent metabolic pathways to serve as a valuable resource for the scientific community.
Introduction
Propionyl-CoA, a three-carbon acyl-CoA thioester, is a vital metabolic intermediate.[1][2] It is primarily generated from the catabolism of odd-chain fatty acids, the branched-chain amino acids valine and isoleucine, as well as methionine and threonine.[1][3][4] Additionally, cholesterol breakdown contributes to the cellular pool of propionyl-CoA.[3][5] The principal metabolic fate of propionyl-CoA is its conversion to succinyl-CoA, which then enters the Krebs cycle.[3][6][7] This process not only contributes to ATP production but also plays a crucial anaplerotic role by replenishing Krebs cycle intermediates.[3][8]
Given its central position, the metabolism of propionyl-CoA is tightly regulated. Deficiencies in the enzymes responsible for its conversion can lead to the accumulation of propionyl-CoA and its derivatives, resulting in serious metabolic disorders such as propionic acidemia.[3][9] Understanding the intricate details of propionyl-CoA metabolism is therefore of paramount importance for developing therapeutic strategies for these conditions and for elucidating its broader role in cellular physiology and pathology.
Sources of Propionyl-CoA
Propionyl-CoA is derived from several key catabolic pathways within the cell:
-
Odd-Chain Fatty Acid Oxidation: The β-oxidation of fatty acids with an odd number of carbon atoms proceeds until the final three carbons are released as propionyl-CoA.[1][4][10]
-
Amino Acid Catabolism: The breakdown of the essential amino acids valine, isoleucine, methionine, and threonine generates propionyl-CoA as an intermediate.[1][2][3][4]
-
Cholesterol Catabolism: The side chain of cholesterol is catabolized to produce propionyl-CoA.[3][5]
The relative contribution of these sources to the total cellular propionyl-CoA pool can vary depending on the cell type and metabolic state.
The Canonical Pathway: Conversion to Succinyl-CoA
The primary metabolic route for propionyl-CoA in mammals is a three-step mitochondrial pathway that converts it into the Krebs cycle intermediate, succinyl-CoA.[6]
Diagram: Propionyl-CoA to Succinyl-CoA Pathway
Caption: The canonical pathway for the conversion of propionyl-CoA to succinyl-CoA.
-
Carboxylation of Propionyl-CoA: The first and rate-limiting step is the ATP-dependent carboxylation of propionyl-CoA to D-methylmalonyl-CoA, catalyzed by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) .[3][9][11]
-
Epimerization: Methylmalonyl-CoA epimerase (MCEE) then catalyzes the conversion of D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA.[5]
-
Isomerization: Finally, methylmalonyl-CoA mutase (MCM) , a vitamin B12-dependent enzyme, rearranges the carbon skeleton of L-methylmalonyl-CoA to form succinyl-CoA.[12][13]
Anaplerotic Role of Propionyl-CoA
Anaplerosis is the process of replenishing Krebs cycle intermediates that have been extracted for biosynthetic purposes. Propionyl-CoA serves as a significant anaplerotic substrate by feeding into the Krebs cycle at the level of succinyl-CoA.[3][8] This is particularly crucial in tissues with high energy demands and active biosynthesis, such as the liver and heart.[14][15] The anaplerotic flux from propionyl-CoA helps to maintain the catalytic capacity of the Krebs cycle, ensuring a continuous supply of reducing equivalents for oxidative phosphorylation and biosynthetic precursors.[8][16]
Diagram: Anaplerotic Role of Propionyl-CoA
Caption: Propionyl-CoA replenishes Krebs cycle intermediates, serving an anaplerotic function.
Alternative Metabolic Fates and Consequences of Accumulation
In certain organisms and under specific metabolic conditions, propionyl-CoA can enter alternative pathways. For instance, in some bacteria, the methylcitrate cycle serves as a primary route for propionyl-CoA metabolism, converting it to pyruvate (B1213749) and succinate.[17]
Inborn errors of metabolism affecting the canonical pathway, such as propionic acidemia (PCC deficiency) and methylmalonic acidemia (MCM deficiency), lead to the toxic accumulation of propionyl-CoA and its byproducts.[2][3][9] This accumulation has several detrimental effects:
-
Inhibition of Key Metabolic Enzymes: Propionyl-CoA can inhibit enzymes such as pyruvate dehydrogenase complex and α-ketoglutarate dehydrogenase, disrupting glucose oxidation and the Krebs cycle.[3]
-
Sequestration of Coenzyme A: The accumulation of propionyl-CoA can deplete the free coenzyme A (CoASH) pool, a phenomenon known as "CoA trapping," which impairs numerous CoA-dependent reactions, including fatty acid oxidation.[18]
-
Formation of Toxic Metabolites: Propionyl-CoA can be converted to alternative metabolites like methylcitrate and 3-hydroxypropionate (B73278), which are used as diagnostic markers for propionic acidemia.[3][5]
Quantitative Data on Propionyl-CoA Metabolism
The following tables summarize key quantitative data related to the enzymes and intermediates of propionyl-CoA metabolism.
Table 1: Kinetic Parameters of Key Enzymes
| Enzyme | Substrate | Km (mM) | Vmax | Organism/Tissue | Reference |
| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA | 0.29 | - | Human Fibroblasts | [11][19] |
| ATP | 0.08 | - | Human Fibroblasts | [19] | |
| Bicarbonate | 3.0 | - | Human Fibroblasts | [11][19] | |
| Acetyl-CoA/Propionyl-CoA Carboxylase | Propionyl-CoA | 0.07 | 28 s-1 | Metallosphaera sedula | [8] |
| Acetyl-CoA | 0.06 | 28 s-1 | Metallosphaera sedula | [8] | |
| Methylmalonyl-CoA Mutase (MCM) | Adenosylcobalamin | Varies (mutations increase Km 40- to 900-fold) | Varies (0.2% to nearly 100% of wild-type) | Human | [3][20] |
Table 2: Intracellular Concentrations of Propionyl-CoA
| Condition | Cell/Tissue Type | Concentration (µM) | Reference |
| Baseline Metabolic State | Human Fibroblasts (from various donors) | 2.5 - 27 | [1] |
| Catabolic State | Human Fibroblasts (from various donors) | 25 - 60 | [1] |
| Propionate Treatment | Cardiac Tissue | ~101-fold increase | [21] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of propionyl-CoA metabolism.
Quantification of Propionyl-CoA by LC-MS/MS
Objective: To quantify the intracellular concentration of propionyl-CoA.
Principle: This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific detection of propionyl-CoA.
Methodology:
-
Sample Preparation:
-
Harvest cells or tissue and immediately quench metabolism by flash-freezing in liquid nitrogen.
-
Extract metabolites using a cold extraction solution (e.g., 80% methanol).
-
Include an internal standard (e.g., n-propionyl co-enzyme A) for accurate quantification.[22]
-
Centrifuge the extract to pellet protein and debris.
-
Dry the supernatant under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., Agilent ZORBAX 300SB-C8).[14]
-
Mobile Phase A: 2% acetonitrile (B52724) in 100 mM ammonium (B1175870) formate, pH 5.0.[14]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate propionyl-CoA from other acyl-CoAs.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for propionyl-CoA and the internal standard.
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of propionyl-CoA.
-
Calculate the concentration of propionyl-CoA in the samples by comparing their peak areas (normalized to the internal standard) to the standard curve.
-
Propionyl-CoA Carboxylase (PCC) Activity Assay
Objective: To measure the enzymatic activity of PCC in cell or tissue extracts.
Principle: This assay measures the incorporation of radiolabeled bicarbonate ([14C]NaHCO3) into propionyl-CoA to form [14C]methylmalonyl-CoA.
Methodology:
-
Preparation of Cell/Tissue Homogenate:
-
Homogenize cells or tissue in a suitable buffer (e.g., Tris-HCl) containing protease inhibitors.
-
Determine the protein concentration of the homogenate using a standard method (e.g., Bradford assay).
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing:
-
Tris-HCl buffer (pH 8.0-8.5)
-
ATP
-
MgCl2
-
Propionyl-CoA
-
[14C]NaHCO3
-
-
Pre-incubate the reaction mixture at 37°C.
-
Initiate the reaction by adding the cell/tissue homogenate.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Termination and Measurement:
-
Stop the reaction by adding an acid (e.g., trichloroacetic acid). This also serves to remove unreacted [14C]NaHCO3 as 14CO2.[2]
-
Centrifuge to pellet the precipitated protein.
-
Measure the radioactivity in the supernatant, which contains the [14C]methylmalonyl-CoA product, using a scintillation counter.
-
-
Calculation of Activity:
-
Calculate the PCC activity as nmol of bicarbonate incorporated per minute per mg of protein.
-
Stable Isotope Tracing of Propionyl-CoA Metabolism
Objective: To trace the metabolic fate of propionyl-CoA precursors.
Principle: Cells are incubated with a stable isotope-labeled precursor (e.g., [13C3]propionate, U-13C-isoleucine), and the incorporation of the isotope into downstream metabolites is measured by mass spectrometry.
Methodology:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Replace the standard culture medium with a medium containing the stable isotope-labeled tracer.
-
Incubate the cells for a specific time course.
-
-
Metabolite Extraction:
-
Harvest the cells and perform metabolite extraction as described in section 7.1.
-
-
LC-MS/MS Analysis:
-
Analyze the extracts by LC-MS/MS to determine the mass isotopologue distribution of propionyl-CoA and other relevant metabolites (e.g., succinyl-CoA, Krebs cycle intermediates).
-
-
Metabolic Flux Analysis:
-
Use the mass isotopologue distribution data to calculate the relative contribution of the tracer to the synthesis of the target metabolites and to model the metabolic flux through the pathway.
-
Diagram: Experimental Workflow for Stable Isotope Tracing
References
- 1. researchgate.net [researchgate.net]
- 2. Propionyl-CoA Carboxylase – Supra-Regional Assay Service [sas-centre.org]
- 3. academic.oup.com [academic.oup.com]
- 4. CE assay of methylmalonyl-coenzyme-a mutase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring propionyl-CoA carboxylase activity in phytohemagglutinin stimulated lymphocytes using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of acetyl-CoA/propionyl-CoA carboxylase in Metallosphaera sedula. Carboxylating enzyme in the 3-hydroxypropionate cycle for autotrophic carbon fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Case Western Reserve University [case.edu]
- 10. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methylmalonyl-CoA Mutase | Semantic Scholar [semanticscholar.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 18. Metabolic perturbations mediated by propionyl-CoA accumulation in organs of mouse model of propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 20. Expression and kinetic characterization of methylmalonyl-CoA mutase from patients with the mut- phenotype: evidence for naturally occurring interallelic complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.physiology.org [journals.physiology.org]
- 22. researchgate.net [researchgate.net]
The Propionyl-CoA Metabolic Pathway: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The propionyl-CoA metabolic pathway is a critical catabolic route for odd-chain fatty acids and several essential amino acids, funneling them into the tricarboxylic acid (TCA) cycle. Dysregulation of this pathway leads to severe, life-threatening metabolic disorders, making its components attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the propionyl-CoA metabolic pathway, its key intermediates, and the enzymes that regulate its flux. We present collated quantitative data on metabolite concentrations and enzyme kinetics, detailed experimental protocols for the quantification of key intermediates, and visual representations of the pathway and associated analytical workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction
Propionyl-CoA is a pivotal intermediate in cellular metabolism, primarily generated from the catabolism of odd-chain fatty acids, the amino acids valine, isoleucine, methionine, and threonine, and the degradation of cholesterol side chains.[1][2][3] Its metabolic fate is predominantly its conversion to succinyl-CoA, an intermediate of the TCA cycle, thereby providing a crucial link between the breakdown of these biomolecules and central carbon metabolism.[2][3] This conversion is a three-step enzymatic process localized within the mitochondria.[4]
Genetic defects in the enzymes of this pathway lead to the accumulation of propionyl-CoA and its upstream metabolites, resulting in life-threatening inborn errors of metabolism such as propionic acidemia and methylmalonic acidemia.[4][5] These conditions are characterized by severe metabolic acidosis, hyperammonemia, and neurological complications.[1][4] Understanding the intricacies of the propionyl-CoA pathway, including the concentrations of its intermediates and the kinetics of its enzymes, is paramount for the development of effective diagnostic and therapeutic strategies.
The Core Pathway: Intermediates and Enzymes
The conversion of propionyl-CoA to succinyl-CoA involves three key enzymes:
-
Propionyl-CoA Carboxylase (PCC): A biotin-dependent mitochondrial enzyme that catalyzes the ATP-dependent carboxylation of propionyl-CoA to form (S)-methylmalonyl-CoA.[1][6]
-
Methylmalonyl-CoA Epimerase (MCEE): This enzyme catalyzes the reversible conversion of (S)-methylmalonyl-CoA to its stereoisomer, (R)-methylmalonyl-CoA.[3]
-
Methylmalonyl-CoA Mutase (MUT): A vitamin B12 (adenosylcobalamin)-dependent enzyme that catalyzes the isomerization of (R)-methylmalonyl-CoA to succinyl-CoA.[3][6]
The accumulation of propionyl-CoA can also lead to the formation of alternative metabolites such as propionylcarnitine (B99956) and 2-methylcitrate, which serve as important diagnostic markers for pathway disorders.[2][7][8]
References
- 1. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propionylcarnitine excretion in propionic and methylmalonic acidurias: a cause of carnitine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 4. Propionic Acidemia — New England Consortium of Metabolic Programs [newenglandconsortium.org]
- 5. mdpi.com [mdpi.com]
- 6. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic flux analysis in hiPSC-CMs reveals insights into cardiac dysfunction in propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
Biosynthesis of Propionyl-CoA from Amino Acids: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Propionyl-coenzyme A (propionyl-CoA) is a critical intermediate in cellular metabolism, situated at the crossroads of carbohydrate, lipid, and protein catabolism.[1][2] It is a three-carbon thioester that can be converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, thereby serving anaplerotic functions and contributing to cellular energy production.[1][3] Beyond its role in central carbon metabolism, propionyl-CoA is a precursor for the biosynthesis of odd-chain fatty acids and certain polyketides.[4][5] While the beta-oxidation of odd-chain fatty acids is a well-known source, the catabolism of specific amino acids represents a major biosynthetic route to propionyl-CoA. This guide provides an in-depth overview of the metabolic pathways that convert the amino acids valine, isoleucine, threonine, and methionine into propionyl-CoA, complete with quantitative data, detailed experimental protocols for pathway analysis, and visual diagrams of the core processes.
Metabolic Pathways of Propionyl-CoA Formation
The degradation of four key amino acids—valine, isoleucine, threonine, and methionine—converges on the production of propionyl-CoA.[5] These pathways involve a series of enzymatic reactions primarily located within the mitochondria.
Valine Catabolism
The catabolism of the branched-chain amino acid valine proceeds through a series of steps that ultimately yield propionyl-CoA.[6] The pathway begins with two enzymatic reactions common to all branched-chain amino acids.
-
Transamination: Valine is first converted to α-ketoisovalerate by a branched-chain amino acid aminotransferase (BCAT).
-
Oxidative Decarboxylation: The resulting α-ketoisovalerate undergoes irreversible oxidative decarboxylation to form isobutyryl-CoA. This reaction is catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex, a rate-limiting step in branched-chain amino acid catabolism.[7][8]
-
Subsequent Reactions: Isobutyryl-CoA is then further metabolized through a series of reactions involving dehydrogenation, hydration, and hydrolysis to ultimately form propionyl-CoA.[6]
Isoleucine Catabolism
The breakdown of isoleucine is unique in that it yields both acetyl-CoA and propionyl-CoA, making it both ketogenic and glucogenic.
-
Transamination and Oxidative Decarboxylation: Similar to valine, isoleucine is converted to its corresponding α-keto acid (α-keto-β-methylvalerate) by BCAT, and then to α-methylbutyryl-CoA by the BCKDH complex.
-
Pathway Bifurcation: α-methylbutyryl-CoA is dehydrogenated to tiglyl-CoA. The pathway continues through several steps until it is cleaved to yield acetyl-CoA and propionyl-CoA.
Threonine Catabolism
Threonine can be catabolized through multiple pathways, with a major route leading to propionyl-CoA production.
-
Deamination: Threonine is deaminated by the enzyme threonine deaminase (also known as threonine dehydratase) to produce α-ketobutyrate and ammonia.[9]
-
Oxidative Decarboxylation: The α-ketobutyrate is then converted to propionyl-CoA. This reaction can be catalyzed by the BCKDH complex, which exhibits broad substrate specificity.[8]
Methionine Catabolism
The catabolism of the sulfur-containing amino acid methionine also generates propionyl-CoA as a key intermediate.
-
Conversion to Homocysteine: Methionine is first converted to S-adenosylmethionine (SAM), which then donates its methyl group to become S-adenosylhomocysteine (SAH). SAH is hydrolyzed to homocysteine.
-
Formation of α-Ketobutyrate: Homocysteine condenses with serine to form cystathionine, which is then cleaved to yield cysteine, ammonia, and α-ketobutyrate.
-
Conversion to Propionyl-CoA: As in the threonine pathway, α-ketobutyrate is subsequently converted to propionyl-CoA by the BCKDH complex.
Quantitative Data on Key Enzymes
The kinetic properties of enzymes are crucial for understanding the flux through metabolic pathways. While these values can vary based on the organism, tissue, and experimental conditions, the following table summarizes key available data.
| Enzyme | Substrate | Km (mM) | Organism/Tissue | Reference(s) |
| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA | 0.29 | - | |
| Propionyl-CoA Carboxylase (PCC) | Bicarbonate | 3.0 | - | |
| Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) | α-Ketoisocaproate | Rat Liver | - | |
| Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) | α-Keto-β-methylvalerate | Rat Liver | - | |
| Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) | α-Ketoisovalerate | Rat Liver | - | |
| Threonine Deaminase | L-Threonine | E. coli | - |
Note: Specific Km and Vmax values for many enzymes in these pathways are not consistently reported across the literature, reflecting the complexity and regulatory nature of these multi-enzyme systems.
Experimental Protocols
Analyzing the biosynthesis of propionyl-CoA requires robust methodologies for measuring enzyme activities and quantifying key metabolites.
Protocol 1: Spectrophotometric Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex Activity
Principle: The activity of the BCKDH complex is determined by measuring the rate of NADH production, which results from the oxidative decarboxylation of a branched-chain α-keto acid substrate. The increase in absorbance at 340 nm due to NADH formation is monitored over time.
Reagents and Materials:
-
Tissue/cell homogenates or isolated mitochondria
-
Extraction Buffer: (e.g., 50 mM potassium phosphate, pH 7.5, 2 mM EDTA, 0.1% Triton X-100, 1 mM DTT, protease inhibitors)
-
Assay Buffer: (e.g., 30 mM potassium phosphate, pH 7.5, 5 mM MgCl₂, 0.2 mM EDTA, 0.1% Triton X-100)
-
Substrate Solution: 10 mM α-ketoisovalerate (or other branched-chain α-keto acid)
-
Cofactor Solution: 2.5 mM NAD⁺, 0.2 mM Coenzyme A, 0.5 mM Thiamine pyrophosphate (TPP)
-
Microplate reader or spectrophotometer capable of reading at 340 nm
-
96-well UV-transparent plates
Procedure:
-
Prepare tissue or cell extracts by homogenizing in ice-cold Extraction Buffer. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the extract.
-
In a 96-well plate, add the following to each well:
-
150 µL Assay Buffer
-
20 µL Cofactor Solution
-
10 µL of sample extract (adjust volume and protein concentration as needed)
-
-
Incubate the plate at 30°C for 5 minutes to pre-warm the reaction mixture.
-
Establish a baseline by reading the absorbance at 340 nm for 2-5 minutes.
-
Initiate the reaction by adding 20 µL of the pre-warmed Substrate Solution to each well.
-
Immediately begin monitoring the increase in absorbance at 340 nm every 30-60 seconds for 10-20 minutes.
Calculation:
-
Calculate the rate of change in absorbance (ΔAbs/min) from the linear portion of the reaction curve.
-
Use the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹) to convert the rate to µmol/min.
-
Normalize the activity to the amount of protein in the sample (e.g., in nmol/min/mg protein).
Protocol 2: Radiometric Assay for Propionyl-CoA Carboxylase (PCC) Activity
Principle: This assay measures the activity of PCC by quantifying the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into the non-volatile product, methylmalonyl-CoA. The unreacted radiolabeled bicarbonate is removed as ¹⁴CO₂ gas upon acidification.
Reagents and Materials:
-
Cell lysates or purified enzyme
-
Reaction Buffer: (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 5 mM ATP, 10 mM DTT)
-
Substrate: 2 mM Propionyl-CoA
-
Radiolabel: NaH¹⁴CO₃ (specific activity ~50-60 mCi/mmol)
-
Stop Solution: 10% Trichloroacetic acid (TCA)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a reaction master mix containing Reaction Buffer and NaH¹⁴CO₃.
-
In a microcentrifuge tube, add 50 µL of the master mix.
-
Add 25 µL of cell lysate (containing 50-200 µg of protein). Pre-incubate at 37°C for 5 minutes.
-
Start the reaction by adding 25 µL of the Propionyl-CoA substrate solution.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding 100 µL of ice-cold 10% TCA. This will precipitate the protein and acidify the solution.
-
Vortex and centrifuge at high speed for 5 minutes to pellet the protein.
-
Transfer a 100 µL aliquot of the supernatant to a scintillation vial.
-
Dry the aliquot completely in a fume hood or using a speed vacuum to drive off any remaining ¹⁴CO₂.
-
Re-dissolve the dried residue in 200 µL of water, add 5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
Calculation:
-
Prepare a standard curve with known amounts of NaH¹⁴CO₃ to relate counts per minute (CPM) to moles of bicarbonate.
-
Calculate the amount of ¹⁴C incorporated into the non-volatile product.
-
Express the enzyme activity as nmol of bicarbonate fixed per minute per mg of protein.
Protocol 3: Quantification of Propionyl-CoA by LC-MS/MS
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of acyl-CoAs. Propionyl-CoA is separated from other metabolites by reverse-phase chromatography and is then detected by mass spectrometry using multiple reaction monitoring (MRM) for high specificity.
Reagents and Materials:
-
Cell or tissue samples
-
Internal Standard (IS): e.g., [¹³C₃]-Propionyl-CoA
-
Extraction Solution: e.g., 5% 5-Sulfosalicylic acid (SSA) in water, kept on ice
-
Mobile Phase A: 25 mM Ammonium formate (B1220265) in water, pH 8.2
-
Mobile Phase B: Acetonitrile
-
LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source
-
C18 reverse-phase HPLC column
Procedure:
-
Extraction:
-
Flash-freeze tissue or cell pellets in liquid nitrogen.
-
Homogenize the frozen sample in a pre-chilled tube with a defined volume of ice-cold Extraction Solution containing the internal standard.
-
Vortex vigorously and incubate on ice for 10 minutes.
-
Centrifuge at maximum speed at 4°C for 15 minutes.
-
Collect the supernatant for analysis.
-
-
LC Separation:
-
Inject the sample onto the C18 column.
-
Use a gradient elution method. For example:
-
0-2 min: 2% B
-
2-10 min: Linear gradient from 2% to 30% B
-
10-12 min: Linear gradient to 95% B (column wash)
-
12-15 min: Re-equilibrate at 2% B
-
-
Set the column temperature (e.g., 40°C) and flow rate (e.g., 0.4 mL/min).
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ion ESI mode.
-
Set up an MRM transition for propionyl-CoA (e.g., Q1: m/z 824.1 -> Q3: m/z 317.1) and its corresponding internal standard.
-
Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
Calculation:
-
Generate a standard curve by analyzing known concentrations of propionyl-CoA spiked with a fixed concentration of the internal standard.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the standard.
-
Use the standard curve to determine the concentration of propionyl-CoA in the unknown samples.
-
Normalize the concentration to the initial sample weight or cell number.
References
- 1. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Structural and Biochemical Characterization of Human Mitochondrial Branched-chain α-Ketoacid Dehydrogenase Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. bmrservice.com [bmrservice.com]
- 7. Spectrophotometric assay for measuring branched-chain amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]
Propionyl-CoA Carboxylase: An Anaplerotic Gateway to the TCA Cycle
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Propionyl-CoA Carboxylase (PCC) is a critical mitochondrial enzyme that plays a pivotal role in cellular metabolism by catalyzing the entry of various metabolites into the tricarboxylic acid (TCA) cycle. This biotin-dependent enzyme facilitates the carboxylation of propionyl-CoA to form methylmalonyl-CoA, which is subsequently converted to the TCA cycle intermediate, succinyl-CoA. This process, known as anaplerosis, is essential for replenishing TCA cycle intermediates that are diverted for biosynthetic processes. Dysfunction of PCC leads to the severe metabolic disorder, propionic acidemia, highlighting its physiological importance. This guide provides a comprehensive overview of the function of PCC in the context of the TCA cycle, details on its kinetics, the pathological consequences of its deficiency, and methodologies for its study.
Introduction
The tricarboxylic acid (TCA) cycle is the central hub of cellular respiration, responsible for the oxidation of acetyl-CoA to generate ATP. The integrity and functionality of the TCA cycle are dependent on the constant availability of its intermediates. Anaplerotic pathways are crucial for replenishing these intermediates as they are consumed in various biosynthetic pathways. Propionyl-CoA carboxylase (PCC) is a key anaplerotic enzyme that funnels metabolites from the catabolism of odd-chain fatty acids, cholesterol, and the amino acids valine, isoleucine, methionine, and threonine into the TCA cycle.[1][2] By converting propionyl-CoA to succinyl-CoA, PCC provides a vital influx of carbon into the cycle, supporting cellular energy production and biosynthetic activities.[1][3]
The Biochemical Function of Propionyl-CoA Carboxylase
PCC is a heterododecameric enzyme composed of alpha and beta subunits, encoded by the PCCA and PCCB genes, respectively.[1] The enzyme is located in the mitochondrial matrix and catalyzes the ATP-dependent carboxylation of propionyl-CoA to (S)-methylmalonyl-CoA.[2][4] This reaction requires biotin (B1667282) as a cofactor.
The overall reaction is as follows:
ATP + propionyl-CoA + HCO3− <=> ADP + phosphate (B84403) + (S)-methylmalonyl-CoA[2]
The (S)-methylmalonyl-CoA is then converted to (R)-methylmalonyl-CoA by methylmalonyl-CoA epimerase, and subsequently, methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, isomerizes (R)-methylmalonyl-CoA to succinyl-CoA, a direct intermediate of the TCA cycle.[2][5]
Anaplerotic Role in the TCA Cycle
The primary function of PCC in relation to the TCA cycle is anaplerosis, the replenishment of cycle intermediates.[1][6] The succinyl-CoA produced from the PCC-initiated pathway enters the TCA cycle, contributing to the pool of intermediates.[1] This is particularly important in tissues with high energy demands or significant biosynthetic activity. For instance, in the heart, anaplerosis from propionate (B1217596) has been shown to be a significant contributor to the TCA cycle flux.[7] Studies in pig hearts have demonstrated that anaplerosis from propionate can account for approximately 8.9% of the citric acid cycle flux at a low plasma propionate concentration.[7][8] This replenishment is critical for maintaining the catalytic capacity of the cycle and supporting ATP production.[1]
Quantitative Data
Kinetic Properties of Propionyl-CoA Carboxylase
The enzymatic activity of PCC is characterized by its affinity for its substrates. The Michaelis constants (Km) for its substrates have been determined, providing insight into its catalytic efficiency.
| Substrate | Km Value | Reference |
| Propionyl-CoA | 0.29 mM | [1] |
| ATP | 0.08 mM | [2] |
| Bicarbonate (HCO3-) | 3.0 mM | [1][2] |
Contribution of Propionyl-CoA to TCA Cycle Anaplerosis
The anaplerotic flux from propionyl-CoA can vary depending on the tissue and metabolic state.
| Tissue | Anaplerotic Contribution (% of TCA Cycle Flux) | Experimental Model | Reference |
| Pig Heart | 8.9 ± 1.3% | In vivo infusion of [U-13C3]propionate | [7] |
| Rat Heart | Increased from 18% to 29% (total anaplerosis with propionate supplementation) | Isolated perfused heart with [3-13C]pyruvate and unlabeled propionate | [7] |
Pathophysiology: Propionic Acidemia
Deficiency in PCC activity, due to mutations in the PCCA or PCCB genes, leads to the autosomal recessive metabolic disorder known as propionic acidemia.[9][10] This condition results in the accumulation of propionyl-CoA and its toxic byproducts, such as propionic acid, methylcitrate, and 3-hydroxypropionate.[1][11]
The buildup of propionyl-CoA can have several detrimental effects on mitochondrial function and the TCA cycle:
-
Inhibition of other enzymes: Propionyl-CoA can inhibit key mitochondrial enzymes, including pyruvate (B1213749) dehydrogenase complex and α-ketoglutarate dehydrogenase, leading to a reduction in citrate (B86180) synthesis and overall TCA cycle function.[1]
-
Sequestration of Coenzyme A: The accumulation of propionyl-CoA can lead to a depletion of the free Coenzyme A (CoA) pool, a phenomenon known as CoA trapping. This can impair other CoA-dependent reactions, such as fatty acid oxidation.[12]
-
Formation of toxic metabolites: Propionyl-CoA can be alternatively metabolized to form neurotoxic compounds.[9]
Clinically, propionic acidemia presents in the neonatal period with symptoms of metabolic acidosis, hyperammonemia, lethargy, and vomiting.[1][9] If untreated, it can lead to severe neurological damage, cardiomyopathy, and death.[9]
Experimental Protocols
Measurement of Propionyl-CoA Carboxylase Activity
Several methods are available to assay PCC activity in various tissues and cell types.
Method: High-Performance Liquid Chromatography (HPLC)-based Assay in Lymphocytes [1][13]
This method measures the production of methylmalonyl-CoA from propionyl-CoA in phytohemagglutinin (PHA)-stimulated lymphocytes.[1][13]
Protocol:
-
Sample Preparation: Isolate lymphocytes from whole blood. Stimulate the lymphocytes with PHA.
-
Cell Lysis: Lyse the stimulated lymphocytes to release the cellular contents, including PCC.
-
Enzymatic Reaction: Incubate the cell lysate with a reaction mixture containing propionyl-CoA, ATP, and bicarbonate.
-
Reaction Termination: Stop the reaction after a defined period.
-
HPLC Analysis: Analyze the reaction mixture using HPLC to separate and quantify the amount of methylmalonyl-CoA produced.[1]
-
Data Analysis: Calculate the PCC activity based on the rate of methylmalonyl-CoA formation.
Analysis of TCA Cycle Intermediates and Anaplerotic Flux
Method: Stable Isotope Tracing with Gas Chromatography-Mass Spectrometry (GC-MS) [7][14]
This technique allows for the quantitative assessment of the contribution of specific substrates to the TCA cycle.
Protocol:
-
Isotope Administration: Infuse a stable isotope-labeled substrate, such as [U-13C3]propionate, into an animal model or cell culture system.[7][15]
-
Tissue/Cell Collection: After a defined period of infusion, collect tissue biopsies or cells.
-
Metabolite Extraction: Immediately quench metabolism and extract the metabolites from the collected samples.
-
Derivatization: Chemically modify the TCA cycle intermediates to make them volatile for GC-MS analysis.
-
GC-MS Analysis: Separate the derivatized metabolites by gas chromatography and detect the different mass isotopomers by mass spectrometry.[14]
-
Flux Calculation: Determine the anaplerotic flux from the labeled substrate by analyzing the mass isotopomer distribution of the TCA cycle intermediates, such as succinate.[7]
Method: Metabolomics Analysis of TCA Cycle Intermediates [16][17][18]
This approach provides a snapshot of the concentrations of TCA cycle intermediates and can reveal perturbations in the cycle.
Protocol:
-
Sample Collection: Collect biological samples (e.g., tissue, plasma, urine).
-
Metabolite Extraction: Extract the metabolites from the samples.
-
LC-MS or GC-MS Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS) or GC-MS to identify and quantify the TCA cycle intermediates.[16]
-
Data Analysis: Compare the levels of TCA cycle intermediates between different experimental groups to identify significant changes.
Visualizations
Propionyl-CoA Carboxylation and Entry into the TCA Cycle```dot
Caption: A typical experimental workflow for quantifying anaplerotic flux using stable isotope tracing.
Conclusion
Propionyl-CoA carboxylase is a vital enzyme that ensures the proper functioning of the TCA cycle through its anaplerotic role. By providing a pathway for various metabolites to enter the central carbon metabolism, PCC supports cellular energy homeostasis and biosynthesis. The severe consequences of PCC deficiency underscore its critical importance. A thorough understanding of PCC's function, kinetics, and regulation is essential for developing therapeutic strategies for propionic acidemia and for appreciating its broader role in cellular metabolism. The experimental protocols outlined in this guide provide a framework for researchers to investigate the intricate role of PCC in health and disease.
References
- 1. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Propionic acidemia - Wikipedia [en.wikipedia.org]
- 10. gpnotebook.com [gpnotebook.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Measuring propionyl-CoA carboxylase activity in phytohemagglutinin stimulated lymphocytes using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of the citric acid cycle intermediates using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Urinary Loss of Tricarboxylic Acid Cycle Intermediates As Revealed by Metabolomics Studies: An Underlying Mechanism to Reduce Lipid Accretion by Whey Protein Ingestion? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Item - Metabolomic analysis of key intermediates in glycolysis, lactate production, and the TCA cycle in ccRCC samples. - Public Library of Science - Figshare [plos.figshare.com]
- 18. Metabolomics and transcriptomics profiles reveal the dysregulation of the tricarboxylic acid cycle and related mechanisms in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Propylmalonyl-CoA in Bacteria: A Technical Guide to its Discovery, Biosynthesis, and Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propylmalonyl-CoA is a specialized extender unit in bacterial polyketide biosynthesis, crucial for the creation of structurally complex and medically significant natural products. This technical guide provides an in-depth exploration of the discovery, biosynthetic pathways, and enzymatic machinery responsible for this compound production. It details its critical role in the generation of high-value pharmaceuticals, such as the immunosuppressant FK506. This document consolidates current knowledge, presenting quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in microbiology, metabolic engineering, and drug development.
Discovery and Significance
The existence of this compound as a distinct metabolic intermediate was initially inferred from the chemical structures of certain polyketide natural products. These compounds contained propyl side chains that could not be explained by the incorporation of the common extender units, malonyl-CoA or methylmalonyl-CoA. The discovery was therefore not a singular event but rather a gradual elucidation driven by the study of complex polyketide synthases (PKSs).
This compound is a five-carbon dicarboxylic acid derivative that serves as an extender unit in Type I PKSs. Its incorporation into a growing polyketide chain results in the addition of a butyryl group, which can be further modified to introduce structural diversity.
Significance in Drug Development:
The primary significance of this compound lies in its role as a key building block for the biosynthesis of potent therapeutic agents. The most notable example is the immunosuppressant FK506 (Tacrolimus) , which utilizes an allylmalonyl-CoA extender unit that is derived from a propylmalonyl-ACP intermediate.[1][2] The structural complexity endowed by this compound and its derivatives is often essential for the biological activity of these molecules, making the understanding of its biosynthesis a critical aspect of natural product chemistry and the bioengineering of novel pharmaceuticals.[2][3] PKSs are known to utilize a broad range of substrates including acetyl-CoA, propionyl-CoA, malonyl-CoA, methylmalonyl-CoA, ethylmalonyl-CoA, and this compound.[2]
Biosynthesis of this compound
The biosynthesis of this compound is not a ubiquitous pathway in bacteria but is rather found in specific producers of complex polyketides. The canonical pathway for the synthesis of unusual alkylmalonyl-CoA extender units, including this compound, involves a dedicated set of enzymes that function independently of the primary fatty acid synthesis machinery.
The FK506 Biosynthetic Pathway: A Case Study
The biosynthesis of this compound has been extensively studied in the context of FK506 production by Streptomyces tsukubaensis. In this organism, a dedicated cluster of genes, initially referred to as tcs (tacrolimus cluster synthase) and later as all (allylmalonyl-CoA biosynthesis), encodes the enzymatic machinery for the synthesis of allylmalonyl-CoA, which proceeds through a propylmalonyl-acyl carrier protein (ACP) intermediate.[1][3][4]
The key enzymes involved in this pathway are:
-
TcsA (AllA): An acyltransferase (AT) and acyl carrier protein (ACP) complex.
-
TcsB (AllK): A β-keto-acyl synthase (KS).
-
TcsC (AllR): A crotonyl-CoA carboxylase/reductase (CCR) homolog with 2-pentenoyl-ACP carboxylase/reductase activity.[3][5]
-
TcsD (AllD): An acyl-ACP dehydrogenase.[1]
The proposed biosynthetic pathway is as follows:
-
Initiation: TcsB, a priming KS, is acylated by propionyl-CoA.
-
Condensation: TcsB catalyzes the condensation of the propionyl group with a malonyl group loaded on the ACP domain of TcsA, forming a β-ketoacyl-ACP.
-
Reduction and Dehydration: The β-keto group is subsequently reduced and dehydrated by enzymes likely recruited from the host's fatty acid synthase (FAS) system to yield trans-2-pentenoyl-ACP.
-
Reductive Carboxylation: TcsC catalyzes the reductive carboxylation of trans-2-pentenyl-ACP to form propylmalonyl-ACP .[1]
-
Desaturation (for Allylmalonyl-CoA): For the biosynthesis of FK506, TcsD catalyzes the desaturation of propylmalonyl-ACP to yield allylmalonyl-ACP.[1]
-
Transacylation: An unidentified ACP:CoA transacylase is presumed to convert propylmalonyl-ACP or allylmalonyl-ACP to their corresponding CoA thioesters, this compound and allylmalonyl-CoA, which are then utilized by the FK506 PKS.[1]
Alternative Biosynthetic Logic
While the reductive carboxylation of an α,β-unsaturated acyl-thioester by a crotonyl-CoA carboxylase/reductase (CCR) is the established route for many unusual extender units, recent research has unveiled an alternative pathway. In the biosynthesis of the stambomycin family of antibiotics, unusual alkylmalonyl-CoA extender units are assembled by the direct carboxylation of medium-chain acyl-CoA thioesters by an unusual acyl-CoA carboxylase.[6] This highlights the metabolic diversity bacteria employ to generate specialized building blocks for polyketide synthesis.
Quantitative Data
Specific quantitative data for intracellular concentrations of this compound and the kinetic parameters of the dedicated biosynthetic enzymes (Tcs/All proteins) are not extensively reported in the literature. However, data for related acyl-CoA precursors in Streptomyces species provide a valuable context for understanding the metabolic landscape.
Table 1: Intracellular Concentrations of Acyl-CoA Precursors in Streptomyces hygroscopicus var. ascomyceticus [7][8]
| Acyl-CoA | Strain | Fermentation Time (h) | Concentration (nmol/g DCW) |
| Acetyl-CoA | Wild-type | 96 | ~15 |
| Acetyl-CoA | ΔglnB mutant | 96 | ~25 |
| Malonyl-CoA | Wild-type | 120 | ~8 |
| Malonyl-CoA | ΔglnB mutant | 120 | ~18 |
| Propionyl-CoA | Wild-type | 96 | ~5 |
| Propionyl-CoA | ΔglnB mutant | 96 | ~8 |
| Methylmalonyl-CoA | Wild-type | 120 | ~12 |
| Methylmalonyl-CoA | ΔglnB mutant | 120 | ~25 |
Note: Data is approximated from graphical representations in the cited literature. DCW = Dry Cell Weight. The ΔglnB mutant shows increased production of the polyketide ascomycin (B1665279) (FK520).
Experimental Protocols
Heterologous Expression and Purification of Tcs/All Proteins
The enzymes responsible for this compound biosynthesis can be heterologously expressed and purified for in vitro characterization.[2][9][10][11]
Protocol:
-
Gene Cloning: The genes encoding TcsA, TcsB, TcsC, and TcsD are amplified from the genomic DNA of S. tsukubaensis and cloned into suitable expression vectors (e.g., pET vectors for E. coli expression or Streptomyces expression vectors). Often, domains like the ACP domain of TcsA are expressed as separate constructs.[2]
-
Host Strain: Escherichia coli BL21(DE3) is a commonly used host for protein expression. For proteins that may require specific folding or post-translational modifications present in actinomycetes, Streptomyces lividans can be used as a heterologous host.[2]
-
Expression Conditions: Protein expression is typically induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at concentrations ranging from 0.1 to 1 mM. Incubation temperatures and durations are optimized for each protein to maximize soluble expression (e.g., 16-37°C for 4-24 hours).
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors). Lysis is achieved by sonication or high-pressure homogenization.
-
Purification: The proteins are often expressed with an affinity tag (e.g., His6-tag). Purification is performed using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin. The protein is eluted with an imidazole gradient. Further purification steps, such as size-exclusion chromatography, may be necessary to achieve high purity.
In Vitro Reconstitution of Propylmalonyl-ACP Biosynthesis
The biosynthetic pathway can be reconstituted in vitro to confirm enzyme function and to produce propylmalonyl-ACP.[2][12]
Protocol:
-
Reaction Mixture: A typical reaction mixture contains purified TcsA (ACP domain), TcsB, TcsC, and enzymes from the fatty acid synthase system (e.g., FabG for reduction), along with the necessary substrates and cofactors in an appropriate buffer (e.g., 50 mM HEPES pH 7.5).
-
Substrates and Cofactors:
-
Propionyl-CoA
-
Malonyl-CoA
-
NADPH
-
ATP
-
Bicarbonate (for carboxylation)
-
-
Incubation: The reaction is initiated by the addition of the enzymes and incubated at a controlled temperature (e.g., 30°C).
-
Product Analysis: The formation of acyl-ACP species is monitored. The ACP can be separated from small molecules by methods like size-exclusion chromatography. The acyl group can then be released from the ACP by alkaline hydrolysis and analyzed by HPLC or LC-MS. Alternatively, the intact acyl-ACP can be analyzed by mass spectrometry.
Quantitative Analysis of this compound by LC-MS/MS
The quantification of intracellular acyl-CoAs, including this compound, is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity.[13][14][15][16]
Protocol:
-
Metabolite Extraction: Bacterial cells are rapidly quenched to halt metabolic activity (e.g., by plunging into a cold solvent mixture like 60% methanol (B129727) at -20°C). The cell pellet is then extracted with a solvent such as 10% trichloroacetic acid or an acidic acetonitrile/methanol/water mixture.
-
Sample Preparation: The extract is centrifuged to remove cell debris. The supernatant containing the acyl-CoAs may be further purified using solid-phase extraction (SPE) to remove interfering substances.
-
LC Separation: The extracted acyl-CoAs are separated using reversed-phase liquid chromatography. An ion-pairing agent (e.g., heptafluorobutyric acid) may be added to the mobile phase to improve the retention and separation of the highly polar CoA derivatives.
-
MS/MS Detection: The eluting compounds are ionized using electrospray ionization (ESI) in positive ion mode. Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each acyl-CoA of interest to ensure accurate quantification.
-
Quantification: Absolute quantification is achieved by using a standard curve generated with a synthetic this compound standard and an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA).
Visualizations
Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway for this compound and allylmalonyl-CoA in FK506 producers.
Experimental Workflow for Quantitative Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of the Allylmalonyl-CoA Extender Unit for the FK506 Polyketide Synthase (PKS) Proceeds Through a Dedicated PKS and Facilitates the Mutasynthesis of Novel Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the Role of Native Propionyl-CoA and Methylmalonyl-CoA Metabolism on Heterologous Polyketide Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crotonyl-CoA carboxylase/reductase - Wikipedia [en.wikipedia.org]
- 6. A crotonyl-CoA reductase-carboxylase independent pathway for assembly of unusual alkylmalonyl-CoA polyketide synthase extender units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Increasing the Ascomycin Yield by Relieving the Inhibition of Acetyl/Propionyl-CoA Carboxylase by the Signal Transduction Protein GlnB [frontiersin.org]
- 8. Increasing the Ascomycin Yield by Relieving the Inhibition of Acetyl/Propionyl-CoA Carboxylase by the Signal Transduction Protein GlnB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. desy.de [desy.de]
- 11. Heterologous Expression, Purification, and Characterization of the HspX, Ppe44, and EsxV Proteins of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Quantitative analysis of protein lipidation and acyl-CoAs reveals substrate preferences of the S-acylation machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative proteomic and metabolomic analysis of Streptomyces tsukubaensis reveals the metabolic mechanism of FK506 overproduction by feeding soybean oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Propionyl-CoA Accumulation: A Deep Dive into its Physiological Consequences and Therapeutic Implications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Propionyl-CoA is a pivotal intermediate in cellular metabolism, derived from the catabolism of odd-chain fatty acids and several essential amino acids. Its accumulation, often due to genetic defects in its metabolic pathway, leads to a group of severe metabolic disorders collectively known as organic acidemias, with propionic acidemia (PA) being a primary example. This guide provides a comprehensive technical overview of the sources of propionyl-CoA, the enzymatic pathways of its metabolism, and the profound physiological and cellular consequences of its accumulation. We delve into the molecular mechanisms of toxicity, including the disruption of the tricarboxylic acid (TCA) cycle, impairment of the urea (B33335) cycle, mitochondrial dysfunction, and epigenetic modifications through histone propionylation. This document summarizes key quantitative data on metabolite accumulation and enzyme inhibition, details relevant experimental protocols for studying these phenomena, and provides visual representations of the core metabolic and signaling pathways involved. This guide is intended to serve as a valuable resource for researchers and clinicians working to understand the pathophysiology of propionyl-CoA accumulation and to develop novel therapeutic strategies for these devastating disorders.
Introduction: The Central Role of Propionyl-CoA Metabolism
Propionyl-CoA sits (B43327) at the crossroads of several major catabolic pathways. It is primarily generated from the breakdown of the amino acids valine, isoleucine, threonine, and methionine, as well as the beta-oxidation of odd-chain fatty acids and the degradation of the side chain of cholesterol.[1][2] In healthy individuals, propionyl-CoA is efficiently carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) to form D-methylmalonyl-CoA.[3] This is subsequently converted to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase, and finally rearranged to the tricarboxylic acid (TCA) cycle intermediate, succinyl-CoA, by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase.[2] This pathway represents a critical anaplerotic route, replenishing TCA cycle intermediates essential for cellular energy production and various biosynthetic processes.
Genetic defects in either the PCCA or PCCB genes, encoding the alpha and beta subunits of PCC respectively, lead to propionic acidemia (PA), an autosomal recessive disorder characterized by the massive accumulation of propionyl-CoA and its derivatives.[4] This buildup triggers a cascade of toxic effects, leading to life-threatening metabolic crises, neurological damage, cardiac complications, and multi-organ dysfunction.[5][6]
The Metabolic Consequences of Propionyl-CoA Accumulation
The toxic effects of propionyl-CoA accumulation are multifaceted, impacting several core cellular processes. The primary mechanisms of toxicity are:
-
Disruption of the Tricarboxylic Acid (TCA) Cycle: Propionyl-CoA and its alternative metabolite, 2-methylcitrate, act as inhibitors of several key enzymes in the TCA cycle.[7][8][9] This inhibition leads to a severe energy deficit within the cell.
-
Impairment of the Urea Cycle: The accumulation of propionyl-CoA inhibits N-acetylglutamate synthase (NAGS), a critical enzyme for the function of the urea cycle.[10] This leads to hyperammonemia, a common and life-threatening complication of PA.[11]
-
Mitochondrial Dysfunction: Beyond the TCA cycle, propionyl-CoA and its metabolites can directly inhibit components of the mitochondrial respiratory chain, leading to oxidative stress and further compromising cellular energy production.[2][6]
-
Histone Propionylation and Epigenetic Dysregulation: Propionyl-CoA can serve as a substrate for the propionylation of histone lysine (B10760008) residues, an epigenetic modification that can alter gene expression. Aberrant histone propionylation has been implicated in the cardiac complications associated with PA.
The following diagram illustrates the central pathways of propionyl-CoA metabolism and the points of disruption in propionic acidemia.
Caption: Overview of Propionyl-CoA metabolism and its pathological consequences.
Quantitative Data on Propionyl-CoA Accumulation and its Effects
The accumulation of propionyl-CoA leads to significant changes in the cellular metabolome and proteome. The following tables summarize key quantitative findings from studies on propionic acidemia models and patients.
Table 1: Alterations in Key Metabolite Levels in Propionic Acidemia
| Metabolite | Tissue/Fluid | Model System | Fold Change/Concentration | Reference(s) |
| Propionyl-CoA | Heart | Rat (Propionate-perfused) | ~101-fold increase | [12] |
| Methylmalonyl-CoA | Heart | Rat (Propionate-perfused) | ~36-fold increase | [12] |
| Propionylcarnitine | Plasma | Pcca-/- (A138T) mice | Significantly elevated | [13] |
| 2-Methylcitrate | Urine | PA Patients | Significantly increased | [14] |
| 3-Hydroxypropionate | Urine | PA Patients | Significantly increased | [14] |
| Propionic Acid | Plasma | PA Patient (initial report) | 5.4 mM | [6] |
Table 2: Inhibition of TCA Cycle and Related Enzymes by Propionyl-CoA and its Metabolites
| Enzyme | Inhibitor | Inhibition Type | Ki Value | Reference(s) |
| Citrate (B86180) Synthase | 2-Methylcitrate | Competitive | 1.5-7.6 mM | [7] |
| Aconitase | 2-Methylcitrate | Non-competitive | 1.5-7.6 mM | [7] |
| Isocitrate Dehydrogenase (NAD+) | 2-Methylcitrate | Competitive | 1.5-7.6 mM | [7] |
| Isocitrate Dehydrogenase (NADP+) | 2-Methylcitrate | Competitive | 1.5-7.6 mM | [7] |
| Pyruvate Dehydrogenase Complex | Propionyl-CoA | Uncompetitive | - | [2] |
| α-Ketoglutarate Dehydrogenase Complex | Propionyl-CoA | - | - | [2] |
| Respiratory Chain Complex III | Propionyl-CoA | - | - | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of propionyl-CoA accumulation.
Measurement of Propionyl-CoA Carboxylase (PCC) Activity
4.1.1. Radiometric Assay
This method measures the incorporation of radiolabeled bicarbonate (14CO2) into propionyl-CoA to form methylmalonyl-CoA.[15]
-
Principle: The enzymatic activity of PCC is determined by quantifying the amount of fixed 14CO2.
-
Materials:
-
Cell or tissue homogenate
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
ATP
-
MgCl2
-
Propionyl-CoA
-
NaH14CO3 (radiolabeled sodium bicarbonate)
-
Trichloroacetic acid (TCA) to stop the reaction
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare cell or tissue homogenates in a suitable lysis buffer.
-
Set up the reaction mixture containing the reaction buffer, ATP, MgCl2, and propionyl-CoA.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the cell/tissue homogenate and NaH14CO3.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding cold TCA.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of incorporated 14C, normalized to the protein concentration of the homogenate.
-
4.1.2. HPLC-based Assay
This non-radiometric method measures the production of methylmalonyl-CoA from propionyl-CoA using high-performance liquid chromatography (HPLC).[16][17]
-
Principle: The product of the PCC reaction, methylmalonyl-CoA, is separated and quantified by HPLC.
-
Materials:
-
Phytohemagglutinin (PHA)-stimulated lymphocytes or other cell types
-
Reaction buffer
-
ATP, MgCl2, KHCO3
-
Propionyl-CoA
-
Perchloric acid to stop the reaction
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
-
Procedure:
-
Isolate and culture lymphocytes, stimulating them with PHA.
-
Prepare cell lysates from the stimulated lymphocytes.
-
Set up the reaction mixture containing the reaction buffer, cofactors, and propionyl-CoA.
-
Initiate the reaction by adding the cell lysate.
-
Incubate at 37°C for a specific time.
-
Stop the reaction with perchloric acid.
-
Centrifuge and filter the supernatant.
-
Inject the supernatant into the HPLC system.
-
Separate and quantify the methylmalonyl-CoA peak based on a standard curve.
-
Calculate the PCC activity, normalized to protein concentration.
-
Caption: Workflow for Propionyl-CoA Carboxylase (PCC) activity assays.
Quantification of TCA Cycle Intermediates by LC-MS/MS
This method allows for the sensitive and specific quantification of multiple TCA cycle intermediates simultaneously.[18][19]
-
Principle: TCA cycle intermediates are extracted from biological samples, separated by liquid chromatography, and detected and quantified by tandem mass spectrometry.
-
Materials:
-
Tissue or cell samples
-
Extraction solvent (e.g., methanol/acetonitrile/water mixture)
-
Internal standards (e.g., 13C-labeled TCA cycle intermediates)
-
LC-MS/MS system with a suitable column (e.g., C18 or HILIC)
-
-
Procedure:
-
Homogenize tissue or lyse cells in cold extraction solvent containing internal standards.
-
Centrifuge to precipitate proteins and collect the supernatant.
-
Dry the supernatant under nitrogen or by vacuum centrifugation.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Separate the TCA cycle intermediates using an appropriate chromatographic gradient.
-
Detect and quantify each intermediate using multiple reaction monitoring (MRM) mode, based on specific precursor-product ion transitions.
-
Calculate the concentration of each analyte relative to its corresponding internal standard.
-
Measurement of Mitochondrial Respiratory Chain Complex Activity
Spectrophotometric assays are commonly used to determine the activity of individual respiratory chain complexes.[2][20]
-
Principle: The activity of each complex is measured by monitoring the change in absorbance of a specific substrate or electron acceptor.
-
General Procedure:
-
Isolate mitochondria from tissue or cells.
-
Prepare reaction buffers specific for each complex, containing appropriate substrates, electron donors/acceptors, and inhibitors of other complexes.
-
Add the mitochondrial preparation to the reaction buffer in a cuvette.
-
Monitor the change in absorbance at a specific wavelength over time using a spectrophotometer.
-
Calculate the enzyme activity, often normalized to the activity of a mitochondrial matrix enzyme like citrate synthase.
-
Assessment of Urea Cycle Function
Urea cycle function can be assessed by measuring the rate of urea synthesis in cultured hepatocytes or by using stable isotope tracers in vivo.[21][22]
-
In Vitro Urea Synthesis Assay:
-
Principle: The amount of urea produced by cultured hepatocytes in response to an ammonia (B1221849) challenge is quantified colorimetrically.[23]
-
Procedure:
-
Culture primary hepatocytes or a suitable liver cell line.
-
Incubate the cells with a medium containing a known concentration of an ammonia source (e.g., ammonium (B1175870) chloride).
-
After a defined incubation period, collect the culture medium.
-
Measure the urea concentration in the medium using a colorimetric assay, such as the diacetyl monoxime method or a commercially available kit.[24]
-
Normalize the urea production rate to the cell number or total protein content.
-
-
Quantification of Histone Propionylation
Mass spectrometry-based proteomics is the gold standard for identifying and quantifying histone propionylation.[25][26][27]
-
Principle: Histones are extracted, chemically derivatized, digested into peptides, and analyzed by LC-MS/MS to identify and quantify propionylated lysine residues.
-
Procedure:
-
Isolate histones from cell nuclei.
-
Perform chemical derivatization (propionylation) of unmodified lysine residues to create a uniform background for analysis.
-
Digest the derivatized histones into peptides using an enzyme like trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Use specialized software to identify and quantify the relative abundance of propionylated peptides.
-
Signaling Pathways and Logical Relationships
The accumulation of propionyl-CoA disrupts key metabolic signaling pathways. The following diagrams, created using the DOT language, illustrate these disruptions.
Caption: Inhibition of the TCA cycle by propionyl-CoA and 2-methylcitrate.
Caption: Disruption of the Urea Cycle through inhibition of N-acetylglutamate synthase (NAGS).
Conclusion and Future Directions
The accumulation of propionyl-CoA due to inborn errors of metabolism has profound and devastating consequences on cellular physiology. The disruption of central metabolic pathways, including the TCA and urea cycles, coupled with direct mitochondrial toxicity and epigenetic alterations, creates a complex and challenging pathological state. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further investigate the intricate mechanisms of propionyl-CoA toxicity.
Future research should focus on elucidating the precise quantitative contributions of each toxic mechanism to the overall disease phenotype. The development of more sophisticated animal and in vitro models that accurately recapitulate the human disease will be crucial for testing novel therapeutic strategies. These may include gene therapy to correct the underlying enzymatic defect, novel small molecules to alleviate the metabolic block or detoxify accumulating metabolites, and therapies aimed at mitigating the downstream consequences of propionyl-CoA accumulation, such as mitochondrial dysfunction and oxidative stress. A deeper understanding of the epigenetic consequences of histone propionylation may also open new avenues for therapeutic intervention. Ultimately, a multi-pronged approach targeting various aspects of this complex metabolic disorder will likely be necessary to improve the long-term outcomes for patients.
References
- 1. Collection - An Optimized and High-Throughput Method for Histone Propionylation and Data-Independent Acquisition Analysis for the Identification and Quantification of Histone Post-translational Modifications - Journal of the American Society for Mass Spectrometry - Figshare [acs.figshare.com]
- 2. Secondary mitochondrial dysfunction in propionic aciduria: a pathogenic role for endogenous mitochondrial toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. researchgate.net [researchgate.net]
- 6. Pathophysiological mechanisms of complications associated with propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of 2-methylcitrate on citrate metabolism: implications for the management of patients with propionic acidemia and methylmalonic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Methylcitrate Cycle and Its Crosstalk with the Glyoxylate Cycle and Tricarboxylic Acid Cycle in Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Label-Free Quantitative Proteomics in a Methylmalonyl-CoA Mutase-Silenced Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic perturbations mediated by propionyl-CoA accumulation in organs of mouse model of propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Case Western Reserve University [case.edu]
- 16. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 20. content.protocols.io [content.protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. Measuring In Vivo Ureagenesis With Stable Isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Functionality Testing by Measuring Urea Synthesis | RE-Place [re-place.be]
- 24. vitroscient.com [vitroscient.com]
- 25. An optimized and high-throughput method for histone propionylation and DIA analysis for the identification and quantification of histone post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. profiles.wustl.edu [profiles.wustl.edu]
- 27. researchgate.net [researchgate.net]
The Enzymatic Conversion of Propionyl-CoA to Methylmalonyl-CoA: A Technical Guide
This guide provides a detailed examination of the enzymatic conversion of propionyl-CoA to methylmalonyl-CoA, a critical step in the catabolism of odd-chain fatty acids, certain amino acids, and cholesterol. The primary audience for this document includes researchers, scientists, and professionals involved in drug development who are interested in the metabolic pathways associated with this conversion and the enzyme responsible for it, propionyl-CoA carboxylase (PCC).
The Core Reaction: Propionyl-CoA Carboxylase
The carboxylation of propionyl-CoA to yield (S)-methylmalonyl-CoA is catalyzed by the biotin-dependent enzyme, propionyl-CoA carboxylase (PCC). This reaction is a key anaplerotic process, replenishing intermediates of the tricarboxylic acid (TCA) cycle. The overall reaction is as follows:
Propionyl-CoA + HCO₃⁻ + ATP ⇌ (S)-Methylmalonyl-CoA + ADP + Pi
PCC is a mitochondrial enzyme and in humans, it exists as a heterododecamer composed of six α-subunits (PCCA) and six β-subunits (PCCB). The PCCA subunit contains the biotin (B1667282) carboxylase (BC) and biotin carboxyl carrier protein (BCCP) domains, while the PCCB subunit houses the carboxyltransferase (CT) domain. Genetic mutations in either the PCCA or PCCB genes can lead to propionic acidemia, a life-threatening inborn error of metabolism.
Reaction Mechanism
The catalytic cycle of PCC involves two main steps that occur at distinct active sites:
-
Carboxylation of Biotin: In the first step, bicarbonate is activated by ATP to form carboxyphosphate. This intermediate then carboxylates the N1 atom of the biotin prosthetic group, a reaction that takes place in the BC domain of the PCCA subunit.
-
Transfer of the Carboxyl Group: The carboxylated biotin then translocates to the CT active site on the PCCB subunit. Here, the carboxyl group is transferred from biotin to propionyl-CoA, forming (S)-methylmalonyl-CoA.
Quantitative Analysis of Propionyl-CoA Carboxylase Activity
The kinetic properties of PCC have been characterized in various organisms. The following table summarizes key quantitative data for human PCC.
| Parameter | Value | Conditions | Reference |
| Km for Propionyl-CoA | 260 ± 30 µM | pH 8.0, 30°C | |
| Km for ATP | 70 ± 10 µM | pH 8.0, 30°C | |
| Km for HCO₃⁻ | 1.7 ± 0.2 mM | pH 8.0, 30°C | |
| Vmax | 39.5 ± 2.1 U/mg | pH 8.0, 30°C |
Experimental Protocols
Propionyl-CoA Carboxylase Activity Assay
This protocol outlines a common method for determining PCC activity via a coupled assay with pyruvate (B1213749) carboxylase.
Principle:
The production of ADP by PCC is coupled to the oxidation of NADH by lactate (B86563) dehydrogenase, which can be monitored spectrophotometrically at 340 nm.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
ATP solution: 100 mM
-
MgCl₂ solution: 100 mM
-
KCl solution: 1 M
-
Propionyl-CoA solution: 10 mM
-
NaHCO₃ solution: 1 M
-
Phosphoenolpyruvate (PEP) solution: 20 mM
-
NADH solution: 10 mM
-
Lactate dehydrogenase (LDH): 1000 U/mL
-
Pyruvate kinase (PK): 500 U/mL
-
Enzyme sample (purified PCC or cell lysate)
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
800 µL Assay Buffer
-
50 µL MgCl₂ solution
-
20 µL KCl solution
-
20 µL ATP solution
-
50 µL NaHCO₃ solution
-
20 µL PEP solution
-
10 µL NADH solution
-
5 µL LDH
-
5 µL PK
-
-
Incubate the mixture at 30°C for 5 minutes to allow the temperature to equilibrate.
-
Add the enzyme sample to the cuvette and mix gently.
-
Initiate the reaction by adding 20 µL of the propionyl-CoA solution.
-
Immediately begin monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of NADH oxidation using the Beer-Lambert law (ε₃₄₀ for NADH = 6220 M⁻¹cm⁻¹).
Visualizing the Pathway and Workflow
Metabolic Pathway of Propionyl-CoA Carboxylation
Caption: The enzymatic conversion of propionyl-CoA to (S)-methylmalonyl-CoA by PCC.
Experimental Workflow for PCC Activity Assay
Caption: A stepwise workflow for the coupled spectrophotometric assay of PCC activity.
Regulatory Mechanisms
The activity of propionyl-CoA carboxylase is subject to regulation at multiple levels to ensure metabolic homeostasis.
-
Substrate Availability: The concentrations of its substrates, particularly propionyl-CoA, are a primary determinant of the reaction rate.
-
Transcriptional Regulation: The expression of the PCCA and PCCB genes can be regulated by transcription factors that respond to the metabolic state of the cell.
-
Allosteric Regulation: While not as extensively studied as other carboxylases, the activity of PCC may be influenced by allosteric effectors that signal the energy status of the cell.
-
Post-Translational Modifications: Reversible modifications such as phosphorylation could play a role in modulating PCC activity in response to cellular signals, although this is an area of ongoing research.
This technical guide provides a foundational understanding of the enzymatic conversion of propionyl-CoA to methylmalonyl-CoA. Further research into the intricate regulatory networks governing this pathway will be crucial for the development of therapeutic strategies for metabolic disorders such as propionic acidemia.
An In-Depth Technical Guide to the Identification and Characterization of Propylmalonyl-CoA Synthase Gene Clusters
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery and characterization of novel polyketide synthases (PKSs) are paramount for the development of new therapeutics. Propylmalonyl-CoA is an uncommon extender unit in polyketide biosynthesis, leading to structurally diverse and often bioactive natural products. The identification and functional analysis of the gene clusters responsible for the synthesis of this compound and its incorporation into polyketide backbones are therefore of significant interest. This guide provides a comprehensive overview of the methodologies and workflows for the identification, characterization, and engineering of this compound synthase gene clusters. We delve into bioinformatic approaches for genome mining, detailed experimental protocols for gene cluster functional analysis, and quantitative methods for the assessment of metabolite production. The salinosporamide biosynthetic gene cluster from the marine actinomycete Salinispora tropica is presented as a case study to illustrate these principles.
Introduction to this compound in Polyketide Biosynthesis
Polyketides are a large and diverse class of natural products with a wide range of biological activities, including antimicrobial, anticancer, and immunosuppressive properties.[1] They are synthesized by large multienzyme complexes called polyketide synthases (PKSs). The structural diversity of polyketides is largely determined by the choice of starter and extender units during their biosynthesis. While malonyl-CoA and methylmalonyl-CoA are the most common extender units, the incorporation of less common extender units, such as this compound, leads to the production of novel polyketides with unique chemical features and potentially improved biological activities.
This compound is derived from the carboxylation of pentanoyl-CoA. The enzymes responsible for this conversion are typically acyl-CoA carboxylases. The genes encoding these enzymes are often found clustered with the PKS genes that utilize the resulting this compound extender unit. Identifying and understanding these gene clusters is the first step toward harnessing their potential for the production of novel bioactive compounds.
Identification of this compound Synthase Gene Clusters
The identification of putative this compound synthase gene clusters relies heavily on bioinformatics-based genome mining. The general workflow involves scanning bacterial or fungal genomes for the presence of PKS genes and then analyzing the genomic neighborhood of these genes for the presence of enzymes involved in the biosynthesis of unusual extender units.
Experimental Protocol: Bioinformatic Identification of Biosynthetic Gene Clusters using antiSMASH
This protocol outlines the steps for using the online antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) tool to identify biosynthetic gene clusters (BGCs) in a given genome sequence.
Materials:
-
A computer with internet access.
-
A bacterial or fungal genome sequence in FASTA, GenBank, or EMBL format.
Procedure:
-
Navigate to the antiSMASH website: Open a web browser and go to the antiSMASH homepage.
-
Select the appropriate analysis tool: Choose the bacterial or fungal version of antiSMASH depending on the origin of your genome sequence.
-
Upload your genome sequence:
-
You can either upload a sequence file directly from your computer or provide a GenBank/RefSeq accession number.
-
-
Configure the analysis (optional but recommended):
-
Enter your email address to receive a notification when the analysis is complete.
-
Under "Extra features," ensure that "KnownClusterBlast," "SubClusterBlast," and "ActiveSiteFinder" are selected for a more comprehensive analysis.
-
The "Detection strictness" can be set to "Relaxed" to identify a broader range of potential clusters, though this may increase the number of false positives.
-
-
Submit the job: Click the "Submit" button to start the analysis. The processing time will vary depending on the size of the genome and the server load.
-
Analyze the results:
-
The results page will provide an overview of the identified BGCs.
-
Each predicted cluster will be graphically represented, showing the genes within the cluster and their predicted functions.
-
Look for clusters containing Type I or Type II PKS genes.
-
Within or adjacent to these PKS genes, search for genes encoding acyl-CoA carboxylases, specifically those with predicted substrate specificity for C5-CoAs (pentanoyl-CoA). Homology to known crotonyl-CoA carboxylase/reductase (CCR) enzymes can be a strong indicator.
-
Functional Characterization of this compound Synthase Gene Clusters
Once a putative this compound synthase gene cluster has been identified, its function must be validated experimentally. This typically involves gene knockout studies to confirm the role of specific genes in the biosynthesis of the target metabolite and heterologous expression of the gene cluster in a well-characterized host to demonstrate its ability to produce the predicted polyketide.
Experimental Protocol: Gene Knockout in Streptomyces using CRISPR/Cas9
This protocol provides a general workflow for deleting a target gene within a biosynthetic gene cluster in a Streptomyces strain using the CRISPR/Cas9 system. This method is highly efficient for targeted genome editing.[2][3][4]
Materials:
-
Streptomyces strain of interest.
-
pCRISPomyces-2 plasmid or a similar CRISPR/Cas9 delivery vector for Streptomyces.
-
E. coli strain for plasmid construction and conjugation (e.g., ET12567/pUZ8002).
-
Oligonucleotides for guide RNA (gRNA) construction and primers for amplifying homology arms.
-
Restriction enzymes, T4 DNA ligase, and Gibson Assembly Master Mix.
-
Appropriate antibiotics for selection.
-
Standard molecular biology reagents and equipment for PCR, cloning, and bacterial transformation.
Procedure:
-
Design the gRNA: Design a 20-bp gRNA sequence that targets a region within the gene to be deleted. The target sequence must be followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for S. pyogenes Cas9).
-
Construct the CRISPR/Cas9 plasmid:
-
Synthesize and anneal complementary oligonucleotides encoding the gRNA sequence.
-
Clone the annealed gRNA into the pCRISPomyces-2 vector using Golden Gate assembly.
-
-
Design and amplify homology arms:
-
Design primers to amplify two ~1.5 kb DNA fragments immediately upstream and downstream of the target gene (the homology arms).
-
-
Assemble the final knockout plasmid:
-
Linearize the pCRISPomyces-2 vector containing the gRNA.
-
Clone the upstream and downstream homology arms into the linearized vector using Gibson Assembly. This will create a plasmid that, following a double-strand break by Cas9, will mediate the deletion of the target gene via homologous recombination.
-
-
Conjugation into Streptomyces:
-
Transform the final knockout plasmid into the donor E. coli strain.
-
Perform intergeneric conjugation between the E. coli donor and the recipient Streptomyces strain on a suitable agar (B569324) medium (e.g., SFM).
-
Select for Streptomyces exconjugants by overlaying the plates with appropriate antibiotics (e.g., nalidixic acid to kill E. coli and apramycin (B1230331) to select for the plasmid).
-
-
Verification of the knockout:
-
Isolate genomic DNA from putative knockout mutants.
-
Confirm the deletion of the target gene by PCR using primers that flank the deleted region. The PCR product from the mutant should be smaller than that from the wild-type.
-
Further confirmation can be obtained by Sanger sequencing of the PCR product.
-
Experimental Protocol: Heterologous Expression of a Biosynthetic Gene Cluster in Streptomyces
This protocol describes the heterologous expression of a large biosynthetic gene cluster in a suitable Streptomyces host strain, such as S. coelicolor M1152 or S. albus J1074.[5][6][7][8][9]
Materials:
-
Cosmid or BAC library containing the biosynthetic gene cluster of interest.
-
A suitable Streptomyces host strain.
-
An integrative expression vector (e.g., pSET152-based).
-
Restriction enzymes and T4 DNA ligase.
-
E. coli strain for plasmid manipulation.
-
Standard media and antibiotics for E. coli and Streptomyces growth and selection.
Procedure:
-
Identify and isolate the gene cluster: Screen the cosmid/BAC library to identify clones containing the complete biosynthetic gene cluster.
-
Subclone the gene cluster into an expression vector:
-
Use restriction digestion and ligation to move the entire gene cluster from the cosmid/BAC into the integrative expression vector. For very large clusters, in vivo recombination techniques in yeast (TAR cloning) or E. coli may be necessary.
-
-
Introduce the expression construct into the Streptomyces host:
-
Transform the expression plasmid into a suitable E. coli conjugation donor strain.
-
Perform intergeneric conjugation with the desired Streptomyces host strain.
-
Select for exconjugants that have integrated the plasmid into their chromosome.
-
-
Cultivation and metabolite analysis:
-
Grow the recombinant Streptomyces strain in a suitable production medium.
-
Extract the secondary metabolites from the culture broth and mycelium using an appropriate organic solvent (e.g., ethyl acetate).
-
Analyze the crude extract by LC-MS to detect the production of the expected polyketide.
-
Quantitative Analysis of Metabolite Production
Quantitative analysis of the target polyketide is crucial to assess the efficiency of the biosynthetic pathway and the effects of genetic modifications. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the method of choice for this purpose.
Experimental Protocol: Quantitative Analysis of Polyketides by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of polyketides from Streptomyces cultures. Specific parameters will need to be optimized for the particular compound of interest.
Materials:
-
Crude extracts from wild-type and engineered Streptomyces strains.
-
A purified standard of the target polyketide (if available).
-
HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).
-
C18 reversed-phase HPLC column.
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water, formic acid).
Procedure:
-
Sample Preparation:
-
Resuspend the dried crude extracts in a known volume of a suitable solvent (e.g., methanol).
-
Filter the samples through a 0.22 µm syringe filter to remove any particulate matter.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject a small volume (e.g., 5-10 µL) of the sample onto the C18 column.
-
Elute the compounds using a gradient of mobile phases, typically water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). A typical gradient might run from 5% B to 95% B over 20-30 minutes.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode.
-
Perform a full scan analysis to identify the molecular ion ([M+H]⁺ or [M-H]⁻) of the target polyketide.
-
Develop a Multiple Reaction Monitoring (MRM) method for quantification. This involves selecting a specific precursor ion (the molecular ion) and one or more characteristic product ions generated by collision-induced dissociation.
-
-
-
Data Analysis:
-
Generate a standard curve by injecting known concentrations of the purified polyketide standard.
-
Integrate the peak areas of the MRM transitions for the target compound in the samples.
-
Quantify the concentration of the polyketide in the samples by comparing their peak areas to the standard curve.
-
Case Study: The Salinosporamide Gene Cluster of Salinispora tropica
The biosynthesis of the potent proteasome inhibitor salinosporamide A in Salinispora tropica is a well-studied example of a PKS-NRPS pathway that utilizes an unusual extender unit.[1][10] The salinosporamide family of natural products includes compounds derived from different extender units, with salinosporamide E being derived from this compound.
The sal gene cluster is approximately 41 kb in size and contains a variety of genes predicted to be involved in the biosynthesis of the salinosporamide core structure, the unusual cyclohexenylalanine starter unit, and the chloroethylmalonyl-CoA extender unit for salinosporamide A.[1][10][11] The biosynthesis of other salinosporamides, such as salinosporamide E, is thought to involve the promiscuity of the acyltransferase (AT) domain within the PKS, allowing it to accept other acyl-CoA extender units, including this compound, when they are available in the cell.
Quantitative Data on Salinosporamide Production
Comparative transcriptomic and metabolomic studies have revealed significant differences in salinosporamide A production between different Salinispora species.[12]
| Species & Strain | Growth Phase | sal BGC Expression Level (Relative) | Salinosporamide A Titer (µg/mL) |
| S. tropica CNB-440 | Exponential | High | ~50-100 |
| S. tropica CNB-440 | Stationary | Very High | >100 |
| S. arenicola CNS-205 | Exponential | Low/Undetectable | <1 |
| S. arenicola CNS-205 | Stationary | Low | ~1-5 |
Table 1: Comparison of sal BGC expression and salinosporamide A production in Salinispora species.[12] This data highlights the importance of transcriptional regulation in controlling the production of secondary metabolites.
Signaling Pathways and Regulation
The expression of biosynthetic gene clusters in Actinobacteria is tightly controlled by complex regulatory networks.[13][14][15][16][17] These networks involve both cluster-situated regulators (CSRs), which are encoded within the BGC and control the expression of the biosynthetic genes, and global regulators, which respond to environmental and physiological signals. Understanding these regulatory mechanisms is crucial for activating silent gene clusters and for engineering strains with improved production titers.
Visualizations
Workflow for this compound Synthase Gene Cluster Identification and Characterization
Caption: Overall workflow for the identification and characterization of a this compound synthase gene cluster.
Biosynthesis of this compound and its Incorporation into a Polyketide
Caption: Biosynthetic pathway for the formation of this compound and its incorporation into a polyketide chain.
Conclusion
The identification and characterization of this compound synthase gene clusters represent a promising avenue for the discovery of novel polyketides with potential applications in medicine and biotechnology. The integration of bioinformatics, molecular genetics, and analytical chemistry provides a powerful toolkit for researchers in this field. The detailed protocols and workflows presented in this guide are intended to serve as a valuable resource for scientists and drug development professionals seeking to explore the biosynthetic potential of microorganisms and to engineer novel bioactive compounds. The continued exploration of microbial genomes is certain to uncover a wealth of new gene clusters encoding the biosynthesis of unique polyketides derived from this compound and other unusual extender units, further expanding the chemical diversity of natural products.
References
- 1. Studies on the Biosynthesis and Isolation of the Biosynthetic Gene Cluster for the Salinosporamides of the Marine Bacterium Salinospora tropica [arizona.aws.openrepository.com]
- 2. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]
- 3. ask-force.org [ask-force.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent advances in heterologous expression of natural product biosynthetic gene clusters in Streptomyces hosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biosynthesis of the salinosporamide A polyketide synthase substrate chloroethylmalonyl-coenzyme A from S-adenosyl-l-methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Harnessing regulatory networks in Actinobacteria for natural product discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. edepot.wur.nl [edepot.wur.nl]
- 15. pure.knaw.nl [pure.knaw.nl]
- 16. Harnessing regulatory networks in Actinobacteria for natural product discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regulation of specialised metabolites in Actinobacteria – expanding the paradigms - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cellular Choreography of Propionyl-CoA Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Propionyl-CoA is a pivotal intermediate in cellular metabolism, situated at the crossroads of fatty acid, amino acid, and carbohydrate catabolism. Its precise subcellular localization is critical for maintaining metabolic homeostasis, and dysregulation of its production is implicated in various metabolic disorders. This technical guide provides an in-depth exploration of the cellular compartments and biochemical pathways responsible for propionyl-CoA synthesis. We present a comprehensive overview of the mitochondrial and peroxisomal pathways, the contribution of the gut microbiota, and the emerging evidence for its presence in other cellular locales. This guide is designed to be a valuable resource, offering quantitative data, detailed experimental methodologies, and visual representations of the key processes to facilitate further research and therapeutic development in this field.
Primary Sites of Propionyl-CoA Production
The synthesis of propionyl-CoA is not confined to a single cellular organelle but rather occurs in distinct compartments, each utilizing specific precursors and enzymatic machinery. The primary hubs of propionyl-CoA production are the mitochondria and peroxisomes, with a significant contribution from the metabolic activity of the gut microbiota.
The Mitochondrial Matrix: The Central Hub
The mitochondrion is the principal site of propionyl-CoA generation in most mammalian cells.[1][2][3] This is primarily due to its role in the catabolism of major propionyl-CoA precursors. The key pathways converging on propionyl-CoA production within the mitochondrial matrix include:
-
Oxidation of Odd-Chain Fatty Acids: The β-oxidation of fatty acids with an odd number of carbon atoms proceeds in the same manner as for even-chain fatty acids until the final cycle. This last thiolytic cleavage yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[4][5][6]
-
Catabolism of Branched-Chain Amino Acids: The breakdown of the essential amino acids valine and isoleucine generates propionyl-CoA as a key intermediate.[7]
-
Degradation of Other Amino Acids: The catabolism of methionine and threonine also contributes to the mitochondrial propionyl-CoA pool.[7]
-
Cholesterol Catabolism: The side-chain oxidation of cholesterol is another source of propionyl-CoA within the mitochondria.[8][9]
The enzymes responsible for the subsequent metabolism of propionyl-CoA to the Krebs cycle intermediate succinyl-CoA—propionyl-CoA carboxylase (PCC), methylmalonyl-CoA epimerase (MCEE), and methylmalonyl-CoA mutase (MUT)—are all localized to the mitochondrial matrix.[2][10][11][12][13][14] This colocalization ensures the efficient channeling of propionyl-CoA into central carbon metabolism.
Peroxisomes: A Specialized Role
Peroxisomes also contribute to propionyl-CoA production, primarily through the β-oxidation of specific types of fatty acids that cannot be directly metabolized in the mitochondria. This includes:
-
Branched-Chain Fatty Acid Oxidation: The breakdown of branched-chain fatty acids, such as phytanic acid, can generate propionyl-CoA.[15][16]
-
Very Long-Chain Fatty Acid Oxidation: While the primary role of peroxisomes is the initial chain-shortening of very long-chain fatty acids, this process can also lead to the formation of propionyl-CoA if the fatty acid has an odd number of carbons.
In plants, peroxisomal β-oxidation plays a more prominent role in propionyl-CoA metabolism from various substrates.[17][18]
The Gut Microbiota: An External Contributor
The gut microbiota is a significant and often overlooked source of propionate (B1217596), the precursor to propionyl-CoA.[19][20][21][22] Anaerobic fermentation of dietary fibers by specific bacterial populations in the colon produces short-chain fatty acids (SCFAs), including propionate.[7][19] This propionate is absorbed into the portal circulation and transported to the liver and other tissues, where it is activated to propionyl-CoA.[23] The contribution of the gut microbiota to the total body propionate pool is substantial and can be influenced by diet and the composition of the microbiome.[20][22]
Cytosolic and Nuclear Pools: Emerging Frontiers
While the majority of propionyl-CoA metabolism is annotated to the mitochondria and peroxisomes, the existence and regulation of cytosolic and nuclear pools are areas of active investigation.[15][23] The discovery of histone propionylation, a post-translational modification that can influence gene expression, necessitates a source of nuclear propionyl-CoA.[24][25] The mechanisms by which propionyl-CoA is generated in or transported to the nucleus and cytosol are not yet fully elucidated, though the carnitine shuttle has been proposed as a potential transport mechanism.[23]
Quantitative Contribution of Precursors to Propionyl-CoA Pools
The relative contribution of different metabolic pathways to the cellular propionyl-CoA pool can vary depending on the cell type, metabolic state, and nutrient availability. Stable isotope-based metabolic flux analysis has provided valuable insights into the dynamics of propionyl-CoA metabolism.
| Precursor | Cellular Compartment | Relative Contribution (Qualitative) | Reference |
| Odd-Chain Fatty Acids | Mitochondria | Significant, especially with diets rich in these fatty acids. | [4][5] |
| Isoleucine | Mitochondria, Nucleus | Major contributor, particularly to the nuclear pool for histone propionylation. | [24][25] |
| Valine | Mitochondria | Significant contributor to the mitochondrial pool. | |
| Methionine | Mitochondria | Contributes to the mitochondrial pool. | |
| Threonine | Mitochondria | Contributes to the mitochondrial pool. | |
| Branched-Chain Fatty Acids | Peroxisomes | Specialized contribution. | [15][16] |
| Propionate (from Gut Microbiota) | Mitochondria (after absorption) | Substantial systemic contribution, influenced by diet. | [19][20][21] |
Key Metabolic Pathways and Their Regulation
The production of propionyl-CoA is tightly regulated to meet the metabolic demands of the cell and prevent the accumulation of toxic intermediates. This regulation occurs at the level of individual enzymes and through broader signaling pathways that respond to nutritional and hormonal cues.
Mitochondrial Propionyl-CoA Production and Metabolism
Caption: Overview of propionyl-CoA production and catabolism in the mitochondria.
Regulation:
-
PPARα (Peroxisome Proliferator-Activated Receptor Alpha): This nuclear receptor is a master regulator of fatty acid metabolism.[8] It transcriptionally upregulates genes involved in fatty acid uptake, activation, and both mitochondrial and peroxisomal β-oxidation.[8][26]
-
Hormonal Regulation: The catabolism of amino acids is influenced by hormones such as insulin, glucagon (B607659), and cortisol.[1] Insulin generally promotes protein synthesis and inhibits breakdown, while glucagon and cortisol stimulate amino acid catabolism, thereby potentially increasing propionyl-CoA production.[1]
-
Sirtuin 3 (SIRT3): This mitochondrial deacetylase plays a crucial role in regulating the activity of several metabolic enzymes.[5][12][24][27] SIRT3 can deacetylate and activate enzymes involved in fatty acid oxidation, thus influencing the rate of propionyl-CoA production from this source.[5][24]
-
AMP-activated Protein Kinase (AMPK): As a key energy sensor, AMPK activation promotes fatty acid oxidation while inhibiting its synthesis, thereby impacting the flux towards propionyl-CoA from odd-chain fatty acids.[2][28][9][10][11]
Peroxisomal Propionyl-CoA Production
Caption: Propionyl-CoA generation from branched-chain fatty acids in peroxisomes.
Regulation: The expression of genes encoding peroxisomal β-oxidation enzymes is also under the transcriptional control of PPARα.[8]
Experimental Protocols for Determining Cellular Localization
The determination of the subcellular localization of enzymes involved in propionyl-CoA metabolism is crucial for understanding their function. Below are outlines of key experimental protocols.
Subcellular Fractionation by Differential and Density Gradient Centrifugation
This is a classical and reliable method for isolating specific organelles.
Objective: To separate mitochondria and peroxisomes from other cellular components.
Methodology Workflow:
Caption: Workflow for isolating mitochondria and peroxisomes.
Detailed Steps:
-
Homogenization: Tissues or cultured cells are disrupted using a gentle mechanical method (e.g., Dounce or Potter-Elvehjem homogenizer) in an isotonic buffer to maintain organelle integrity.
-
Differential Centrifugation:
-
A low-speed spin pellets nuclei and unbroken cells.
-
The resulting supernatant is subjected to a higher speed spin to pellet mitochondria and peroxisomes.
-
-
Density Gradient Ultracentrifugation: The crude organelle pellet is resuspended and layered onto a density gradient (e.g., sucrose or iodixanol) and centrifuged at high speed. Organelles migrate to their isopycnic point, allowing for their separation based on density.
-
Analysis: The collected fractions are then analyzed for the presence of specific marker enzymes (e.g., citrate (B86180) synthase for mitochondria, catalase for peroxisomes) and the activity of the enzymes of interest.
Immunofluorescence Microscopy
This technique allows for the in-situ visualization of proteins within fixed cells.
Objective: To determine the subcellular localization of a specific enzyme by antibody-based detection.
Methodology Workflow:
Caption: Steps for localizing proteins using immunofluorescence.
Detailed Steps:
-
Cell Preparation: Cells are grown on coverslips, fixed with a chemical fixative (e.g., paraformaldehyde) to preserve cellular structures, and then permeabilized to allow antibody entry.
-
Blocking: Non-specific antibody binding sites are blocked using a protein-rich solution.
-
Antibody Incubation: Cells are incubated with a primary antibody that specifically recognizes the enzyme of interest. This is followed by incubation with a secondary antibody conjugated to a fluorophore, which binds to the primary antibody.
-
Imaging: The coverslips are mounted on microscope slides, and the fluorescent signal is visualized using a confocal microscope. Co-localization with organelle-specific markers can be used to confirm the subcellular location.
Future Directions and Conclusion
The understanding of propionyl-CoA's cellular localization is continuously evolving. The development of advanced techniques for quantitative subcellular metabolomics, such as SILEC-SF, is paving the way for a more precise understanding of the compartmentalized dynamics of acyl-CoA pools.[24][25] Future research will likely focus on elucidating the mechanisms governing the transport of propionyl-CoA between different cellular compartments and further defining the regulatory networks that control its production and utilization. A deeper comprehension of these processes is paramount for the development of novel therapeutic strategies for metabolic diseases associated with aberrant propionyl-CoA metabolism. This guide provides a solid foundation for researchers and drug developers to build upon in their quest to unravel the complexities of cellular metabolism.
References
- 1. Amino Acid Metabolism: Catabolism, Urea Cycle, and Biosynthesis » Dietetics Academy [dietetics.academy]
- 2. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of vitamin B12 on methylmalonyl-CoA mutase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactome | Regulation of lipid metabolism by PPARalpha [reactome.org]
- 5. SIRT3 regulates fatty acid oxidation via reversible enzyme deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rethinking Short-Chain Fatty Acids: A Closer Look at Propionate in Inflammation, Metabolism, and Mucosal Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] AMP-activated protein kinase regulation of fatty acid oxidation in the ischaemic heart. | Semantic Scholar [semanticscholar.org]
- 10. portlandpress.com [portlandpress.com]
- 11. AMPK-independent pathways regulate skeletal muscle fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SIRT3: A Central Regulator of Mitochondrial Adaptation in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. academic.oup.com [academic.oup.com]
- 15. The role of PPARalpha in lipid metabolism and obesity: focusing on the effects of estrogen on PPARalpha actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Transcriptional regulation of hepatic fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Peroxisome proliferator-activated receptor alpha (PPARalpha) agonist treatment reverses PPARalpha dysfunction and abnormalities in hepatic lipid metabolism in ethanol-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. uniprot.org [uniprot.org]
- 19. SIRT3 and SIRT5 regulate the enzyme activity and cardiolipin binding of very long-chain acyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. slideshare.net [slideshare.net]
- 21. Propionyl-CoA metabolism links chromatin acylation to cardiac transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Methylmalonyl-CoA mutase - Wikipedia [en.wikipedia.org]
- 23. mdpi.com [mdpi.com]
- 24. Mitochondrial Protein Acylation and Intermediary Metabolism: Regulation by Sirtuins and Implications for Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Gut Microbiota and SCFA Production: Impact on Health and Disease - Creative Proteomics [metabolomics.creative-proteomics.com]
- 26. academic.oup.com [academic.oup.com]
- 27. Metabolic regulation by SIRT3: implications for tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Measuring Propionyl-CoA Levels in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionyl-CoA is a critical intermediate in cellular metabolism, situated at the crossroads of odd-chain fatty acid oxidation, the catabolism of several amino acids (valine, isoleucine, methionine, and threonine), and cholesterol degradation.[1][2] Its accumulation can be toxic, while its metabolism into succinyl-CoA provides an entry point into the tricarboxylic acid (TCA) cycle.[2][3] Furthermore, propionyl-CoA serves as a substrate for post-translational modification of proteins, specifically histone propionylation, thereby linking cellular metabolism to epigenetic regulation.[4][5] Accurate measurement of intracellular propionyl-CoA levels is therefore essential for understanding cellular physiology, disease states such as propionic acidemia, and the mechanism of action of therapeutic agents.[2][6]
This document provides detailed application notes and protocols for the quantification of propionyl-CoA in cultured cells, with a focus on the widely used and highly sensitive Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method. Alternative methods, including High-Performance Liquid Chromatography (HPLC) and enzymatic assays, are also discussed.
Core Methodologies: A Comparative Overview
Several techniques can be employed to measure propionyl-CoA levels, each with its own set of advantages and limitations. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for the direct quantification of acyl-CoAs.[7][8]
| Feature | LC-MS/MS | HPLC with UV/Fluorescence Detection | Enzymatic Assays (Radiometric or Spectrophotometric) |
| Principle | Separation by liquid chromatography followed by detection based on mass-to-charge ratio. | Separation by liquid chromatography followed by detection based on UV absorbance or fluorescence. | Measurement of the activity of an enzyme that specifically consumes or produces propionyl-CoA. |
| Sensitivity | Very High (nM to sub-nM range).[7] | Moderate to High. | Moderate. |
| Specificity | Very High (can distinguish between structurally similar molecules). | Moderate (co-elution can be an issue). | High (dependent on enzyme specificity). |
| Throughput | High (with modern autosamplers). | Moderate. | Low to Moderate. |
| Quantitative Capability | Excellent (absolute quantification with stable isotope-labeled internal standards).[9] | Good (relative or absolute quantification with standards). | Good (for measuring enzyme activity, indirect for metabolite level). |
| Instrumentation | Requires a dedicated LC-MS/MS system. | Requires an HPLC system with a UV or fluorescence detector. | Requires a spectrophotometer or scintillation counter. |
| Expertise Required | High. | Moderate. | Moderate. |
Experimental Protocols
Protocol 1: Quantification of Propionyl-CoA by LC-MS/MS
This protocol provides a robust method for the extraction and quantification of propionyl-CoA from cultured cells using reverse-phase liquid chromatography coupled to tandem mass spectrometry.
Materials and Reagents:
-
Cell Culture: Adherent or suspension cells of interest.
-
Reagents:
-
Phosphate-buffered saline (PBS), ice-cold.
-
Methanol (B129727) (LC-MS grade), pre-chilled to -80°C.
-
Acetonitrile (LC-MS grade).
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade).[10]
-
Formic acid (LC-MS grade).
-
Ultrapure water.
-
Propionyl-CoA sodium salt (for standards).
-
Stable isotope-labeled internal standard (e.g., [¹³C₃]-propionyl-CoA).
-
Equipment:
-
Cell culture incubator.
-
Hemocytometer or automated cell counter.
-
Centrifuge capable of reaching 4°C.
-
-80°C freezer.
-
Vacuum concentrator or nitrogen evaporator.
-
Liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole instrument).
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in multi-well plates (e.g., 6-well or 12-well plates) and culture under standard conditions.
-
Treat cells with compounds of interest as required by the experimental design.
-
-
Cell Harvesting and Quenching:
-
Aspirate the culture medium.
-
For adherent cells, wash the monolayer twice with ice-cold PBS.
-
Immediately add 1 mL of pre-chilled (-80°C) 80% methanol to each well to quench metabolic activity and lyse the cells.[11]
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
-
Extraction of Acyl-CoAs:
-
Vortex the cell lysate vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant containing the acyl-CoAs to a new microcentrifuge tube.
-
Dry the extract to a pellet using a vacuum concentrator or a stream of nitrogen. The dried pellet can be stored at -80°C.[10]
-
-
Sample Reconstitution:
-
Reconstitute the dried pellet in an appropriate volume (e.g., 50 µL) of the initial LC mobile phase (e.g., 50 mM ammonium acetate).[10]
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
-
LC-MS/MS Analysis:
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject a suitable volume (e.g., 5-10 µL) onto the LC-MS/MS system.
-
Chromatographic Separation: Use a C18 reversed-phase column. A typical gradient could be:
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 2% B to 98% B over 15-20 minutes.[11]
-
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transition for propionyl-CoA is typically m/z 824.1 -> m/z 317.1.[12][13]
-
-
Data Analysis:
-
Create a standard curve using known concentrations of propionyl-CoA standard.
-
Quantify the amount of propionyl-CoA in the samples by comparing their peak areas to the standard curve.
-
Normalize the data to the cell number or total protein content.
-
Protocol 2: Indirect Measurement via Propionyl-CoA Carboxylase (PCC) Activity Assay
This protocol measures the activity of PCC, the enzyme that converts propionyl-CoA to methylmalonyl-CoA.[1] This can serve as an indirect indicator of propionyl-CoA metabolism.
Materials and Reagents:
-
Cell lysate.
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Propionyl-CoA.
-
ATP.
-
MgCl₂.
-
[¹⁴C]-NaHCO₃ (radiolabeled bicarbonate).
-
Trichloroacetic acid (TCA).
-
Scintillation cocktail and vials.
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and prepare a cell lysate using a suitable lysis buffer.
-
Determine the protein concentration of the lysate.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the cell lysate with the assay buffer containing propionyl-CoA, ATP, MgCl₂, and [¹⁴C]-NaHCO₃.[14]
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
-
Stopping the Reaction and Measuring Product Formation:
-
Stop the reaction by adding TCA. This will precipitate the protein and convert any unreacted [¹⁴C]-NaHCO₃ to ¹⁴CO₂.[14]
-
Vent the tubes in a fume hood to remove the ¹⁴CO₂.[14]
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant, containing the radiolabeled methylmalonyl-CoA product, to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of product formed based on the specific activity of the [¹⁴C]-NaHCO₃.
-
Express the PCC activity as nmol of product formed per minute per mg of protein.
-
Signaling Pathways and Workflows
Metabolic Fate of Propionyl-CoA
Propionyl-CoA is a key metabolite that integrates into central carbon metabolism. The following diagram illustrates its primary metabolic fate.
Caption: Metabolic pathways leading to the production and consumption of Propionyl-CoA.
Experimental Workflow for LC-MS/MS Quantification
The following diagram outlines the key steps in the quantification of propionyl-CoA from cell culture samples using LC-MS/MS.
Caption: Workflow for propionyl-CoA quantification by LC-MS/MS.
Conclusion
The accurate quantification of propionyl-CoA in cell culture is crucial for advancing our understanding of cellular metabolism and its role in health and disease. While several methods are available, LC-MS/MS offers the highest sensitivity and specificity for direct measurement. The protocols and information provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to successfully measure propionyl-CoA levels in their experimental systems. Careful attention to sample preparation and the use of appropriate internal standards are critical for obtaining reliable and reproducible results.
References
- 1. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 3. Fatty Acids -- Additional Enzymes: Propionyl CoA [library.med.utah.edu]
- 4. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. DELETE - Genetics of Propionic Acidemia (Propionyl CoA Carboxylase Deficiency) Workup: Laboratory Studies, Other Tests, Histologic Findings [emedicine.medscape.com]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Propionyl-CoA Carboxylase – Supra-Regional Assay Service [sas-centre.org]
Enzymatic Synthesis of Propionyl-CoA: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propionyl-CoA is a critical intermediate in cellular metabolism, playing a key role in the citric acid cycle, fatty acid metabolism, and the biosynthesis of polyketides.[1][2] Its availability is essential for numerous biochemical studies and is a precursor for the synthesis of various high-value chemicals. This document provides a detailed protocol for the enzymatic synthesis of propionyl-CoA from propionate (B1217596) and Coenzyme A (CoA) using propionyl-CoA synthetase or a suitable acyl-CoA synthetase. The method described herein is robust, scalable, and yields high-purity propionyl-CoA suitable for a range of research and development applications.
Introduction
The enzymatic synthesis of propionyl-CoA offers significant advantages over chemical synthesis methods, including high specificity, mild reaction conditions, and the avoidance of hazardous reagents. The reaction is catalyzed by acyl-CoA synthetases, a family of enzymes that facilitate the formation of a thioester bond between a carboxylic acid and Coenzyme A.[1] This process occurs in two steps: the activation of the carboxylate with ATP to form an acyl-adenylate intermediate, followed by the reaction of this intermediate with the thiol group of CoA to produce the acyl-CoA thioester and AMP.[1][3] This protocol focuses on the use of propionyl-CoA synthetase (PrpE) or a similar acyl-CoA synthetase that has activity with propionate.
Biochemical Reaction Pathway
The enzymatic synthesis of propionyl-CoA proceeds through a two-step mechanism catalyzed by propionyl-CoA synthetase. First, propionate reacts with ATP to form a propionyl-adenylate intermediate and pyrophosphate. Subsequently, the sulfhydryl group of Coenzyme A attacks the intermediate, forming propionyl-CoA and releasing AMP.
Caption: Biochemical pathway for the enzymatic synthesis of Propionyl-CoA.
Experimental Workflow
The overall experimental workflow for the enzymatic synthesis of propionyl-CoA involves preparation of reagents, the enzymatic reaction itself, followed by purification and analysis of the final product.
Caption: General experimental workflow for propionyl-CoA synthesis.
Quantitative Data Summary
The following table summarizes typical reaction conditions and kinetic parameters for the enzymatic synthesis of propionyl-CoA. Note that optimal conditions may vary depending on the specific enzyme used.
| Parameter | Value/Range | Reference/Note |
| Substrates | ||
| Propionate | 1-10 mM | |
| Coenzyme A (CoA) | 0.5-5 mM | |
| ATP | 2-10 mM | |
| Cofactor | ||
| MgCl₂ | 5-20 mM | |
| Enzyme | ||
| Propionyl-CoA Synthetase | 0.1-1 µM | Concentration may need optimization. |
| Reaction Buffer | ||
| Buffer System | Tris-HCl or Potassium Phosphate | |
| pH | 7.5-8.5 | [4] |
| Reaction Conditions | ||
| Temperature | 25-37 °C | |
| Incubation Time | 30-120 minutes | Monitor reaction progress. |
| Kinetic Parameters (for S. enterica PrpE) | ||
| Km (Propionate) | ~0.2 mM | [5] |
| kcat/Km (Propionate) | 1644 mM⁻¹s⁻¹ | [5] |
| Expected Yield | >90% | Dependent on reaction optimization. |
Detailed Experimental Protocol
1. Materials and Reagents
-
Propionyl-CoA Synthetase (or other suitable acyl-CoA synthetase)
-
Sodium Propionate
-
Coenzyme A, lithium salt
-
Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt
-
Magnesium Chloride (MgCl₂)
-
Tris-HCl
-
Potassium Phosphate
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Perchloric Acid (for reaction quenching)
-
Ultrapure water
-
HPLC system with a C18 column
-
LC-MS system for product confirmation (optional)
2. Preparation of Solutions
-
1 M Tris-HCl, pH 8.0: Dissolve 121.14 g of Tris base in 800 mL of ultrapure water. Adjust the pH to 8.0 with concentrated HCl. Bring the final volume to 1 L.
-
100 mM Sodium Propionate: Dissolve 0.96 g of sodium propionate in 100 mL of ultrapure water.
-
50 mM Coenzyme A: Dissolve Coenzyme A in ultrapure water. Prepare fresh or store in small aliquots at -20°C.
-
100 mM ATP: Dissolve ATP in ultrapure water, neutralize to pH 7.0 with NaOH, and store in aliquots at -20°C.
-
1 M MgCl₂: Dissolve 9.52 g of MgCl₂ in 100 mL of ultrapure water.
-
Enzyme Stock Solution: Prepare a stock solution of Propionyl-CoA Synthetase in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5 with 10% glycerol) and store at -80°C.
3. Enzymatic Synthesis Reaction
-
In a microcentrifuge tube, combine the following reagents in the specified order at room temperature:
-
Ultrapure water to a final volume of 1 mL
-
100 µL of 1 M Tris-HCl, pH 8.0 (final concentration: 100 mM)
-
20 µL of 1 M MgCl₂ (final concentration: 20 mM)
-
100 µL of 100 mM Sodium Propionate (final concentration: 10 mM)
-
100 µL of 50 mM Coenzyme A (final concentration: 5 mM)
-
100 µL of 100 mM ATP (final concentration: 10 mM)
-
-
Initiate the reaction by adding 1-10 µL of the Propionyl-CoA Synthetase stock solution (final concentration to be optimized, e.g., 1 µM).
-
Mix gently by pipetting.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
4. Reaction Monitoring and Quenching
-
The progress of the reaction can be monitored by taking small aliquots (e.g., 50 µL) at different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench the reaction in the aliquots by adding an equal volume of cold 6% perchloric acid.
-
Centrifuge the quenched aliquots at >12,000 x g for 5 minutes at 4°C to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to determine the concentration of propionyl-CoA.[6]
-
Once the reaction has reached completion (as determined by the plateauing of product formation), quench the entire reaction mixture with an equal volume of cold 6% perchloric acid.
5. Purification of Propionyl-CoA
-
Centrifuge the quenched reaction mixture at >12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Purify propionyl-CoA from the supernatant using preparative reverse-phase HPLC with a C18 column.[7]
-
A common mobile phase system is a gradient of Buffer A (e.g., 50 mM potassium phosphate, pH 7.0) and Buffer B (e.g., 100% acetonitrile).
-
Monitor the elution profile at 260 nm (for the adenine (B156593) moiety of CoA).
-
Collect the fractions corresponding to the propionyl-CoA peak.
-
6. Analysis and Quantification
-
Confirm the identity of the purified product by LC-MS. The expected m/z for propionyl-CoA is approximately 824.15 [M+H]⁺.[8]
-
Quantify the concentration of propionyl-CoA using analytical HPLC by comparing the peak area to a standard curve of known propionyl-CoA concentrations. Alternatively, use the molar extinction coefficient of CoA at 260 nm (ε = 16,400 M⁻¹cm⁻¹) for quantification, assuming a path length of 1 cm.
7. Storage
Lyophilize the purified propionyl-CoA fractions to obtain a stable powder. Store the lyophilized product at -80°C.
Troubleshooting
-
Low Yield:
-
Optimize enzyme concentration.
-
Check the activity of the enzyme.
-
Ensure the freshness and quality of ATP and CoA.
-
Verify the pH of the reaction buffer.
-
-
Incomplete Reaction:
-
Increase incubation time.
-
Add more enzyme.
-
Ensure substrate concentrations are not limiting.
-
-
Multiple Peaks in HPLC:
-
This may indicate the presence of unreacted substrates (CoA, ATP) or side products. Optimize purification gradients.
-
Ensure the reaction was properly quenched to prevent enzymatic degradation.
-
This protocol provides a comprehensive guide for the enzymatic synthesis of high-purity propionyl-CoA. By following these steps, researchers can reliably produce this important metabolite for their specific applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 3. Structural Characterization of the Reaction and Substrate Specificity Mechanisms of Pathogenic Fungal Acetyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Propionyl CoA Carboxylase: Some Properties of the Partially Purified Enzyme in Fibroblasts from Controls and Patients with Propionic Acidemia | Pediatric Research [preview-nature.com]
- 5. Characterization of the propionyl-CoA synthetase (PrpE) enzyme of Salmonella enterica: residue Lys592 is required for propionyl-AMP synthesis [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Substrate specificity of acetyl coenzyme A synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of CRISPR-Cas9 to Study Propionyl-CoA Metabolism
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Propionyl-CoA is a critical intermediate in cellular metabolism, derived from the catabolism of odd-chain fatty acids, cholesterol, and specific amino acids such as valine, isoleucine, methionine, and threonine. Its metabolism is intrinsically linked to the tricarboxylic acid (TCA) cycle, gluconeogenesis, and epigenetic regulation through histone propionylation. Dysregulation of propionyl-CoA metabolism, often due to genetic defects in the enzyme propionyl-CoA carboxylase (PCC), leads to the life-threatening metabolic disorder known as propionic acidemia (PA). The advent of CRISPR-Cas9 gene-editing technology has revolutionized the study of propionyl-CoA metabolism, enabling the creation of precise cellular and animal models to investigate disease mechanisms and explore novel therapeutic strategies.
These application notes provide a comprehensive overview of how CRISPR-Cas9 can be utilized to study propionyl-CoA metabolism, complete with detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways.
Key Applications of CRISPR-Cas9 in Propionyl-CoA Metabolism Research
The precision of CRISPR-Cas9 has empowered researchers to dissect the complexities of propionyl-CoA metabolism in several key ways:
-
Disease Modeling: By introducing specific mutations or creating complete knockouts of genes involved in propionyl-CoA metabolism, such as PCCA and PCCB which encode the subunits of PCC, researchers can develop robust in vitro and in vivo models of propionic acidemia. These models are invaluable for studying the pathophysiology of the disease and for screening potential therapeutic compounds.[1][2][3][4][5][6][7][8]
-
Investigating Metabolic Pathways: CRISPR-Cas9-edited cells allow for the precise investigation of how the accumulation of propionyl-CoA and its derivatives impacts interconnected metabolic pathways. This includes the TCA cycle, serine and thiol metabolism, and fatty acid metabolism.[1][9][10][11][12]
-
Elucidating Signaling Pathways: The technology facilitates the study of signaling pathways that are dysregulated in response to altered propionyl-CoA levels. This includes pathways related to mitochondrial function, oxidative stress, and epigenetic modifications like histone propionylation.[9][12][13][14]
-
Metabolic Engineering: In the context of biotechnology, CRISPR-Cas9 is a powerful tool for engineering microbial metabolic pathways to enhance the production of valuable chemicals derived from propionyl-CoA.[12][15]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing CRISPR-Cas9 to investigate propionyl-CoA metabolism.
Table 1: Metabolite Level Changes in PCCA Knockout (KO) HEK293 Cells
| Metabolite | Fold Change in PCCA KO vs. Wild-Type | Reference |
| Propionylcarnitine (B99956) | 64-fold increase | [3] |
| Cystathionine sulfoxide | 52-fold increase | [3] |
Table 2: Propionyl-CoA Carboxylase (PCC) Enzyme Activity in Knockout iPSC Lines
| Cell Line | PCC Enzyme Activity (relative to Wild-Type) | Reference |
| PCCA KO iPSCs | Complete absence | [2] |
| PCCB KO iPSCs | Complete absence | [2] |
Experimental Protocols
Here, we provide detailed protocols for key experiments involving the application of CRISPR-Cas9 to study propionyl-CoA metabolism.
Protocol 1: CRISPR-Cas9 Mediated Knockout of PCCA in Human Induced Pluripotent Stem Cells (iPSCs)
This protocol outlines the steps for generating a PCCA knockout iPSC line to model propionic acidemia.
1. sgRNA Design and Synthesis:
-
Design two to three single guide RNAs (sgRNAs) targeting a critical exon of the PCCA gene (e.g., exon 5).[2][6] Use online design tools like CRISPOR or Breaking-Cas to maximize on-target efficiency and minimize off-target effects.
-
Synthesize the designed sgRNAs.
2. RNP Complex Formation and Transfection:
-
Culture human iPSCs under feeder-free conditions.
-
On the day of transfection, prepare the ribonucleoprotein (RNP) complexes by mixing the synthesized sgRNA with Cas9 nuclease. A typical molar ratio is 2:1 (sgRNA:Cas9).
-
Transfect the iPSCs with the RNP complexes using electroporation or a lipid-based transfection reagent optimized for iPSCs.[16][17]
3. Single-Cell Cloning and Expansion:
-
Following transfection, plate the cells at a low density to allow for the growth of individual colonies from single cells.
-
Alternatively, use fluorescence-activated cell sorting (FACS) to deposit single cells into 96-well plates.
4. Validation of Knockout Clones:
-
Genomic DNA Analysis: Extract genomic DNA from the expanded clones. Perform PCR to amplify the targeted region of the PCCA gene, followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot: Confirm the absence of PCCA protein expression in the knockout clones by Western blot analysis using a PCCA-specific antibody.
-
Enzyme Activity Assay: Measure the propionyl-CoA carboxylase (PCC) enzyme activity in cell lysates to confirm the functional knockout (see Protocol 3).
Protocol 2: Quantitative Analysis of Acylcarnitines by LC-MS/MS
This protocol describes the quantification of propionylcarnitine and other acylcarnitines in cell lysates from CRISPR-edited cells.
1. Sample Preparation:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract metabolites using a cold solvent mixture, such as 80% methanol.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
2. LC-MS/MS Analysis:
-
Use a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for analysis.[5][13][20][21][22]
-
Chromatography: Separate the acylcarnitines using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and use multiple reaction monitoring (MRM) for quantification. The precursor ion for propionylcarnitine is m/z 218.1, and a common product ion is m/z 85.1.
-
Quantification: Use a stable isotope-labeled internal standard (e.g., d3-propionylcarnitine) and a calibration curve to accurately quantify the concentration of propionylcarnitine.[5]
Protocol 3: Propionyl-CoA Carboxylase (PCC) Enzyme Activity Assay
This protocol details a method to measure the enzymatic activity of PCC in cell lysates.
1. Cell Lysate Preparation:
-
Harvest cells and resuspend them in a lysis buffer containing protease inhibitors.
-
Homogenize the cells using sonication or mechanical disruption on ice.
-
Centrifuge to remove cell debris and collect the supernatant (cell lysate).
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
2. Enzyme Reaction:
-
The assay measures the conversion of propionyl-CoA to methylmalonyl-CoA.[23][24][25][26]
-
Prepare a reaction mixture containing the cell lysate, propionyl-CoA, ATP, MgCl2, and a source of bicarbonate (e.g., NaHCO3). A common method involves using radiolabeled [14C]NaHCO3.[24]
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding acid (e.g., trichloroacetic acid).
3. Detection and Quantification:
-
If using a radiometric assay, quantify the incorporation of 14C into the acid-stable product (methylmalonyl-CoA) using a scintillation counter.
-
Alternatively, a non-radiometric method using UPLC-MS/MS can be employed to directly measure the amount of methylmalonyl-CoA produced.[25]
-
Calculate the specific activity of PCC as nmol of product formed per minute per mg of protein.
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to the study of propionyl-CoA metabolism using CRISPR-Cas9.
Caption: Overview of Propionyl-CoA Metabolism.
Caption: CRISPR-Cas9 Gene Knockout Workflow.
Caption: Signaling Dysregulation in PCC Deficiency.
References
- 1. Attributes | Graphviz [graphviz.org]
- 2. Node, Edge and Graph Attributes [emden.github.io]
- 3. Harvesting and analyzing clones following CRISPR gene editing-Protocol [horizondiscovery.com]
- 4. arep.med.harvard.edu [arep.med.harvard.edu]
- 5. Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel CRISPR-Cas9 iPSC knockouts for PCCA and PCCB genes: advancing propionic acidemia research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pathophysiological mechanisms of complications associated with propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cardiac Complications of Propionic and Other Inherited Organic Acidemias - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Elevated propionate and its association with neurological dysfunctions in propionic acidemia [frontiersin.org]
- 13. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. researchgate.net [researchgate.net]
- 16. CRISPR-Cas9 Genome Editing In Human Induced Pluripotent Stem Cells | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. synthego.com [synthego.com]
- 18. Protocol: CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation_Vitro Biotech [vitrobiotech.com]
- 19. idtdna.com [idtdna.com]
- 20. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Carnitine and Acylcarnitine Analysis Service | LC–MS/MS Quantification - Creative Proteomics [creative-proteomics.com]
- 23. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Case Western Reserve University [case.edu]
- 25. Development of an UPLC-MS/MS method for assaying the enzymatic activity of propionyl coenzyme-A carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Measuring propionyl-CoA carboxylase activity in phytohemagglutinin stimulated lymphocytes using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Reconstitution of the Propylmalonyl-CoA Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro reconstitution of the propylmalonyl-CoA biosynthetic pathway. This pathway is of significant interest in the development of novel polyketide-based therapeutics and other specialty chemicals. The ability to reconstitute this pathway in a controlled, cell-free environment is crucial for studying its enzymatic mechanisms, screening for inhibitors, and producing valuable downstream products.
Introduction
This compound is a key extender unit in the biosynthesis of various polyketides, a class of natural products with diverse pharmacological activities, including antibiotic, antifungal, and anticancer properties. The in vitro reconstitution of its biosynthetic pathway allows for a detailed investigation of the enzymes involved, their kinetics, and the overall efficiency of the cascade. This approach circumvents the complexities of in vivo metabolic networks, providing a clear and controllable system for hypothesis-driven research and bio-catalytic applications.
The primary route for this compound biosynthesis involves the carboxylation of crotonyl-CoA, a reaction catalyzed by the enzyme crotonyl-CoA carboxylase/reductase (CCR). An alternative pathway involves the carboxylation of propionyl-CoA by propionyl-CoA carboxylase (PCC) to form methylmalonyl-CoA, which can then be further processed. This document will focus on the CCR-mediated pathway, which is a prominent route in many microorganisms.
Data Presentation
Table 1: Key Enzymes in the this compound Biosynthetic Pathway
| Enzyme Name | Abbreviation | EC Number | Function | Source Organism (Example) |
| Propionyl-CoA Synthetase | PrpE | 6.2.1.17 | Converts propionate (B1217596) to propionyl-CoA. | Streptomyces coelicolor |
| Propionyl-CoA Carboxylase | PCC | 6.4.1.3 | Carboxylates propionyl-CoA to methylmalonyl-CoA.[1] | Streptomyces coelicolor |
| Crotonyl-CoA Carboxylase/Reductase | CCR | 1.3.1.85 | Catalyzes the reductive carboxylation of crotonyl-CoA to ethylmalonyl-CoA (a this compound isomer).[2] | Rhodobacter sphaeroides |
Table 2: Kinetic Parameters of Key Enzymes
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Optimal pH |
| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA | 290[1] | N/A | 8.0 |
| Bicarbonate (HCO3-) | 3000[1] | N/A | 8.0 | |
| ATP | >3000[1] | N/A | 8.0 | |
| Crotonyl-CoA Carboxylase/Reductase (CCR) | Crotonyl-CoA | 8 | 5.8 | 7.5 |
| NADPH | 7 | N/A | 7.5 | |
| Bicarbonate (HCO3-) | 12000 | N/A | 7.5 |
Signaling Pathways and Experimental Workflows
This compound Biosynthetic Pathway
Caption: Biosynthetic pathways leading to this compound.
Experimental Workflow for In Vitro Reconstitution
Caption: General workflow for the in vitro reconstitution and analysis.
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Crotonyl-CoA Carboxylase/Reductase (CCR)
This protocol is adapted from methods used for similar enzymes.[3]
1. Gene Cloning and Expression Vector Construction:
- The gene encoding CCR from the desired organism (e.g., Rhodobacter sphaeroides) is PCR amplified.
- The amplified gene is cloned into an expression vector (e.g., pET-28a(+)) containing an N- or C-terminal His6-tag for affinity purification.
- The construct is verified by DNA sequencing.
2. Protein Expression:
- The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
- A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grown overnight at 37°C.
- The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
- The culture is further incubated at a lower temperature (e.g., 16-25°C) for 16-20 hours to enhance soluble protein expression.
3. Cell Lysis and Protein Purification:
- Cells are harvested by centrifugation (e.g., 5,000 x g for 15 min at 4°C).
- The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
- Cells are lysed by sonication or high-pressure homogenization on ice.
- The lysate is clarified by centrifugation (e.g., 15,000 x g for 30 min at 4°C) to remove cell debris.
- The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
- The column is washed with wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20-40 mM imidazole).
- The His-tagged protein is eluted with elution buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole).
- Eluted fractions are analyzed by SDS-PAGE for purity.
- Pure fractions are pooled and dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT).
- The purified protein concentration is determined (e.g., by Bradford assay), and the protein is stored at -80°C.
Protocol 2: In Vitro Reconstitution and Assay of this compound Synthesis
This protocol describes a coupled enzyme assay to produce and quantify this compound (as ethylmalonyl-CoA) from crotonyl-CoA.
1. Reaction Mixture Composition:
- 100 mM Tris-HCl buffer (pH 7.5)
- 1 mM Crotonyl-CoA (substrate)
- 2 mM NADPH (cofactor)
- 50 mM NaHCO3 (carbon source)
- 5 mM MgCl2
- 1-5 µM purified CCR enzyme
- Nuclease-free water to a final volume of 100 µL.
2. Reaction Procedure:
- All components except the enzyme are mixed in a microcentrifuge tube.
- The reaction is initiated by adding the purified CCR enzyme.
- The mixture is incubated at 30°C for a specified time (e.g., 30-60 minutes). Time-course experiments can be performed to determine the optimal reaction time.
- The reaction is quenched by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or ice-cold acetonitrile).
3. Product Analysis by HPLC:
- The quenched reaction mixture is centrifuged (e.g., 14,000 x g for 10 min) to pellet precipitated protein.
- The supernatant is filtered through a 0.22 µm filter.
- The sample is analyzed by reverse-phase HPLC (e.g., on a C18 column).
- A suitable gradient of mobile phases (e.g., Buffer A: 50 mM potassium phosphate (B84403) buffer pH 7.0; Buffer B: acetonitrile) is used to separate the substrate (crotonyl-CoA) from the product (ethylmalonyl-CoA).
- The retention times are compared to authentic standards of the substrate and product.
- Quantification is achieved by integrating the peak areas and comparing them to a standard curve of the product.
Protocol 3: Assay for Propionyl-CoA Carboxylase (PCC) Activity
This protocol is based on a radiometric assay that measures the incorporation of 14C from [14C]bicarbonate into an acid-stable product.[4][5]
1. Reaction Mixture Composition:
- 50 mM Tris-HCl buffer (pH 8.0)
- 5 mM ATP
- 10 mM MgCl2
- 0.5 mM Propionyl-CoA
- 10 mM [14C]NaHCO3 (with a known specific activity)
- Cell lysate or purified PCC enzyme
- Nuclease-free water to a final volume of 50 µL.
2. Reaction Procedure:
- The reaction is set up in a microcentrifuge tube on ice.
- The reaction is initiated by adding the enzyme source.
- The mixture is incubated at 37°C for 20 minutes.
- The reaction is terminated by adding 50 µL of 1 M HCl. This step also serves to remove unreacted [14C]bicarbonate as 14CO2.
- The samples are vortexed and then dried, for example, under a stream of air or in a vacuum concentrator.
3. Scintillation Counting:
- The dried residue is redissolved in a small volume of water.
- A scintillation cocktail is added.
- The amount of incorporated radioactivity is measured using a scintillation counter.
- The enzyme activity is calculated based on the specific activity of the [14C]NaHCO3 and the amount of protein used in the assay.
Conclusion
The in vitro reconstitution of the this compound biosynthetic pathway is a powerful tool for fundamental research and biotechnological applications. The protocols and data presented here provide a solid foundation for researchers to establish this system in their own laboratories. Careful optimization of enzyme concentrations, substrate and cofactor levels, and reaction conditions will be essential for achieving high product yields. The analytical methods described will enable accurate quantification of the desired product, facilitating detailed kinetic studies and the screening of enzyme variants or inhibitors.
References
- 1. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crotonyl-CoA carboxylase/reductase - Wikipedia [en.wikipedia.org]
- 3. Crystallization and preliminary X-ray diffraction analysis of AntE, a crotonyl-CoA carboxylase/reductase from Streptomyces sp. NRRL 2288 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Case Western Reserve University [case.edu]
- 5. Propionyl-CoA Carboxylase – Supra-Regional Assay Service [sas-centre.org]
Tracing the Metabolic Fate of Propionyl-CoA with Stable Isotope Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing stable isotope labeling to trace the metabolic fate of propionyl-CoA. This short-chain acyl-CoA is a critical intermediate in cellular metabolism, derived from the catabolism of odd-chain fatty acids, cholesterol, and specific amino acids such as valine, isoleucine, methionine, and threonine.[1][2] Dysregulation of propionyl-CoA metabolism is implicated in various inherited metabolic disorders, such as propionic acidemia, and has emerging connections to epigenetic regulation through histone propionylation.[2][3]
Stable isotope tracing offers a powerful technique to quantitatively map the flux of propionyl-CoA through its various metabolic pathways, providing crucial insights for basic research and the development of novel therapeutic strategies.[4] By introducing substrates labeled with stable isotopes like ¹³C or ²H, researchers can track the incorporation of these labels into propionyl-CoA and its downstream metabolites using mass spectrometry.[5][6]
Key Metabolic Fates of Propionyl-CoA
Propionyl-CoA has several key metabolic fates within the cell:
-
Canonical Anaplerotic Pathway: Propionyl-CoA is carboxylated by propionyl-CoA carboxylase (PCC) to form methylmalonyl-CoA, which is subsequently converted to succinyl-CoA.[1][2] Succinyl-CoA then enters the tricarboxylic acid (TCA) cycle, contributing to anaplerosis, the replenishment of TCA cycle intermediates.
-
Histone Propionylation: In the nucleus, propionyl-CoA can be used by histone acetyltransferases (HATs) to propionylate lysine (B10760008) residues on histones, representing a direct link between metabolic state and epigenetic regulation of gene expression.[3][7]
-
Non-Canonical Condensation Pathway: Under certain conditions, two molecules of propionyl-CoA can condense to form a six-carbon metabolite, trans-2-methyl-2-pentenoyl-CoA (2M2PE-CoA).[5][8][9] This pathway may be particularly relevant in conditions of high propionate (B1217596) levels.
Below is a diagram illustrating the central metabolic pathways of propionyl-CoA.
Quantitative Data from Stable Isotope Tracing Studies
Stable isotope labeling experiments have provided valuable quantitative insights into the sources and fates of propionyl-CoA in various cell types.
| Cell Line | Labeled Substrate (¹³C) | Contribution to Propionyl-CoA Pool (%) | Downstream Metabolite Labeling | Reference |
| HepG2 | U-¹³C-Isoleucine | ~30-50% | ¹³C₃-Histone Propionylation | [7] |
| HeLa | U-¹³C-Isoleucine | ~30-50% | Not Reported | [7] |
| KPC (Pancreatic Cancer) | U-¹³C-Isoleucine | ~30-50% | ~20% labeling of nuclear propionyl-CoA | [7] |
| HepG2 | ¹³C₃-Propionate | Not specified, but leads to M+3 propionyl-CoA and M+6 2M2PE-CoA | Significant M+6 labeling in 2M2PE-CoA, minimal M+3 in succinyl-CoA | [5] |
| Perfused Rat Liver | U-¹³C₃-Propionate | M+3 labeling | M+1, M+2, and M+3 labeling in succinyl-CoA due to TCA cycle exchanges | [6] |
| Perfused Heart | ¹³C₃-Propionate | ~101-fold increase in propionyl-CoA levels | Increased labeling in malate (B86768) and other TCA intermediates | [10][11] |
Experimental Protocols
Protocol 1: Tracing Isoleucine Contribution to Nuclear Propionyl-CoA and Histone Propionylation
This protocol is adapted from Trefely et al. and is designed to quantify the contribution of isoleucine to the nuclear propionyl-CoA pool and subsequent histone propionylation.[7]
1. Cell Culture and Labeling: a. Culture cells (e.g., HepG2, KPC) in standard DMEM supplemented with 10% fetal bovine serum (FBS). b. For labeling, wash cells with phosphate-buffered saline (PBS). c. Incubate cells in serum-free DMEM base medium lacking amino acids. d. Reconstitute the medium with necessary components, including uniformly labeled ¹³C₆-isoleucine, typically diluted 1:1 with unlabeled isoleucine. e. Incubate for a specified time course (e.g., 0, 4, 8, 18 hours) at 37°C and 5% CO₂.
2. Subcellular Fractionation (to isolate nuclei): a. Harvest cells and perform subcellular fractionation to isolate the nuclear and cytosolic compartments. (Refer to established protocols for cell fractionation). b. Use a method like Stable Isotope Labeling of Essential nutrients in cell Culture - Subcellular Fractionation (SILEC-SF) for accurate quantification by spiking in labeled internal standards.[7]
3. Acyl-CoA Extraction: a. To the isolated cellular fractions or whole cells, add an ice-cold extraction solvent (e.g., 5% sulfosalicylic acid). b. Spike with internal standards, such as ¹³C₃¹⁵N₁-labeled acyl-CoAs, for quantification. c. Vortex and centrifuge to pellet protein. d. Collect the supernatant containing the acyl-CoAs.
4. Histone Extraction and Proteomic Analysis: a. For histone analysis, extract histones from the nuclear pellet. b. Perform tryptic digestion and analyze by mass spectrometry to determine the incorporation of ¹³C₃ into propionylated lysine residues.
5. LC-MS/MS Analysis of Acyl-CoAs: a. Analyze the extracted acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Use a C18 reverse-phase column for separation. c. Employ multiple reaction monitoring (MRM) to detect and quantify the different isotopologues of propionyl-CoA (M+0, M+3).
Below is a diagram of the experimental workflow.
Protocol 2: Tracing Propionate to 2M2PE-CoA Formation
This protocol is based on studies by Snyder et al. and is used to investigate the non-canonical condensation of propionyl-CoA.[5][9]
1. Cell Culture and Labeling: a. Culture HepG2 cells in standard growth medium. b. Treat cells with varying concentrations of ¹³C-labeled propionate (e.g., ¹³C₁-propionate or ¹³C₃-propionate) for different durations (e.g., 1 to 24 hours).
2. Acyl-CoA Extraction: a. Wash cells with cold PBS and scrape into an ice-cold extraction buffer (e.g., 10% trichloroacetic acid). b. Add isotopically labeled internal standards. c. Vortex, incubate on ice, and then centrifuge to pellet precipitated protein. d. The supernatant contains the acyl-CoAs.
3. LC-MS/MS Analysis: a. Analyze the acyl-CoA extracts by LC-MS/MS. b. Monitor for the mass transitions corresponding to unlabeled and labeled propionyl-CoA (M+1 or M+3) and 2M2PE-CoA (M+2 or M+6). c. The detection of M+6 2M2PE-CoA from ¹³C₃-propionate confirms the condensation of two propionyl-CoA molecules.
Logical Relationship of Propionyl-CoA Sources and Fates
The following diagram illustrates the logical flow from the sources of propionyl-CoA to its various metabolic fates, which can be interrogated using stable isotope labeling.
Applications in Drug Development
Understanding the metabolic fate of propionyl-CoA is crucial for several areas of drug development:
-
Inborn Errors of Metabolism: For diseases like propionic acidemia, stable isotope tracing can be used to assess the efficacy of therapies aimed at reducing propionyl-CoA accumulation or promoting its clearance through alternative pathways.[2]
-
Oncology: As altered metabolism is a hallmark of cancer, tracing propionyl-CoA metabolism can uncover metabolic vulnerabilities in cancer cells that could be targeted therapeutically. The link between isoleucine catabolism and nuclear propionyl-CoA for histone modification is a prime example of a potential target.[7]
-
Cardiovascular Disease: Aberrant propionyl-CoA metabolism has been linked to cardiac dysfunction.[3][10][11] Stable isotope studies can help elucidate these mechanisms and test the effects of drugs on cardiac metabolism.
By providing detailed, quantitative data on metabolic fluxes, stable isotope labeling is an indispensable tool for advancing our understanding of propionyl-CoA metabolism and for the development of targeted therapies.
References
- 1. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 2. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propionyl-CoA metabolism links chromatin acylation to cardiac transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metsol.com [metsol.com]
- 5. Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay of the concentration and (13)C isotopic enrichment of propionyl-CoA, methylmalonyl-CoA, and succinyl-CoA by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct anabolic metabolism of three-carbon propionate to a six-carbon metabolite occurs in vivo across tissues and species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Propionate-induced changes in cardiac metabolism, notably CoA trapping, are not altered by l-carnitine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assaying Propionyl-CoA Carboxylase (PCC) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionyl-CoA carboxylase (PCC) is a crucial biotin-dependent mitochondrial enzyme that plays a vital role in the catabolism of several essential amino acids (isoleucine, valine, threonine, and methionine), odd-chain fatty acids, and cholesterol.[1][2][3] The enzyme catalyzes the carboxylation of propionyl-CoA to (S)-methylmalonyl-CoA, which is subsequently converted to succinyl-CoA and enters the tricarboxylic acid (TCA) cycle.[1][3] Dysfunction of PCC, caused by mutations in the PCCA or PCCB genes, leads to the rare autosomal recessive metabolic disorder known as propionic acidemia (PA).[1][4][5] This condition is characterized by the accumulation of toxic metabolites, leading to severe clinical manifestations such as metabolic acidosis, hyperammonemia, lethargy, and potentially coma or death if untreated.[1][4]
Accurate and reliable measurement of PCC activity is essential for the diagnosis of propionic acidemia, for assessing disease severity, and for the development of novel therapeutic interventions.[6] These application notes provide an overview of the common methods for assaying PCC activity and detailed protocols for their implementation.
Metabolic Pathway of Propionyl-CoA
The following diagram illustrates the central role of Propionyl-CoA Carboxylase in cellular metabolism.
Caption: Metabolic pathway illustrating the role of PCC.
Methodologies for Assaying PCC Activity
Several methods have been developed to measure PCC activity in various biological samples, including peripheral lymphocytes, cultured fibroblasts, and tissue homogenates.[1][2][7][8] The choice of method often depends on the specific application, available equipment, and the required sensitivity and throughput. The primary methodologies are:
-
Radiochemical Assay: This traditional method measures the incorporation of radiolabeled bicarbonate ([¹⁴C]NaHCO₃) into an acid-stable product.[7][8]
-
High-Performance Liquid Chromatography (HPLC)-based Assay: This non-radiometric method quantifies the enzymatic product, methylmalonyl-CoA, by separating it from the substrate and other reaction components using HPLC with UV detection.[2]
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)-based Assay: This highly sensitive and specific method also quantifies methylmalonyl-CoA but uses the precision of tandem mass spectrometry for detection.[6][9]
Comparison of PCC Assay Methods
The following table summarizes the key characteristics of the different PCC assay methods to aid in the selection of the most appropriate technique for a given research or diagnostic need.
| Parameter | Radiochemical Assay | HPLC-based Assay | UPLC-MS/MS-based Assay |
| Principle | Incorporation of [¹⁴C]bicarbonate | Chromatographic separation and UV detection of methylmalonyl-CoA | Chromatographic separation and mass spectrometric detection of methylmalonyl-CoA |
| Sensitivity | High | Good | Very High |
| Specificity | Good | Good | Excellent |
| Throughput | Low to Medium | Medium | High |
| Sample Types | Fibroblasts, Lymphocytes, Tissue | Lymphocytes | Lymphocytes, Mitochondria, Recombinant Protein |
| Equipment | Scintillation Counter, Fume Hood | HPLC with UV Detector | UPLC, Tandem Mass Spectrometer |
| Safety | Requires handling of radioactive materials | Standard laboratory safety | Standard laboratory safety |
| Reference | [7][8] | [2] | [6][9] |
Experimental Protocols
Radiochemical Assay for PCC Activity
This protocol is adapted from the principle of measuring the fixation of [¹⁴C]bicarbonate into propionyl-CoA.[7][8]
Workflow Diagram:
Caption: Workflow for the radiochemical PCC assay.
Materials:
-
Cell lysate (from fibroblasts or lymphocytes)
-
Reaction Buffer (e.g., Tris-HCl, pH 8.0)
-
Propionyl-CoA
-
ATP
-
MgCl₂
-
Dithiothreitol (DTT)
-
[¹⁴C]NaHCO₃ (radiolabeled sodium bicarbonate)
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail
-
Scintillation vials
-
Incubator or water bath (37°C)
-
Centrifuge
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. The final concentrations should be optimized but can be based on published values (e.g., Tris-HCl, propionyl-CoA, ATP, MgCl₂, DTT).
-
Add the cell lysate (containing a known amount of protein) to the reaction mixture.
-
Initiate the reaction by adding [¹⁴C]NaHCO₃.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding a small volume of cold TCA (e.g., 10%). This will also precipitate the protein.
-
Incubate on ice for 10 minutes to ensure complete protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 5 minutes to pellet the precipitated protein.
-
Carefully transfer a known volume of the supernatant to a scintillation vial.
-
Add scintillation cocktail to the vial.
-
Measure the radioactivity in a scintillation counter.
-
Calculate PCC activity based on the amount of [¹⁴C] incorporated into the acid-stable product, normalized to the amount of protein and the incubation time.
HPLC-based Assay for PCC Activity
This protocol is based on the quantification of methylmalonyl-CoA produced by the PCC reaction using HPLC with UV detection.[2]
Workflow Diagram:
Caption: Workflow for the HPLC-based PCC assay.
Materials:
-
Phytohemagglutinin (PHA)-stimulated lymphocyte lysate
-
Reaction Buffer (e.g., Potassium phosphate (B84403) buffer, pH 7.4)
-
Propionyl-CoA
-
ATP
-
MgCl₂
-
NaHCO₃
-
Reaction termination solution (e.g., perchloric acid)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., phosphate buffer with an ion-pairing agent and an organic modifier like acetonitrile)
-
Methylmalonyl-CoA standard
Procedure:
-
Isolate lymphocytes from whole blood and stimulate with PHA. Prepare a cell lysate.
-
Set up the reaction mixture containing reaction buffer, propionyl-CoA, ATP, MgCl₂, and NaHCO₃.
-
Pre-incubate the reaction mixture at 37°C.
-
Initiate the reaction by adding the lymphocyte lysate.
-
Incubate at 37°C for a specific time.
-
Stop the reaction by adding the termination solution.
-
Centrifuge to remove precipitated proteins.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a known volume of the filtered sample onto the HPLC system.
-
Separate the reaction components using a C18 column and an appropriate mobile phase gradient.
-
Detect methylmalonyl-CoA by its absorbance at approximately 254 nm.
-
Quantify the amount of methylmalonyl-CoA produced by comparing the peak area to a standard curve generated with known concentrations of methylmalonyl-CoA.
-
Calculate PCC activity, normalizing to the amount of protein and incubation time.
UPLC-MS/MS-based Assay for PCC Activity
This protocol provides a highly sensitive and specific method for quantifying PCC activity by measuring the formation of methylmalonyl-CoA using UPLC-MS/MS.[6][9]
Workflow Diagram:
Caption: Workflow for the UPLC-MS/MS-based PCC assay.
Materials:
-
Cell lysate or isolated mitochondria
-
Reaction Buffer
-
Propionyl-CoA
-
ATP
-
MgCl₂
-
NaHCO₃
-
Internal standard (e.g., isotopically labeled methylmalonyl-CoA)
-
Protein precipitation/extraction solvent (e.g., acetonitrile)
-
UPLC system coupled to a tandem mass spectrometer
-
Appropriate UPLC column (e.g., C18)
-
Mobile phases for gradient elution
-
Methylmalonyl-CoA standard
Procedure:
-
Prepare the reaction mixture as described for the HPLC assay.
-
Add the cell lysate or mitochondrial fraction to initiate the reaction.
-
Incubate at 37°C for a predetermined time.
-
Terminate the reaction by adding a cold protein precipitation solvent containing a known amount of the internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen, if necessary, and reconstitute in a suitable solvent.
-
Inject the sample into the UPLC-MS/MS system.
-
Separate propionyl-CoA and methylmalonyl-CoA using a suitable gradient on the UPLC column.
-
Detect and quantify methylmalonyl-CoA and the internal standard using multiple reaction monitoring (MRM) mode on the mass spectrometer. The precursor and product ion pairs for each analyte must be optimized beforehand.
-
Calculate the concentration of the produced methylmalonyl-CoA based on the ratio of its peak area to that of the internal standard, referencing a standard curve.
-
Determine the PCC activity, normalized to protein concentration and incubation time.
Conclusion
The choice of assay for determining Propionyl-CoA carboxylase activity depends on the specific requirements of the study. Radiochemical assays, while sensitive, involve the handling of hazardous materials. HPLC-based methods offer a reliable non-radiometric alternative suitable for many applications.[2] For studies requiring the highest sensitivity and specificity, particularly when dealing with complex biological matrices or small sample volumes, UPLC-MS/MS is the method of choice.[6][9] The detailed protocols provided herein serve as a guide for researchers to establish and perform robust and accurate measurements of PCC activity in a variety of research and clinical settings.
References
- 1. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 4. Propionic acidemia - Wikipedia [en.wikipedia.org]
- 5. Propionic acidaemia (PA) [health.wa.gov.au]
- 6. Determination of methylmalonyl coenzyme A by ultra high-performance liquid chromatography tandem mass spectrometry for measuring propionyl coenzyme A carboxylase activity in patients with propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Propionyl-CoA Carboxylase – Supra-Regional Assay Service [sas-centre.org]
- 8. Case Western Reserve University [case.edu]
- 9. Development of an UPLC-MS/MS method for assaying the enzymatic activity of propionyl coenzyme-A carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Probing Enzyme Activity with Propionyl-CoA Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionyl-CoA is a critical intermediate in cellular metabolism, participating in the catabolism of odd-chain fatty acids, branched-chain amino acids, and cholesterol.[1] The enzymes that metabolize propionyl-CoA are of significant interest as targets for drug development and for understanding metabolic diseases. Propionyl-CoA analogs serve as powerful chemical tools to investigate the activity, substrate specificity, and reaction mechanisms of these enzymes. This document provides detailed application notes and protocols for utilizing propionyl-CoA analogs to probe the activity of key metabolic enzymes.
Featured Propionyl-CoA Analogs and Their Target Enzymes
A variety of propionyl-CoA analogs have been synthesized and characterized for their ability to interact with and modulate the activity of specific enzymes. These analogs can act as substrates, inhibitors, or affinity labels, providing valuable insights into enzyme function.
Non-hydrolyzable Propionyl-CoA Analogs
These analogs are designed to be resistant to enzymatic cleavage of the thioester bond, making them useful for structural studies and as stable inhibitors. In these analogs, the sulfur atom of the thioester is replaced with a methylene (B1212753) (carba), ethylene (B1197577) (dicarba), or thiomethylene group.[2][3]
Target Enzyme: Methylmalonyl-CoA Mutase
Methylmalonyl-CoA mutase is a vitamin B12-dependent enzyme that catalyzes the isomerization of (R)-methylmalonyl-CoA to succinyl-CoA, a key step in the catabolism of propionyl-CoA.[1] Non-hydrolyzable analogs of succinyl-CoA, derived from the corresponding propionyl-CoA analogs, have been used to study the kinetics of this enzyme.[2][3]
Data Presentation
The following tables summarize the quantitative data for the interaction of various propionyl-CoA analogs with their target enzymes.
| Analog Name | Target Enzyme | Analog Type | Kinetic Parameter | Value |
| Succinyl-dethia(carba)-CoA | Methylmalonyl-CoA Mutase | Substrate | K_m_ | 0.136 mM[2][3] |
| V_max_ | 1.1 µmol min⁻¹ U⁻¹[2][3] | |||
| Succinyl-dethia(dicarba)-CoA | Methylmalonyl-CoA Mutase | Substrate | K_m_ | 2.20 mM[2][3] |
| V_max_ | 0.013 µmol min⁻¹ U⁻¹[2][3] | |||
| 4-Carboxy(2-oxobutanyl)-CoA | Methylmalonyl-CoA Mutase | Substrate | K_m_ | 0.132 mM[2][3] |
| V_max_ | 0.0047 µmol min⁻¹ U⁻¹[2][3] | |||
| Ethylmalonyl-CoA | Methylmalonyl-CoA Mutase | Inhibitor | K_i_ | Not explicitly stated, but functions as an inhibitor |
| Cyclopropylcarbonyl-CoA | Methylmalonyl-CoA Mutase | Inhibitor | K_i1_ | 0.26 ± 0.07 mM |
| Propionyl-CoA | N-Acetylglutamate Synthetase | Inhibitor | K_i_ | 0.71 mM[4] |
Note: For comparison, the K_m_ of methylmalonyl-CoA mutase for its natural substrate, succinyl-CoA, is 0.025 mM, and the V_max_ is 1.0 µmol min⁻¹ U⁻¹.[2][3]
Signaling Pathways and Metabolic Context
To effectively use propionyl-CoA analogs as probes, it is essential to understand the metabolic pathways in which the target enzymes operate.
Experimental Workflows
The successful application of propionyl-CoA analogs involves a systematic workflow, from synthesis to enzymatic analysis.
Experimental Protocols
I. General Protocol for Chemoenzymatic Synthesis of Propionyl-CoA Analogs
This protocol is a generalized method for the synthesis of acyl-CoA thioesters from their corresponding carboxylic acids. It may require optimization for specific analogs.
Materials:
-
Carboxylic acid analog of interest
-
Coenzyme A (CoA) lithium salt
-
Ethyl chloroformate
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium bicarbonate (NaHCO₃) solution, 0.5 M
-
Dry tetrahydrofuran (B95107) (THF)
-
Reversed-phase HPLC system
-
Mass spectrometer
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid analog (1.2 eq) in anhydrous DMF.
-
Add TEA (1.2 eq) and stir the mixture at room temperature for 10 minutes.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add ethyl chloroformate (1.2 eq) and stir for 30 minutes at 0°C.
-
-
Thioesterification with Coenzyme A:
-
Dissolve CoA lithium salt (1 eq) in 0.5 M NaHCO₃ solution.
-
Add the CoA solution to the activated carboxylic acid mixture.
-
Allow the reaction to proceed at room temperature for 1-2 hours, monitoring by HPLC.
-
-
Purification:
-
Purify the resulting propionyl-CoA analog by reversed-phase HPLC using a C18 column. A common gradient is from a polar solvent (e.g., 50 mM ammonium (B1175870) acetate) to a more nonpolar solvent (e.g., acetonitrile (B52724) or methanol).
-
Lyophilize the collected fractions containing the purified product.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized analog using mass spectrometry (e.g., ESI-MS) to verify the correct molecular weight.
-
Determine the concentration of the analog spectrophotometrically by measuring the absorbance at 260 nm (ε = 16,400 M⁻¹cm⁻¹ for the adenine (B156593) moiety of CoA).
-
II. Protocol for Methylmalonyl-CoA Mutase Activity Assay
This spectrophotometric assay measures the activity of methylmalonyl-CoA mutase by coupling the formation of succinyl-CoA to the reduction of NAD⁺. This protocol can be adapted to test propionyl-CoA analogs as either substrates or inhibitors.
Materials:
-
Purified methylmalonyl-CoA mutase
-
(R,S)-Methylmalonyl-CoA (substrate)
-
Propionyl-CoA analog (test compound)
-
Adenosylcobalamin (Vitamin B12 coenzyme)
-
Succinyl-CoA synthetase (SUCL)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
ATP
-
GDP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 7.4)
-
5 mM ATP
-
0.5 mM GDP
-
1 mM PEP
-
0.2 mM NADH
-
10 units/mL PK
-
10 units/mL LDH
-
2 units/mL SUCL
-
10 µM Adenosylcobalamin
-
-
-
Enzyme Activation:
-
Pre-incubate the methylmalonyl-CoA mutase with adenosylcobalamin in the reaction buffer for 10 minutes at 37°C.
-
-
Assay for Substrate Activity:
-
To test if the analog is a substrate, add the propionyl-CoA analog (at various concentrations, e.g., 0.05 - 2 mM) to the reaction mixture.
-
Initiate the reaction by adding the pre-activated methylmalonyl-CoA mutase.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the initial velocity and determine K_m_ and V_max_ values by fitting the data to the Michaelis-Menten equation.
-
-
Assay for Inhibitory Activity:
-
To test for inhibition, add a fixed concentration of the natural substrate, (R,S)-methylmalonyl-CoA (e.g., at its K_m_ value), to the reaction mixture.
-
Add varying concentrations of the propionyl-CoA analog.
-
Initiate the reaction by adding the pre-activated enzyme.
-
Monitor the reaction as described above.
-
Determine the IC₅₀ and K_i_ values by analyzing the inhibition data.
-
III. Protocol for N-Acetylglutamate Synthetase (NAGS) Inhibition Assay
This is a discontinuous colorimetric assay that measures the release of free Coenzyme A (CoA-SH) upon the formation of N-acetylglutamate. This protocol is designed to test for competitive inhibition by propionyl-CoA.
Materials:
-
Purified N-acetylglutamate synthase (NAGS)
-
Acetyl-CoA (substrate)
-
L-Glutamate (substrate)
-
Propionyl-CoA (inhibitor)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid), Ellman's reagent)
-
Tris-HCl buffer (pH 8.0)
-
Microplate reader capable of reading absorbance at 412 nm
Procedure:
-
Reaction Setup:
-
In a 96-well plate, set up reactions containing:
-
100 mM Tris-HCl buffer (pH 8.0)
-
A fixed concentration of L-glutamate (e.g., 10 mM)
-
Varying concentrations of acetyl-CoA (e.g., 0.1 to 5 mM)
-
Varying fixed concentrations of propionyl-CoA (e.g., 0, 0.5, 1, and 2 mM).
-
-
-
Enzyme Reaction:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding a fixed concentration of NAGS to each well.
-
Incubate at 37°C for a set period (e.g., 15-30 minutes) during which the reaction is linear.
-
-
Detection:
-
Stop the reaction by adding a solution of DTNB in buffer to each well.
-
Incubate for 10 minutes at room temperature to allow the color to develop.
-
Measure the absorbance at 412 nm. The absorbance is proportional to the amount of free CoA-SH produced.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of CoA-SH to convert absorbance values to the concentration of product formed.
-
Calculate the initial reaction velocities for each substrate and inhibitor concentration.
-
Analyze the data using a Lineweaver-Burk or Dixon plot to determine the type of inhibition and the K_i_ value for propionyl-CoA.
-
Conclusion
Propionyl-CoA analogs are invaluable tools for the detailed investigation of enzymes involved in central metabolism. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at understanding enzyme mechanisms and for the development of novel therapeutic agents targeting these critical metabolic pathways. Careful synthesis and characterization of analogs, coupled with rigorous kinetic analysis, will continue to advance our understanding of cellular metabolism and disease.
References
Troubleshooting & Optimization
Troubleshooting low yield in Propionyl-CoA production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low yield in Propionyl-CoA production.
Troubleshooting Guides
Issue 1: Low or No Propionyl-CoA Detected
Question: I am not detecting any or very low levels of Propionyl-CoA in my microbial culture. What are the possible causes and how can I troubleshoot this?
Answer: Low or no detectable Propionyl-CoA can stem from several factors, ranging from issues with the biosynthetic pathway to problems with your analytical methods. A systematic approach to troubleshooting is crucial.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no Propionyl-CoA detection.
Issue 2: Good Biomass Growth but Low Propionyl-CoA Yield
Question: My microbial culture is growing well, but the yield of Propionyl-CoA is significantly lower than expected. What could be the reason?
Answer: This scenario often points towards metabolic imbalances, where the carbon flux is primarily directed towards biomass production rather than the desired product. It can also be caused by degradation of the produced Propionyl-CoA.
Possible Causes and Solutions:
-
Metabolic Flux Diverted to Competing Pathways: The host organism's native metabolic pathways might be competing for precursors or cofactors.
-
Solution: Identify and knock out competing pathways. For instance, in E. coli, deleting the prpC gene, which encodes for methylcitrate synthase, can prevent the degradation of propionyl-CoA through the methylcitrate cycle and has been shown to improve the production of propionyl-CoA-derived products.[1][2] Similarly, deleting ygfH, which encodes a propionyl-CoA:succinate (B1194679) CoA-transferase, can also increase the intracellular pool of propionyl-CoA.[3]
-
-
Degradation of Propionyl-CoA: Propionyl-CoA can be consumed by various cellular processes.
-
Suboptimal Culture Conditions for Production: The optimal conditions for cell growth and product formation can differ.
-
Solution: Implement a two-stage cultivation strategy. The first stage can be optimized for rapid cell growth, followed by a second stage where conditions (e.g., temperature, pH, inducer concentration) are shifted to favor Propionyl-CoA production.
-
Metabolic Pathways for Propionyl-CoA Synthesis:
There are several pathways for producing Propionyl-CoA in microbial hosts. The choice of pathway can significantly impact the final yield.
Caption: Overview of common biosynthetic pathways for Propionyl-CoA production.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield of Propionyl-CoA I should expect?
A1: The expected yield of Propionyl-CoA is highly dependent on the microbial host, the chosen biosynthetic pathway, the precursor used, and the cultivation conditions. It is difficult to provide a single "typical" yield. However, metabolic engineering efforts have reported significant increases in the production of Propionyl-CoA derived products. For example, overexpressing propionyl-CoA:succinate CoA transferase in Propionibacterium freudenreichii increased propionic acid yield by up to 10%.[4] In another study, deleting competing pathway genes in E. coli led to an 18-fold increase in the titer of a propionyl-CoA-derived product.[3]
Q2: At what concentration does propionate become toxic to E. coli?
A2: Propionate toxicity can be a significant issue when it is used as a precursor. The inhibitory concentration can vary depending on the strain and culture conditions. However, studies have shown that propionate concentrations as low as 5-10 mM can start to inhibit the growth of E. coli.[5] It is recommended to perform a dose-response experiment to determine the optimal propionate concentration for your specific strain and process.
Q3: How can I accurately quantify intracellular Propionyl-CoA?
A3: Accurate quantification of intracellular Propionyl-CoA is crucial for troubleshooting and process optimization. The most common and reliable method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7] This method offers high sensitivity and specificity. It is important to have a robust protocol for cell quenching, metabolite extraction, and sample preparation to ensure accurate results.
Q4: Are there any specific enzyme activities I should monitor?
A4: Yes, monitoring the activity of key enzymes in your chosen biosynthetic pathway can provide valuable insights. For example, if you are using a pathway that involves Propionyl-CoA Carboxylase (PCC), assaying its activity can help identify if this step is a bottleneck.[8] Similarly, if you are using propionate as a precursor, measuring the activity of Propionyl-CoA Synthetase is important.[9]
Data Presentation
Table 1: Impact of Genetic Modifications on Propionyl-CoA Derived Product Yield
| Microbial Host | Genetic Modification | Precursor | Fold Increase in Product Yield | Reference |
| Propionibacterium freudenreichii | Overexpression of propionyl-CoA:succinate CoA transferase | Glucose/Glycerol | ~1.1x | [4] |
| Escherichia coli | Deletion of ygfH and prpC | Propionate | 18x | [3] |
| Saccharopolyspora spinosa | CRISPRi-mediated suppression of pccB1 | N/A | 2.6x | [10] |
| Bacillus subtilis | Directed evolution of Propionyl-CoA Carboxylase (PccB) | N/A | 94x (in vitro catalytic efficiency) | [11] |
Table 2: Inhibitory Effects of Propionate and Propionyl-CoA
| Compound | Affected Organism/System | Effect | Concentration | Reference |
| Propionate | Escherichia coli | Growth inhibition | 5-10 mM | [5] |
| Propionate | Rat Liver Mitochondria | Inhibition of Pyruvate (B1213749) Metabolism | 1.0 mM | [9] |
| Propionyl-CoA | Rat Liver Mitochondria | Competitive inhibition of N-acetylglutamate synthetase | Ki = 0.71 mM | [12] |
Experimental Protocols
Protocol 1: Quantification of Intracellular Propionyl-CoA using LC-MS/MS
This protocol provides a general framework for the quantification of intracellular Propionyl-CoA. It is recommended to optimize the specifics for your experimental setup.
1. Cell Quenching and Metabolite Extraction:
-
Rapidly quench metabolic activity by mixing a known volume of cell culture with a cold quenching solution (e.g., 60% methanol (B129727) at -40°C).
-
Centrifuge the quenched cell suspension at a low temperature to pellet the cells.
-
Extract the metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., acetonitrile/methanol/water mixture).
-
Lyse the cells using methods such as sonication or bead beating, ensuring the sample remains cold.
-
Centrifuge to remove cell debris and collect the supernatant containing the metabolites.
2. Sample Preparation:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
Filter the reconstituted sample to remove any remaining particulate matter.
3. LC-MS/MS Analysis:
-
Use a suitable liquid chromatography column for separating short-chain acyl-CoAs.
-
Develop a gradient elution method to achieve good separation of Propionyl-CoA from other cellular components.
-
Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to specifically detect and quantify Propionyl-CoA. This involves defining the precursor ion and a specific product ion for Propionyl-CoA.
-
Generate a standard curve using known concentrations of a Propionyl-CoA standard to quantify the amount in your samples.
Protocol 2: In Vitro Assay for Propionyl-CoA Carboxylase (PCC) Activity
This protocol describes a non-radiometric method for assaying PCC activity by measuring the production of methylmalonyl-CoA via HPLC.[8]
1. Preparation of Cell Lysate:
-
Harvest cells and wash them with a suitable buffer.
-
Lyse the cells using an appropriate method (e.g., sonication, freeze-thaw cycles).
-
Centrifuge the lysate to remove cell debris and collect the supernatant as the crude enzyme extract.
-
Determine the total protein concentration of the extract.
2. Enzyme Reaction:
-
Prepare a reaction mixture containing a suitable buffer, ATP, MgCl2, NaHCO3, and the cell lysate.
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate, Propionyl-CoA.
-
Incubate the reaction for a defined period.
-
Stop the reaction by adding an acid (e.g., perchloric acid).
3. HPLC Analysis:
-
Centrifuge the stopped reaction mixture to remove precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amount of methylmalonyl-CoA produced.
-
Use a standard curve of methylmalonyl-CoA to calculate the enzyme activity, typically expressed as nmol of product formed per minute per mg of protein.
References
- 1. Bioproduction of propionic acid using levulinic acid by engineered Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bioproduction of propionic acid using levulinic acid by engineered Pseudomonas putida [frontiersin.org]
- 3. Production of 3-Hydroxypropionic Acid via the Propionyl-CoA Pathway Using Recombinant Escherichia coli Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acs is essential for propionate utilization in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of hepatic propionyl-CoA synthetase activity by organic acids. Reversal of propionate inhibition of pyruvate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization and directed evolution of propionyl-CoA carboxylase and its application in succinate biosynthetic pathway with two CO2 fixation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition by propionyl-coenzyme A of N-acetylglutamate synthetase in rat liver mitochondria. A possible explanation for hyperammonemia in propionic and methylmalonic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fermentation for Propylmalonyl-CoA Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the fermentation conditions for propylmalonyl-CoA synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide is designed to help users identify and resolve common issues that may arise during the synthesis of this compound in fermentation processes.
| Problem | Potential Cause | Suggested Solution |
| Low or no yield of this compound | Insufficient precursor (butyryl-CoA) supply. | - Overexpress genes involved in the butyryl-CoA synthesis pathway. - Supplement the fermentation medium with butyrate (B1204436) or related precursors. - Optimize the feeding strategy to maintain a consistent supply of the precursor. |
| Low activity of acyl-CoA carboxylase. | - Ensure the fermentation conditions (pH, temperature) are optimal for the specific acyl-CoA carboxylase being used. - Overexpress the gene encoding the acyl-CoA carboxylase. - Consider using an engineered enzyme with higher substrate specificity for butyryl-CoA.[1][2] | |
| Competing metabolic pathways. | - Identify and down-regulate or knock out genes of pathways that consume butyryl-CoA or this compound. - Use metabolic flux analysis to identify key branch points and redirect flux towards this compound synthesis. | |
| Accumulation of precursor (butyryl-CoA) without conversion | Inhibition of acyl-CoA carboxylase. | - Check for potential inhibitory compounds in the fermentation medium. - High concentrations of the precursor itself can sometimes be inhibitory; optimize the feeding strategy to avoid accumulation. |
| Lack of essential cofactors. | - Ensure adequate supply of biotin (B1667282) and ATP, which are essential for most acyl-CoA carboxylases.[3][4] | |
| Inconsistent batch-to-batch yield | Variability in fermentation conditions. | - Tightly control and monitor pH, temperature, dissolved oxygen, and substrate feed rates. - Ensure consistent quality and composition of the fermentation medium. |
| Genetic instability of the production strain. | - Perform regular quality control checks of the microbial strain. - Consider genome stabilization strategies if using a genetically engineered strain. | |
| Difficulty in quantifying this compound | Improper sample preparation. | - Use a validated protocol for quenching metabolism and extracting acyl-CoAs to prevent degradation. - See the detailed "Protocol for Acyl-CoA Extraction" below. |
| Low sensitivity of analytical method. | - Utilize a highly sensitive method such as LC-MS/MS for quantification. - Optimize the mass spectrometry parameters for the specific detection of this compound. - See the detailed "LC-MS/MS Protocol for this compound Quantification" below. |
Frequently Asked Questions (FAQs)
Q1: What is the direct precursor for this compound synthesis in most microbial systems?
A1: The direct precursor for this compound is typically butyryl-CoA. This four-carbon acyl-CoA is carboxylated to form the five-carbon this compound.
Q2: Which enzyme is responsible for the conversion of butyryl-CoA to this compound?
A2: This reaction is catalyzed by an acyl-CoA carboxylase (ACC). Some ACCs, like acetyl-CoA carboxylase and propionyl-CoA carboxylase, have broad substrate specificity and can act on butyryl-CoA.[1][2] In some organisms, a specific butyryl-CoA carboxylase may be present. The efficiency of this conversion can often be improved by protein engineering to enhance the enzyme's specificity for butyryl-CoA.[1]
Q3: How can I increase the intracellular pool of the precursor, butyryl-CoA?
A3: You can increase the butyryl-CoA pool through several metabolic engineering strategies:
-
Overexpression of synthesis pathways: Enhance the expression of genes involved in the native butyryl-CoA synthesis pathway of your host organism.
-
Heterologous pathway expression: Introduce a more efficient butyryl-CoA synthesis pathway from another organism.
-
Blocking competing pathways: Knock out or down-regulate genes that divert butyryl-CoA to other metabolic pathways.
-
Media supplementation: Add butyrate to the fermentation medium, which can be converted to butyryl-CoA by acyl-CoA synthetases.
Q4: What are the optimal fermentation conditions for this compound synthesis?
A4: The optimal conditions are highly dependent on the specific production host and the acyl-CoA carboxylase used. However, here are some general guidelines:
-
pH: Most microbial fermentations for related polyketide precursors are carried out at a pH between 6.5 and 7.5. The activity of many acyl-CoA carboxylases is optimal in this range.
-
Temperature: The optimal temperature will depend on the host organism. For commonly used hosts like E. coli and Saccharomyces cerevisiae, temperatures between 30°C and 37°C are typical. For thermophilic organisms, this will be higher. Cold exposure has been shown to reduce acetyl-CoA carboxylase activity in some cases.[5]
-
Aeration: Adequate aeration is generally required to ensure sufficient ATP supply for the ATP-dependent carboxylation reaction.
Q5: How can I accurately measure the concentration of this compound in my fermentation broth?
A5: Accurate quantification requires rapid quenching of metabolism, efficient extraction of acyl-CoAs, and a sensitive analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable method for this purpose. Detailed protocols for extraction and LC-MS/MS analysis are provided below.
Experimental Protocols
Protocol for Acyl-CoA Extraction from Microbial Culture
This protocol is designed for the extraction of short-chain acyl-CoAs, including this compound, from microbial fermentation samples.
Materials:
-
Ice-cold 60% aqueous methanol (B129727)
-
Ice-cold water
-
Centrifuge capable of 4°C operation
-
Lyophilizer or vacuum concentrator
-
LC-MS grade water and acetonitrile
Procedure:
-
Quenching: Rapidly quench metabolic activity by adding a known volume of fermentation broth to 2 volumes of ice-cold 60% aqueous methanol. For example, add 5 mL of broth to 10 mL of cold methanol solution.
-
Cell Lysis: Immediately vortex the mixture vigorously for 30 seconds to lyse the cells and release intracellular metabolites.
-
Phase Separation: Add 5 mL of chloroform and 5 mL of ice-cold water to the mixture. Vortex thoroughly for 1 minute.
-
Centrifugation: Centrifuge the mixture at 5,000 x g for 10 minutes at 4°C to separate the phases.
-
Collection of Aqueous Phase: Carefully collect the upper aqueous phase, which contains the acyl-CoAs, and transfer it to a new pre-chilled tube.
-
Drying: Lyophilize the aqueous extract to dryness or use a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of LC-MS grade water or a suitable buffer for LC-MS/MS analysis.
LC-MS/MS Protocol for this compound Quantification
This protocol provides a general method for the quantification of this compound using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 2-5%), increasing to a high percentage (e.g., 95%) over 10-15 minutes to elute the acyl-CoAs.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
MS/MS Conditions:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound. The precursor ion will be the [M+H]+ of this compound. A common product ion for acyl-CoAs results from the fragmentation of the phosphopantetheine arm.
-
Example Transition: While the exact masses will depend on the specific adducts, a theoretical transition for this compound ([C25H42N7O19P3S]+, MW = 897.6 g/mol ) would be a precursor ion of m/z 898.6 and a characteristic product ion.
-
Optimization: The collision energy and other MS parameters should be optimized for the specific instrument and analyte to achieve maximum sensitivity.
-
Quantification: Use a standard curve of purified this compound of known concentrations to quantify the amount in the samples. An internal standard (e.g., a stable isotope-labeled version of this compound or another acyl-CoA not present in the sample) should be used to correct for matrix effects and variations in extraction efficiency.
Visualizations
Metabolic Pathway for this compound Synthesis
Caption: Biosynthetic pathway for this compound from various precursors.
Experimental Workflow for Optimizing this compound Production
Caption: Troubleshooting workflow for low this compound yield.
Logical Relationship of Key Fermentation Parameters
Caption: Interplay of key parameters affecting this compound yield.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [ouci.dntb.gov.ua]
Propionyl-CoA Carboxylase (PCC) Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Propionyl-CoA Carboxylase (PCC).
Frequently Asked Questions (FAQs)
Q1: What are the most common inhibitors used for Propionyl-CoA Carboxylase (PCC) in a research setting?
A1: Direct, specific, and commercially available small-molecule inhibitors for PCC are not well-documented in publicly available literature. However, several compounds are known to inhibit PCC activity through different mechanisms:
-
Avidin: A glycoprotein (B1211001) found in egg whites that binds with very high affinity to biotin (B1667282), an essential cofactor for PCC.[1] This is not a specific inhibitor of PCC, as it will inhibit all biotin-dependent enzymes.
-
Phenylglyoxal: An arginine-specific reagent that has been used to demonstrate the presence of an essential arginine residue in the active site of PCC.[2] Its use is primarily for studying enzyme mechanisms rather than specific inhibition in a cellular or in vivo context due to its reactivity with arginine residues in many proteins.
-
Propionyl-CoA and related metabolites: High concentrations of the substrate, propionyl-CoA, can lead to product inhibition and also inhibit other mitochondrial enzymes like pyruvate (B1213749) dehydrogenase complex.[1] In the context of propionic acidemia, an inherited disorder of PCC deficiency, the accumulation of propionyl-CoA and its metabolites like methylcitrate can have inhibitory effects on other cellular processes, such as the urea (B33335) cycle and the tricarboxylic acid (TCA) cycle.[1]
Q2: Are inhibitors of Acetyl-CoA Carboxylase (ACC) effective against PCC?
A2: Not necessarily. While both are biotin-dependent carboxylases, their inhibitor profiles can be distinct. For example, CP-640186, a potent inhibitor of both ACC1 and ACC2 (with an IC50 of approximately 60 nM), does not inhibit propionyl-CoA carboxylase.[3] This highlights the need for specific testing of any potential inhibitor against PCC.
Q3: What are the typical kinetic parameters for PCC?
A3: The Michaelis-Menten constants (Km) for the substrates of PCC have been determined to be approximately 0.29 mM for propionyl-CoA, 3.0 mM for bicarbonate, and 0.08 mM for ATP.[2]
Inhibitor Summary
The following table summarizes the characteristics of known inhibitors of Propionyl-CoA Carboxylase.
| Inhibitor | Mechanism of Action | Specificity | Common Experimental Use | Quantitative Data |
| Avidin | Binds to the biotin cofactor, preventing its participation in the carboxylation reaction.[1] | Non-specific; inhibits all biotin-dependent enzymes. | In vitro confirmation of biotin dependence of the enzyme activity. | High-affinity binding to biotin (Kd ~ 10⁻¹⁵ M). |
| Phenylglyoxal | Covalently modifies an essential arginine residue in the active site.[2] | Non-specific; reacts with arginine residues in various proteins. | Probing the active site and studying enzyme mechanism.[2] | Not typically reported as IC50/Ki. |
| Propionyl-CoA | High concentrations can lead to substrate/product inhibition and affect other enzymes.[1] | Affects multiple metabolic pathways. | Not used as an experimental inhibitor; its accumulation is studied in disease models. | N/A |
| Methylcitrate | An abnormal metabolite formed from propionyl-CoA and oxaloacetate that can inhibit other enzymes like citrate (B86180) synthase.[1] | Indirect effects on related metabolic pathways. | Studied in the context of propionic acidemia. | N/A |
Experimental Protocols & Troubleshooting
Protocol 1: Radiometric Assay for PCC Activity
This assay measures the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into propionyl-CoA to form [¹⁴C]methylmalonyl-CoA.
Detailed Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Tris-HCl buffer (pH 8.0)
-
ATP
-
MgCl₂
-
GSH (Glutathione)
-
Propionyl-CoA
-
[¹⁴C]NaHCO₃ (Sodium Bicarbonate)
-
-
Enzyme Addition: Add the cell lysate or purified enzyme preparation to the reaction mixture to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding an acid, such as trichloroacetic acid (TCA).[4] This step also helps to remove unreacted [¹⁴C]NaHCO₃ as ¹⁴CO₂ gas in a fume hood.[4]
-
Quantification: Centrifuge the terminated reaction to pellet the precipitated protein. The acid-stable, non-volatile radioactivity in the supernatant, which represents the [¹⁴C]methylmalonyl-CoA product, is measured by liquid scintillation counting.[4]
Troubleshooting Guide for Radiometric Assay:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background radioactivity | Incomplete removal of unreacted [¹⁴C]NaHCO₃. | Ensure proper acidification and adequate ventilation time in the fume hood to drive off all ¹⁴CO₂. |
| Contamination of reagents or labware. | Use fresh, high-quality reagents and dedicated labware for radiochemical work. | |
| Low or no enzyme activity | Inactive enzyme due to improper storage or handling. | Store enzyme preparations at -80°C and avoid repeated freeze-thaw cycles. |
| Biotin deficiency in the enzyme preparation (especially in cultured cells). | Culture cells in a biotin-replete medium. For diagnosis of certain disorders, cells are intentionally cultured in low-biotin medium.[4] | |
| Presence of inhibitors in the sample lysate. | Prepare a control with a known amount of purified PCC added to the lysate to check for inhibition. | |
| Inconsistent results | Pipetting errors, especially with small volumes of radiolabel. | Use calibrated pipettes and appropriate techniques for handling viscous solutions. |
| Variation in incubation time or temperature. | Ensure consistent timing and temperature control for all samples. |
Protocol 2: HPLC-Based Assay for PCC Activity
This method measures the formation of methylmalonyl-CoA from propionyl-CoA by separating and quantifying the substrate and product using High-Performance Liquid Chromatography (HPLC).[1]
Detailed Methodology:
-
Enzymatic Reaction: Perform the enzymatic reaction as described in the radiometric assay (steps 1-3), but without the radiolabeled bicarbonate.
-
Reaction Termination and Sample Preparation: Stop the reaction by adding a quenching solution (e.g., acid or organic solvent). Centrifuge to remove precipitated proteins. The supernatant containing the CoA esters is collected for analysis.
-
HPLC Analysis:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.
-
Detection: Detection is performed using a UV detector, typically at 254 nm, which is the absorbance maximum for the adenine (B156593) ring of the CoA molecule.
-
-
Quantification: The amount of methylmalonyl-CoA produced is quantified by comparing the peak area to a standard curve generated with known concentrations of methylmalonyl-CoA.
Troubleshooting Guide for HPLC-Based Assay:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing, fronting, or splitting) | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to ensure proper ionization of the analytes. | |
| Sample overload. | Reduce the amount of sample injected onto the column. | |
| Inconsistent retention times | Fluctuations in mobile phase composition or flow rate. | Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for leaks or bubbles. |
| Changes in column temperature. | Use a column oven to maintain a constant temperature. | |
| Low sensitivity | Low enzyme activity. | Optimize reaction conditions (e.g., increase incubation time or enzyme concentration). |
| Degradation of CoA esters. | Keep samples on ice and analyze them as quickly as possible after preparation. | |
| Detector malfunction. | Check the detector lamp and ensure it is properly warmed up. | |
| Extra peaks in the chromatogram | Sample contamination. | Run a blank injection (sample solvent only) to identify contaminant peaks. |
| Presence of other enzymes in the lysate that consume the substrate or product. | Use specific inhibitors for interfering enzymes if known, or further purify the PCC enzyme. |
Visualizations
References
- 1. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 3. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propionyl-CoA Carboxylase – Supra-Regional Assay Service [sas-centre.org]
Improving the stability of Propionyl-CoA in solution
Welcome to the technical support center for Propionyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of Propionyl-CoA in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Propionyl-CoA in solution?
A1: The stability of Propionyl-CoA in aqueous solutions is primarily influenced by three main factors:
-
pH: The thioester bond of Propionyl-CoA is susceptible to hydrolysis, a reaction that is highly dependent on the pH of the solution. The rate of hydrolysis generally increases with higher pH (alkaline conditions).
-
Temperature: Like most chemical reactions, the degradation of Propionyl-CoA is accelerated at higher temperatures. Therefore, it is crucial to keep solutions cold to maintain stability.
-
Enzymatic Degradation: Biological samples may contain enzymes such as thioesterases that can rapidly degrade Propionyl-CoA. It is essential to handle samples in a way that minimizes enzymatic activity, for example, by using appropriate inhibitors or by working with purified enzyme systems.
Q2: What are the recommended storage conditions for Propionyl-CoA?
A2: Proper storage is critical for maintaining the integrity of Propionyl-CoA. The following table summarizes the recommended storage conditions for both solid (powder) and solution forms.
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solution | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Data sourced from AbMole BioScience Material Safety Data Sheet.
Q3: How should I prepare a stock solution of Propionyl-CoA?
A3: To prepare a stable stock solution of Propionyl-CoA, follow these steps:
-
Use a chilled, appropriate buffer: Dissolve the Propionyl-CoA powder in a buffer at a slightly acidic to neutral pH (e.g., pH 6.0-7.0). The buffer should be pre-chilled to 4°C.
-
Work quickly and on ice: To minimize degradation, perform all manipulations on ice.
-
Determine the concentration: After preparation, it is advisable to verify the concentration of the stock solution spectrophotometrically. The molar extinction coefficient for Propionyl-CoA at 259 nm is 16,800 M⁻¹cm⁻¹.
-
Aliquot and store: Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.
Q4: What are the common degradation products of Propionyl-CoA?
A4: The primary non-enzymatic degradation product of Propionyl-CoA in aqueous solution is a result of the hydrolysis of the thioester bond, which yields Coenzyme A (CoA) and propionic acid . In biological systems, enzymatic reactions can lead to the formation of other metabolites, such as methylcitrate. The presence of these degradation products can be monitored using techniques like HPLC or mass spectrometry.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with Propionyl-CoA.
Issue 1: Inconsistent or lower-than-expected results in enzymatic assays.
| Possible Cause | Troubleshooting Step |
| Degradation of Propionyl-CoA stock solution. | 1. Prepare a fresh stock solution of Propionyl-CoA from powder. 2. Verify the concentration of the new stock solution spectrophotometrically. 3. Always thaw aliquots on ice and use them immediately. Avoid leaving the solution at room temperature. |
| Incorrect buffer pH. | 1. Measure the pH of your reaction buffer. The optimal pH for many enzymes that use Propionyl-CoA is around 7.5.[1] However, for stability, a slightly more acidic pH may be preferable for storage. 2. Consider performing a pH optimization experiment for your specific enzyme. |
| Presence of interfering substances in the sample. | 1. If using biological samples, consider deproteinizing the sample to remove enzymes that may degrade Propionyl-CoA. 2. Be aware of substances that can interfere with enzymatic assays, such as high concentrations of EDTA, certain detergents, or azide. |
| Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of your Propionyl-CoA stock solution to avoid the detrimental effects of repeated freezing and thawing. |
Issue 2: High background signal or unexpected peaks in analytical measurements (e.g., HPLC, LC-MS).
| Possible Cause | Troubleshooting Step |
| Contamination of the Propionyl-CoA stock. | 1. Run a blank (buffer only) and a standard of your Propionyl-CoA solution to identify any contaminant peaks. 2. If contamination is suspected, prepare a fresh stock solution using high-purity water and buffer components. |
| Formation of degradation products. | 1. Analyze your stock solution for the presence of Coenzyme A and propionic acid. 2. If degradation is significant, review your storage and handling procedures. Ensure solutions are stored at -80°C and are used promptly after thawing. |
| Reaction with components of the assay mixture. | Review the compatibility of all components in your reaction mixture. Thioesters can be reactive, especially at higher pH values. |
Experimental Protocols
Protocol 1: Preparation and Quantification of a Propionyl-CoA Stock Solution
Materials:
-
Propionyl-CoA lithium salt (powder)
-
Nuclease-free water, chilled to 4°C
-
Buffer of choice (e.g., 50 mM potassium phosphate, pH 6.5), chilled to 4°C
-
UV-compatible cuvettes
-
Spectrophotometer
Procedure:
-
On ice, weigh out the desired amount of Propionyl-CoA powder.
-
Dissolve the powder in the chilled buffer to the desired concentration (e.g., 10 mM). Vortex briefly and gently to ensure it is fully dissolved.
-
To determine the precise concentration, perform a 1:100 dilution of the stock solution in the same buffer.
-
Measure the absorbance of the diluted solution at 259 nm using the spectrophotometer. Use the buffer as a blank.
-
Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient (16,800 M⁻¹cm⁻¹), b is the path length of the cuvette (usually 1 cm), and c is the concentration.
-
Aliquot the stock solution into single-use tubes and store immediately at -80°C.
Visualizations
Caption: Chemical and enzymatic degradation pathways of Propionyl-CoA.
Caption: Recommended workflow for preparing and using Propionyl-CoA solutions.
References
Overcoming feedback inhibition in the Propionyl-CoA pathway
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with the propionyl-CoA pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on overcoming potential feedback inhibition and other metabolic bottlenecks.
Frequently Asked Questions (FAQs)
Q1: What is the propionyl-CoA pathway and what are its key enzymes?
The propionyl-CoA pathway is a metabolic route that converts propionyl-CoA into succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle.[1][2][3] This pathway is crucial for the metabolism of odd-chain fatty acids and certain amino acids (valine, isoleucine, threonine, and methionine).[1][2][3] The three core enzymes in this pathway are:
-
Propionyl-CoA Carboxylase (PCC): A biotin-dependent enzyme that carboxylates propionyl-CoA to form (S)-methylmalonyl-CoA.[1][2]
-
Methylmalonyl-CoA Epimerase (MCE): This enzyme catalyzes the conversion of (S)-methylmalonyl-CoA to its (R)-stereoisomer.
-
Methylmalonyl-CoA Mutase (MCM): A vitamin B12-dependent enzyme that rearranges (R)-methylmalonyl-CoA to form succinyl-CoA.[2]
Q2: My cellular model is showing signs of toxicity after introducing a precursor for the propionyl-CoA pathway. What could be the cause?
High concentrations of propionyl-CoA can be toxic to cells.[4] Accumulation of propionyl-CoA can inhibit key enzymes in other metabolic pathways, such as pyruvate (B1213749) dehydrogenase (PDH) and succinyl-CoA synthetase, leading to a disruption of the TCA cycle and reduced ATP synthesis.[1][4] This can result in metabolic acidosis and hyperammonemia.
Q3: I am observing low yields of my target molecule, which is synthesized from a propionyl-CoA-derived precursor. Could feedback inhibition be the cause?
Feedback inhibition is a common regulatory mechanism in metabolic pathways where a downstream product inhibits an earlier enzymatic step. While direct feedback inhibition by methylmalonyl-CoA or succinyl-CoA on Propionyl-CoA Carboxylase (PCC) is not well-documented in the literature, the final enzyme in the pathway, Methylmalonyl-CoA Mutase (MCM), is known to be inhibited by various substrate and product analogs. Therefore, accumulation of such analogs could lead to a bottleneck in the pathway and reduce the overall flux towards your desired product.
Troubleshooting Guides
Issue 1: Reduced activity of Propionyl-CoA Carboxylase (PCC)
If you suspect that the initial step of the pathway is being hindered, consider the following:
-
Substrate and Cofactor Availability: PCC requires propionyl-CoA, ATP, and bicarbonate as substrates, and biotin (B1667282) as a crucial cofactor.[2] Ensure that your experimental conditions provide sufficient concentrations of these molecules.
-
Kinetic Parameters: The affinity of PCC for its substrates is an important factor. Below is a table of known Michaelis constants (Km).
| Substrate | Michaelis Constant (Km) |
| Propionyl-CoA | 0.29 mM |
| ATP | 0.08 mM |
| Bicarbonate | 3.0 mM |
Data sourced from Wikipedia.
-
Troubleshooting Steps:
-
Quantify Substrate and Cofactor Levels: Measure the intracellular concentrations of propionyl-CoA, ATP, and bicarbonate to ensure they are not limiting.
-
Supplement with Biotin: Ensure adequate biotin is available in your culture medium or reaction buffer.
-
Optimize pH: The optimal pH for PCC activity is between 8.0 and 8.5. Verify and adjust the pH of your experimental system accordingly.
-
Issue 2: Potential Bottleneck at Methylmalonyl-CoA Mutase (MCM) due to Inhibition
The final step of the pathway, the conversion of methylmalonyl-CoA to succinyl-CoA, is a known point of inhibition.
-
Inhibitors of MCM: MCM can be inhibited by various substrate and product analogs. This inhibition is typically reversible and of a mixed type.
| Inhibitor | Type of Inhibition | Inhibition Constant (Ki) |
| Ethylmalonyl-CoA | Substrate Analog | Not specified |
| Cyclopropylcarbonyl-CoA carboxylate | Intermediate Analog | 0.26 ± 0.07 mM |
| Methylenecyclopropylacetyl-CoA | Product Analog | 0.47 ± 0.12 mM (Ki1), 2 ± 0.34 mM (Ki2) |
| Malyl-CoA | Metabolite Side-product | Potent inhibitor |
| Itaconyl-CoA | Metabolite Side-product | Inhibitor |
Data for the first three inhibitors sourced from PubMed.[5]
-
Troubleshooting Steps:
-
Metabolite Profiling: Use techniques like LC-MS to analyze the intracellular accumulation of potential inhibitory CoA esters, such as ethylmalonyl-CoA, malyl-CoA, or itaconyl-CoA.
-
Genetic Engineering: If a specific inhibitory side-product is identified, consider genetic modifications to downregulate the enzymes responsible for its synthesis.
-
Enzyme Engineering: Site-directed mutagenesis of MCM could be explored to reduce its affinity for inhibitors while maintaining its catalytic activity for methylmalonyl-CoA.
-
Vitamin B12 Supplementation: Ensure sufficient levels of adenosylcobalamin (a vitamin B12 derivative), the essential cofactor for MCM activity.
-
Experimental Protocols
Protocol 1: Assay for Propionyl-CoA Carboxylase (PCC) Activity
This protocol is a general guideline for measuring PCC activity based on the incorporation of radiolabeled bicarbonate into propionyl-CoA.
Materials:
-
Cell or tissue lysate
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.2)
-
Propionyl-CoA solution
-
ATP solution
-
MgCl₂ solution
-
[¹⁴C]-Sodium bicarbonate
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and vials
-
Spectrophotometer for protein quantification (e.g., Bradford or BCA assay)
Procedure:
-
Prepare the reaction mixture containing reaction buffer, ATP, MgCl₂, and propionyl-CoA.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the cell/tissue lysate and [¹⁴C]-sodium bicarbonate.
-
Incubate for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a strong acid like TCA. This will also precipitate the protein.
-
Centrifuge to pellet the precipitated protein.
-
Carefully remove the supernatant and dry it to remove any unreacted [¹⁴C]-bicarbonate.
-
Resuspend the dried residue in water and add scintillation fluid.
-
Measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the PCC activity.
-
Normalize the activity to the total protein concentration of the lysate.
Protocol 2: Assessing Inhibition of Methylmalonyl-CoA Mutase (MCM)
This protocol outlines a method to determine the inhibitory effect of a compound on MCM activity.
Materials:
-
Purified MCM enzyme
-
Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
(R)-Methylmalonyl-CoA solution
-
Adenosylcobalamin (Vitamin B12) solution
-
Potential inhibitory compound solution
-
Quenching solution (e.g., a strong acid)
-
HPLC or LC-MS/MS system for quantifying succinyl-CoA
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, adenosylcobalamin, and the purified MCM enzyme.
-
Add the potential inhibitory compound at various concentrations to different reaction tubes. Include a control with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a defined period.
-
Initiate the reaction by adding (R)-methylmalonyl-CoA.
-
Incubate at a constant temperature for a set time.
-
Stop the reaction by adding the quenching solution.
-
Analyze the samples using HPLC or LC-MS/MS to quantify the amount of succinyl-CoA produced.
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ or perform kinetic analysis to determine the inhibition constant (Ki).
Visualizations
References
- 1. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 3. Figure 2. [Metabolic pathway. Propionyl-coenzyme A carboxylase...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Propionyl Coenzyme A (Propionyl-CoA) Carboxylase in Haloferax mediterranei: Indispensability for Propionyl-CoA Assimilation and Impacts on Global Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the human methylmalonyl-CoA mutase by various CoA-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chemoenzymatic Synthesis of Propylmalonyl-CoA
Welcome to the technical support center for the chemoenzymatic synthesis of propylmalonyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to this specific synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the chemoenzymatic synthesis of this compound, focusing on a two-step approach: the chemical synthesis of the precursor pentanoyl-CoA, followed by its enzymatic carboxylation.
Problem 1: Low or No Yield of Pentanoyl-CoA (Chemical Synthesis Step)
| Potential Cause | Recommended Solution |
| Inefficient acylation of Coenzyme A (CoA) | 1. Verify the quality of CoA: Use a fresh, high-purity batch of CoA. Older stock may have oxidized.2. Optimize the acylation method: The symmetric anhydride (B1165640) and carbonyldiimidazole (CDI) activation methods are generally reliable for saturated acyl-CoAs.[1] For small-scale synthesis, the ethylchloroformate method is also an option.3. Control reaction temperature: Perform the acylation reaction at a low temperature (e.g., 4°C) to minimize side reactions and degradation of reactants. |
| Degradation of CoA or pentanoyl-CoA | 1. Maintain appropriate pH: Keep the reaction mixture and subsequent storage solutions at a slightly acidic to neutral pH (around 6.5-7.5) to enhance stability.2. Minimize freeze-thaw cycles: Aliquot the synthesized pentanoyl-CoA and store at -80°C to prevent degradation from repeated temperature changes. |
| Impure starting materials | 1. Use high-purity pentanoic acid (or its anhydride/chloride): Impurities can interfere with the acylation reaction.2. Ensure solvents are anhydrous: For methods requiring organic solvents like THF, use anhydrous grades to prevent hydrolysis of activated intermediates. |
Problem 2: Low or No Yield of this compound (Enzymatic Carboxylation Step)
| Potential Cause | Recommended Solution |
| Low enzyme activity | 1. Verify enzyme quality and concentration: Ensure the acyl-CoA carboxylase is active and used at the recommended concentration. If using a commercial enzyme, check the expiration date and storage conditions. For in-house preparations, verify activity with a standard substrate like acetyl-CoA or propionyl-CoA.2. Ensure all co-factors are present: The carboxylation reaction is ATP-dependent and requires biotin (B1667282) as a co-factor for the enzyme. Magnesium ions are also essential.[2] |
| Sub-optimal reaction conditions | 1. Optimize pH and temperature: Most carboxylases have optimal activity at a pH around 7.5-8.2. The optimal temperature can vary, but a starting point of 30-37°C is common.2. Ensure adequate bicarbonate concentration: Bicarbonate is the carbon source for the carboxylation. Ensure it is present in sufficient concentration (e.g., 50 mM). |
| Substrate inhibition | 1. Optimize pentanoyl-CoA concentration: High concentrations of the acyl-CoA substrate can sometimes inhibit the enzyme. Titrate the concentration of pentanoyl-CoA to find the optimal level.2. Monitor product formation over time: If the reaction stalls, it could be due to product inhibition. |
| Enzyme specificity | 1. Consider the source of the acyl-CoA carboxylase: Some carboxylases have broad substrate specificity, while others are more specific. An enzyme known to carboxylate a range of short- to medium-chain acyl-CoAs is more likely to be effective with pentanoyl-CoA. Acyl-CoA carboxylases from organisms like Thermobifida fusca YX have shown promiscuity with substrates like acetyl-CoA, propionyl-CoA, and butyryl-CoA.[3] |
Problem 3: Difficulty in Purifying this compound
| Potential Cause | Recommended Solution |
| Co-elution of substrates and products in HPLC | 1. Optimize HPLC gradient: Develop a shallow gradient with an appropriate mobile phase (e.g., water with a small amount of acid like TFA or formic acid and an organic solvent like acetonitrile (B52724) or methanol) to improve the separation of this compound from unreacted pentanoyl-CoA and other reaction components.2. Use a suitable stationary phase: A C18 reversed-phase column is typically effective for separating CoA esters. |
| Degradation of product during purification | 1. Maintain low temperatures: Keep all solutions and fractions on ice or in a refrigerated autosampler to minimize degradation.2. Use acidic mobile phases: A slightly acidic mobile phase (pH < 7) can improve the stability of the thioester bond during purification. |
| Contamination with side-products | 1. Analyze for potential side-products: Decarboxylation of the dicarboxylic acid can sometimes occur.[1] Use mass spectrometry to identify potential side-products and adjust purification strategies accordingly. |
Frequently Asked Questions (FAQs)
Q1: What is the most common chemoenzymatic route for synthesizing this compound?
A1: A prevalent method involves a two-step process. First, pentanoyl-CoA is chemically synthesized from pentanoic acid and coenzyme A. Second, the pentanoyl-CoA is enzymatically carboxylated to form this compound using an acyl-CoA carboxylase.
Q2: Which acyl-CoA carboxylase should I use for the carboxylation of pentanoyl-CoA?
A2: The choice of enzyme is critical. While many acyl-CoA carboxylases are specific for acetyl-CoA or propionyl-CoA, some exhibit broader substrate specificity. An enzyme that has been shown to accept a range of short-chain acyl-CoAs would be a good candidate. It is advisable to perform a literature search for acyl-CoA carboxylases with known promiscuity or to screen a panel of available enzymes.
Q3: What are the expected yields for this synthesis?
A3: The overall yield will depend on the efficiency of both the chemical and enzymatic steps. For the chemical synthesis of saturated acyl-CoAs like pentanoyl-CoA, yields of 50% or higher have been reported using methods like CDI-activation.[1] The yield of the enzymatic carboxylation step will depend on the specific enzyme used and the optimization of reaction conditions. For analogous enzymatic syntheses of dicarboxylated CoAs like malonyl-CoA and methylmalonyl-CoA, high yields (92-95%) have been achieved.[1]
Q4: How can I monitor the progress of the enzymatic reaction?
A4: The reaction can be monitored by taking aliquots at different time points and analyzing them by HPLC. You can track the disappearance of the pentanoyl-CoA peak and the appearance of the this compound peak. Alternatively, a coupled enzyme assay can be used where the production of ADP (a byproduct of the carboxylation) is linked to a spectrophotometrically detectable reaction.
Q5: What is the stability of this compound and how should it be stored?
Quantitative Data Summary
Table 1: Reported Yields for Chemoenzymatic Synthesis of Various Acyl-CoA Esters
| Acyl-CoA Product | Synthesis Method | Reported Yield (%) | Reference |
| Malonyl-CoA | Enzymatic (MatB ligase) | 95 | [1] |
| Methylmalonyl-CoA | Enzymatic (MatB ligase) | 92 | [1] |
| Aliphatic Acyl-CoAs | Chemical (CDI-activation) | >50 | [1] |
| Butyryl-CoA | Chemical (CDI-activation) | 40 | [1] |
| Methylsuccinyl-CoA | Chemical (CDI-activation) | 40 | [1] |
Table 2: Kinetic Parameters of Acyl-CoA Carboxylases with Various Substrates
| Enzyme Source | Substrate | Km (µM) | Vmax (relative) | Reference |
| Thermobifida fusca YX | Acetyl-CoA | - | - | [3] |
| Propionyl-CoA | - | Preferred substrate | [3] | |
| Butyryl-CoA | - | - | [3] | |
| Rat Liver | Acetyl-CoA | 4 (CoA-activated) | - | [2] |
| Acetyl-CoA | 400 (control) | - | [2] |
Note: Specific kinetic data for pentanoyl-CoA is limited in the literature. The data presented is for closely related substrates to provide an indication of enzyme performance.
Experimental Protocols
Protocol 1: Chemical Synthesis of Pentanoyl-CoA via CDI-Activation
This protocol is adapted from a general method for the synthesis of acyl-CoA esters.[1]
Materials:
-
Pentanoic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Coenzyme A (CoA), trilithium salt
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium bicarbonate (NaHCO₃) solution (0.5 M)
-
Dry ice and acetone/isopropanol for cooling bath
Procedure:
-
Dissolve pentanoic acid (10 eq.) in anhydrous THF in a clean, dry reaction vessel.
-
Cool the solution to 0°C in an ice bath.
-
Add CDI (10 eq.) to the cooled solution and stir for 30 minutes at 0°C.
-
In a separate vessel, dissolve CoA (1 eq.) in 0.5 M NaHCO₃ solution.
-
Add the CoA solution to the activated pentanoic acid mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by HPLC until completion (disappearance of free CoA).
-
Lyophilize the reaction mixture to remove solvents.
-
Purify the resulting pentanoyl-CoA by reversed-phase HPLC.
Protocol 2: Enzymatic Carboxylation of Pentanoyl-CoA
This protocol is a general method that should be optimized for the specific acyl-CoA carboxylase being used.
Materials:
-
Purified pentanoyl-CoA
-
Acyl-CoA carboxylase
-
ATP, magnesium salt
-
Magnesium chloride (MgCl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.6)
-
Dithiothreitol (DTT) (optional, for enzyme stability)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP (e.g., 3-5 mM), MgCl₂ (e.g., 5 mM), NaHCO₃ (e.g., 50 mM), and DTT (e.g., 1 mM).
-
Add the purified pentanoyl-CoA to the reaction mixture to the desired final concentration (e.g., 0.1-1 mM).
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the acyl-CoA carboxylase.
-
Incubate the reaction for a set period (e.g., 30-60 minutes), taking aliquots at various time points for analysis.
-
Stop the reaction by adding an acid (e.g., trifluoroacetic acid) or by flash-freezing in liquid nitrogen.
-
Analyze the formation of this compound by HPLC-MS.
-
Purify the product using reversed-phase HPLC.
Visualizations
Caption: Workflow for the chemoenzymatic synthesis of this compound.
Caption: Troubleshooting logic for low yield of this compound.
References
- 1. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX [frontiersin.org]
- 4. High performance liquid chromatography stability study of malonyl-coenzyme A, using statistical experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Increase Propionyl-CoA Flux
Welcome to the technical support center for metabolic engineering strategies aimed at increasing propionyl-CoA flux. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to increase intracellular propionyl-CoA concentrations?
A1: There are two main approaches to boost propionyl-CoA levels in microbial hosts:
-
Substrate Feeding: Supplementing the culture medium with precursors that can be directly or indirectly converted to propionyl-CoA. Common precursors include propionate (B1217596) and 1-propanol (B7761284).[1]
-
Metabolic Engineering: Genetically modifying the host organism to enhance endogenous production of propionyl-CoA or to introduce novel biosynthetic pathways.[2][3]
Q2: Which metabolic pathways can be engineered to increase propionyl-CoA synthesis from common carbon sources like glucose?
A2: Several native and heterologous pathways can be engineered for de novo propionyl-CoA biosynthesis. Key pathways include:
-
Threonine/2-Ketobutyrate Pathway: This pathway leverages the cell's native threonine biosynthesis machinery. Overexpression of key enzymes can channel intermediates towards 2-ketobutyrate, which is then converted to propionyl-CoA.[1]
-
Sleeping Beauty Mutase (Sbm) Pathway in E. coli: Activation of the native but dormant sbm operon in E. coli can divert succinyl-CoA from the TCA cycle to produce propionyl-CoA.[3][4][5]
-
Methylmalonyl-CoA Pathway: This pathway involves the conversion of succinyl-CoA to methylmalonyl-CoA, which is then decarboxylated to propionyl-CoA.[6]
-
Acrylate Pathway: This pathway, native to some bacteria, can be heterologously expressed to produce propionyl-CoA from lactate.
-
1,2-Propanediol Pathway: This pathway converts 1,2-propanediol, which can be produced from glucose, into propionyl-CoA.
Q3: What are the common host organisms used for engineering propionyl-CoA production?
A3: Escherichia coli and Saccharomyces cerevisiae are the most common choices due to their well-characterized genetics, rapid growth, and established genetic tools.[3][6] Other organisms like Pseudomonas putida and various yeasts are also being explored.[7]
Troubleshooting Guides
Issue 1: Low yield of propionyl-CoA-derived product despite pathway engineering.
Possible Cause 1: Insufficient precursor supply.
-
Troubleshooting Steps:
-
Quantify intracellular propionyl-CoA: Use analytical methods like HPLC or LC-MS/MS to measure the intracellular concentration of propionyl-CoA.[8][9][10][11] Low levels indicate a bottleneck in the upstream pathway.
-
Increase precursor pathway flux:
-
Overexpress rate-limiting enzymes in your engineered pathway. For example, in the threonine pathway, overexpression of aspartate kinase, homoserine dehydrogenase, homoserine kinase, and threonine synthase can increase the supply of threonine.[1]
-
If using the Sbm pathway in E. coli, ensure the entire operon (sbm, ygfD, ygfG, ygfH) is effectively expressed.[5][12]
-
-
Supplement with external precursors: Add propionate or 1-propanol to the medium to bypass the de novo synthesis pathway and directly feed into propionyl-CoA production.[1]
-
Possible Cause 2: Competing pathways are draining propionyl-CoA or its precursors.
-
Troubleshooting Steps:
-
Identify and knockout competing pathways:
-
In E. coli, deleting genes like ygfH (encoding propionyl-CoA:succinate CoA-transferase) and prpC (encoding methylcitrate synthase) can prevent the diversion of propionyl-CoA.[13][14]
-
In S. cerevisiae, knocking out genes involved in competing amino acid biosynthesis pathways, such as ILV1 for isoleucine synthesis, can redirect flux towards propionyl-CoA.[6]
-
-
Analyze metabolic flux: Perform 13C-metabolic flux analysis to map the flow of carbon through your engineered and native metabolic networks to pinpoint specific points of carbon loss.
-
Possible Cause 3: Metabolic burden from overexpression of heterologous genes.
-
Troubleshooting Steps:
-
Monitor cell growth: A significant decrease in growth rate after induction of gene expression is a sign of metabolic burden.[15]
-
Optimize protein expression levels:
-
Use promoters of varying strengths to tune the expression of your pathway genes.
-
Employ inducible promoters to separate the growth phase from the production phase.
-
-
Codon-optimize your genes: Ensure the codons of your heterologous genes are optimized for the expression host.
-
Integrate genes into the chromosome: This can lead to more stable and moderate expression levels compared to plasmid-based expression, reducing metabolic load.[16]
-
Issue 2: Cell toxicity and growth inhibition, especially when feeding propionate.
Possible Cause 1: Propionate toxicity.
-
Troubleshooting Steps:
-
Determine the toxic concentration: Perform a dose-response experiment to find the maximum concentration of propionate your host organism can tolerate without significant growth inhibition.[17]
-
Use a less toxic precursor: Consider using 1-propanol as an alternative to propionate. 1-propanol is generally less toxic and can be efficiently converted to propionyl-CoA.[1]
-
Control medium pH: Propionate toxicity is pH-dependent. Maintaining a neutral or slightly alkaline pH can reduce the concentration of the more toxic undissociated propionic acid.[17]
-
Engineer for propionate tolerance: Screen for or engineer strains with improved tolerance to propionate.
-
Possible Cause 2: Accumulation of toxic intermediates.
-
Troubleshooting Steps:
-
Identify potential toxic intermediates: Analyze your metabolic pathway to identify any intermediates that could be toxic at high concentrations.
-
Measure intracellular metabolite concentrations: Use LC-MS/MS to quantify the levels of suspected toxic intermediates.
-
Balance pathway enzyme expression: Ensure that the enzymes downstream of a potentially toxic intermediate are expressed at sufficient levels to prevent its accumulation.
-
Quantitative Data Summary
Table 1: Comparison of Propionyl-CoA-Derived Product Titers in Engineered E. coli
| Product | Engineering Strategy | Host Strain | Titer | Reference |
| 1-Propanol | Activation of Sbm operon | E. coli | >1 g/L | [16] |
| 3-Hydroxypropionic acid | Overexpression of pacd, pct, hpcd, deletion of ygfH and prpC | E. coli | 24.14 mM | [18] |
| 6-Deoxyerythronolide B | Deletion of ygfH | E. coli | 527 mg/L | [14] |
| Propionic Acid | Activation of Sbm operon with promoter engineering | E. coli | ~15 mM | [4] |
| Propionic Acid | Optimized Sbm pathway and fermentation | E. coli | >11 g/L | [5] |
Table 2: Comparison of Propionyl-CoA-Derived Product Titers in Engineered S. cerevisiae
| Product | Engineering Strategy | Host Strain | Titer | Reference |
| Propionate | Engineered threonine catabolism | S. cerevisiae | 1.05 g/L | [19] |
| 3-Hydroxypropionic acid | Multi-copy integration of MCR and ACC1, precursor and cofactor engineering | S. cerevisiae | 9.8 g/L | [20] |
Experimental Protocols
Protocol 1: Quantification of Intracellular Propionyl-CoA by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of propionyl-CoA from microbial cells.
-
Cell Quenching and Metabolite Extraction:
-
Rapidly quench metabolic activity by mixing a known volume of cell culture with a cold quenching solution (e.g., 60% methanol (B129727) at -40°C).
-
Centrifuge the quenched cells at low temperature to pellet them.
-
Extract intracellular metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., 75% ethanol).
-
Lyse the cells using methods like bead beating or sonication while keeping the sample on ice.
-
Centrifuge to remove cell debris and collect the supernatant containing the metabolites.
-
-
Sample Preparation:
-
Dry the metabolite extract under vacuum or nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% methanol in water).
-
Include an internal standard (e.g., 13C-labeled propionyl-CoA) for accurate quantification.
-
-
LC-MS/MS Analysis:
-
Use a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Separate propionyl-CoA from other metabolites using a suitable column (e.g., a C18 reversed-phase column).
-
Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to specifically detect the transition from the propionyl-CoA precursor ion to a specific product ion.
-
Generate a standard curve using known concentrations of pure propionyl-CoA to quantify the concentration in your samples.[10]
-
Protocol 2: Activation of the Sleeping Beauty Mutase (Sbm) Operon in E. coli
This protocol outlines the steps to activate the native Sbm operon for propionyl-CoA production.
-
Strain and Plasmid Construction:
-
Choose a suitable E. coli host strain (e.g., MG1655).
-
Clone the genes of the Sbm operon (sbm, ygfD, ygfG, ygfH) into an expression vector under the control of an inducible or constitutive promoter. For example, using a plasmid like pET28a with a T7 promoter.[12]
-
Alternatively, for more stable expression, the native promoter of the Sbm operon on the chromosome can be replaced with a strong constitutive promoter using techniques like lambda red recombineering.
-
-
Culture Conditions for Propionyl-CoA Production:
-
Grow the engineered E. coli strain in a suitable medium (e.g., LB or a defined minimal medium) supplemented with a carbon source like glucose or glycerol.
-
For anaerobic or microaerobic conditions, which can favor propionate production, use sealed tubes or a bioreactor with controlled aeration.[4][5]
-
If using an inducible promoter, add the inducer (e.g., IPTG) at the appropriate cell density (e.g., mid-exponential phase).
-
Supplement the medium with vitamin B12 (cyanocobalamin or adenosylcobalamin), as the Sbm enzyme (methylmalonyl-CoA mutase) is B12-dependent.
-
-
Analysis of Product Formation:
-
Collect culture samples at different time points.
-
Analyze the supernatant for the presence of propionyl-CoA-derived products (e.g., propionate, 1-propanol) using HPLC or GC-MS.
-
Measure intracellular propionyl-CoA levels as described in Protocol 1 to confirm pathway activity.
-
Visualizations
Caption: Key metabolic pathways for propionyl-CoA production.
Caption: Troubleshooting workflow for low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. Awakening sleeping beauty: production of propionic acid in Escherichia coli through the sbm operon requires the activity of a methylmalonyl-CoA epimerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring propionyl-CoA carboxylase activity in phytohemagglutinin stimulated lymphocytes using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Construction of a novel anaerobic pathway in Escherichia coli for propionate production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Coupled synthetic pathways improve the production of 3-hydroxypropionic acid in recombinant Escherichia coli strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigating the Role of Native Propionyl-CoA and Methylmalonyl-CoA Metabolism on Heterologous Polyketide Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. “Metabolic burden” explained: stress symptoms and its related responses induced by (over)expression of (heterologous) proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 17. Effect of propionate toxicity on methanogen-enriched sludge, Methanobrevibacter smithii, and Methanospirillum hungatii at different pH values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Production of 3-Hydroxypropionic Acid via the Propionyl-CoA Pathway Using Recombinant Escherichia coli Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Metabolic engineering of threonine catabolism enables Saccharomyces cerevisiae to produce propionate under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Engineering and systems-level analysis of Saccharomyces cerevisiae for production of 3-hydroxypropionic acid via malonyl-CoA reductase-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Short-Chain Acyl-CoAs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common pitfalls in the quantification of short-chain acyl-CoAs. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in accurately quantifying short-chain acyl-CoAs?
A1: The primary challenges in short-chain acyl-CoA quantification include their low abundance in biological samples, inherent instability, and the difficulty in achieving good chromatographic separation from a complex matrix. Their hydrophilicity also makes them prone to loss during traditional solid-phase extraction (SPE) cleanup steps.
Q2: Which analytical technique is most suitable for the sensitive and specific quantification of short-chain acyl-CoAs?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying short-chain acyl-CoAs due to its high sensitivity, selectivity, and ability to distinguish between different acyl-CoA species.
Q3: How can I minimize the degradation of short-chain acyl-CoAs during sample preparation?
A3: To minimize degradation, it is crucial to work quickly on ice, use pre-chilled solvents, and immediately process or flash-freeze samples after collection. The use of an acidic extraction solvent helps to precipitate proteins and inhibit enzymatic activity that can degrade acyl-CoAs.
Q4: Is derivatization necessary for the analysis of short-chain acyl-CoAs by LC-MS/MS?
A4: While not always mandatory, derivatization can improve the chromatographic retention and ionization efficiency of short-chain acyl-CoAs, leading to enhanced sensitivity and better peak shapes, particularly for very short-chain species.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the quantification of short-chain acyl-CoAs.
Issue 1: Low or No Signal for Short-Chain Acyl-CoAs
Possible Causes & Solutions:
-
Inefficient Extraction: The choice of extraction method significantly impacts the recovery of short-chain acyl-CoAs. Methods involving protein precipitation with acids like 5-sulfosalicylic acid (SSA) can offer better recovery for hydrophilic short-chain species compared to methods requiring solid-phase extraction (SPE) following trichloroacetic acid (TCA) precipitation.[1][2]
-
Analyte Degradation: Short-chain acyl-CoAs are susceptible to hydrolysis. Ensure all steps are performed at low temperatures and that samples are analyzed promptly or stored at -80°C.
-
Poor Ionization: Optimize mass spectrometry source parameters. Short-chain acyl-CoAs generally ionize well in positive ion mode.
-
Suboptimal Chromatography: Poor peak shape can lead to a low signal-to-noise ratio. Consider using an ion-pairing agent in the mobile phase or a column specifically designed for polar analytes.
Issue 2: Poor Reproducibility and High Variability
Possible Causes & Solutions:
-
Inconsistent Sample Handling: Standardize all sample collection, quenching, and extraction procedures to minimize variability between samples.
-
Lack of an Appropriate Internal Standard: The use of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar odd-chain acyl-CoA) is critical to correct for variations in extraction efficiency and matrix effects.
-
Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the target analytes. Improve chromatographic separation to better resolve analytes from interfering species.
Issue 3: Inaccurate Quantification
Possible Causes & Solutions:
-
Calibration Curve Issues: Construct calibration curves in a matrix that closely matches the biological samples to account for matrix effects. Use a sufficient number of calibration points to cover the expected concentration range of the analytes.
-
Interference from Isomers: Isobaric compounds (molecules with the same mass) can interfere with quantification. Ensure the chromatographic method can separate the target acyl-CoA from its isomers. For example, butyryl-CoA and isobutyryl-CoA often require specific chromatographic conditions for baseline separation.
Data Presentation
Table 1: Comparison of Extraction Methodologies on the Recovery of Short-Chain Acyl-CoAs and Related Metabolites
The following table summarizes the percent recovery of various analytes using two different extraction methods: 10% (w/v) Trichloroacetic Acid (TCA) followed by Solid-Phase Extraction (SPE), and 2.5% (w/v) 5-Sulfosalicylic Acid (SSA) without SPE. The data is presented as percent recovery relative to a direct spike in water.[1][2]
| Analyte | % Recovery with 10% TCA + SPE | % Recovery with 2.5% SSA |
| Pantothenate | 0% | >100% |
| Dephospho-CoA | 0% | >99% |
| Free CoA | 1% | 74% |
| Malonyl-CoA | 26% | 74% |
| Acetyl-CoA | 36% | 59% |
| Propionyl-CoA | 62% | 80% |
| Isovaleryl-CoA | 58% | 59% |
Data adapted from a study comparing extraction methods for CoA and its short-chain acyl derivatives.[1][2]
Experimental Protocols
Protocol 1: Extraction of Short-Chain Acyl-CoAs from Cultured Cells using 5-Sulfosalicylic Acid (SSA)
This protocol is adapted from a method that avoids solid-phase extraction, thereby improving the recovery of hydrophilic short-chain acyl-CoAs.[1][2]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
2.5% (w/v) 5-Sulfosalicylic Acid (SSA) in water, pre-chilled to 4°C
-
Internal standard solution (e.g., stable isotope-labeled acyl-CoAs or an odd-chain acyl-CoA)
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Cell Washing: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Cell Lysis and Extraction:
-
Add an appropriate volume of ice-cold 2.5% SSA containing the internal standard directly to the culture plate. For a 10 cm plate, 1 mL is typically sufficient.
-
Immediately scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation: Vortex the lysate vigorously for 15 seconds and incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Clarification: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.
-
Sample Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube. Avoid disturbing the protein pellet.
-
Analysis: The supernatant can be directly injected into the LC-MS/MS system for analysis.
Protocol 2: Extraction of Short-Chain Acyl-CoAs from Tissues
This protocol is a general method for the extraction of acyl-CoAs from tissue samples.[3][4]
Materials:
-
Frozen tissue sample
-
Homogenizer (e.g., bead beater or Potter-Elvehjem)
-
Ice-cold extraction solvent (e.g., 2:1 methanol:chloroform)
-
Internal standard solution
-
Refrigerated centrifuge
Procedure:
-
Tissue Homogenization:
-
Weigh a small piece of frozen tissue (e.g., 20-50 mg) in a pre-chilled tube.
-
Add a pre-determined amount of the internal standard solution.
-
Add a sufficient volume of ice-cold extraction solvent.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
-
Protein Precipitation and Phase Separation:
-
Incubate the homogenate on ice for 30 minutes to allow for protein precipitation.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
-
Sample Collection:
-
Carefully collect the supernatant containing the acyl-CoAs.
-
-
Sample Cleanup (Optional):
-
For cleaner samples, a solid-phase extraction (SPE) step can be performed. However, be aware that this may lead to the loss of more hydrophilic short-chain acyl-CoAs.[1]
-
-
Sample Concentration and Reconstitution:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% SSA in water).
-
Visualizations
Experimental Workflow for Short-Chain Acyl-CoA Quantification
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Central Role of Propionyl-CoA in Odd-Chain Fatty Acid Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolism of odd-chain fatty acids, though representing a smaller fraction of total fatty acids, plays a crucial role in cellular energy and anaplerosis. The three-carbon thioester, propionyl-CoA, is the terminal product of the β-oxidation of these fatty acids and its metabolic fate is of significant interest in both normal physiology and various pathological states. This guide provides a comparative analysis of the primary metabolic pathway of propionyl-CoA, supported by experimental data, and discusses alternative metabolic routes.
The Canonical Pathway: Conversion to Succinyl-CoA
In mammals, the predominant and essential pathway for propionyl-CoA metabolism is its conversion to the Krebs cycle intermediate, succinyl-CoA. This process involves a sequence of three enzymatic reactions primarily occurring within the mitochondrial matrix.[1]
-
Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) to form (S)-methylmalonyl-CoA. This reaction requires ATP and bicarbonate.[2]
-
Epimerization: (S)-methylmalonyl-CoA is then converted to its (R)-epimer by methylmalonyl-CoA epimerase (MCEE) .[3]
-
Isomerization: Finally, methylmalonyl-CoA mutase (MCM) , a vitamin B12-dependent enzyme, catalyzes the rearrangement of (R)-methylmalonyl-CoA to succinyl-CoA.[4]
This pathway is vital for the anaplerotic replenishment of Krebs cycle intermediates, which is critical for maintaining cellular energy homeostasis.[5]
Alternative Metabolic Fate: The Methylcitrate Cycle
While the conversion to succinyl-CoA is the primary route in mammals, an alternative pathway, the methylcitrate cycle , is prominent in bacteria and fungi for propionyl-CoA metabolism.[6] In this cycle, propionyl-CoA condenses with oxaloacetate to form methylcitrate, which then undergoes a series of reactions to ultimately yield pyruvate (B1213749) and succinate.[6]
In humans, the formation of methylcitrate from propionyl-CoA and oxaloacetate can occur, particularly in pathological conditions such as propionic acidemia where the canonical pathway is impaired.[7] However, this is generally considered a detoxification or overflow pathway rather than a primary energy-yielding alternative.[7]
Experimental Validation of the Canonical Pathway
The indispensable role of the propionyl-CoA to succinyl-CoA pathway is unequivocally demonstrated by the severe metabolic consequences of its disruption, as seen in inherited metabolic disorders.
Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA) are autosomal recessive disorders caused by deficiencies in PCC and MCM, respectively.[4][8] These conditions lead to the accumulation of toxic metabolites, providing compelling evidence for the in vivo significance of this pathway.
Quantitative Data from Clinical and Experimental Studies
The following tables summarize key quantitative data that validate the function and dysfunction of the canonical propionyl-CoA metabolic pathway.
| Enzyme | Substrate | K_m_ (mM) | V_max_ (mutant vs. wild-type) | Reference(s) |
| Propionyl-CoA Carboxylase | Propionyl-CoA | 0.29 | - | [9] |
| Propionyl-CoA Carboxylase | Bicarbonate | 3.0 | - | [9] |
| Propionyl-CoA Carboxylase | ATP | 0.08 | - | [2] |
| Methylmalonyl-CoA Mutase | Adenosylcobalamin | Increased 40- to 900-fold in mutants | 0.2% to nearly 100% of wild-type | [3] |
Table 1: Enzyme Kinetic Parameters. This table presents the Michaelis-Menten constants (K_m_) for the key enzymes in the propionyl-CoA metabolism pathway. The data for methylmalonyl-CoA mutase highlights how mutations in patients with methylmalonic acidemia can drastically alter the enzyme's affinity for its cofactor and its maximum reaction velocity.
| Metabolite | Condition | Urine Concentration (mmol/mol creatinine) | Reference(s) |
| Methylcitrate | Propionic Acidemia | Markedly elevated | [10] |
| 3-Hydroxypropionate | Propionic Acidemia | Markedly elevated | [10] |
| Propionylglycine | Propionic Acidemia | Markedly elevated | [10] |
| Tiglylglycine | Propionic Acidemia | Markedly elevated | [10] |
Table 2: Urinary Metabolite Concentrations in Propionic Acidemia. This table illustrates the significant accumulation of specific organic acids in the urine of individuals with propionic acidemia, directly reflecting the blockage of the canonical metabolic pathway.
Signaling Pathways and Experimental Workflows
Visualizing the metabolic pathways and the experimental procedures used to study them is crucial for a comprehensive understanding.
Figure 1: Canonical pathway of propionyl-CoA metabolism.
Figure 2: The methylcitrate cycle, an alternative route.
Figure 3: Workflow for metabolite analysis.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols.
Protocol 1: Propionyl-CoA Carboxylase (PCC) Enzyme Assay
Objective: To measure the activity of PCC in biological samples (e.g., lymphocytes, fibroblasts).
Principle: The assay measures the incorporation of radiolabeled bicarbonate ([¹⁴C]NaHCO₃) into propionyl-CoA to form [¹⁴C]methylmalonyl-CoA.[1]
Procedure:
-
Isolate cells (e.g., phytohemagglutinin-stimulated lymphocytes) from whole blood.[11]
-
Prepare a cell lysate by sonication or freeze-thawing.
-
The reaction mixture contains cell lysate, propionyl-CoA, ATP, MgCl₂, and [¹⁴C]NaHCO₃ in a suitable buffer.[1]
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding acid (e.g., trichloroacetic acid), which also removes unreacted [¹⁴C]NaHCO₃ as ¹⁴CO₂.[1]
-
Separate the protein precipitate by centrifugation.
-
Quantify the radioactivity in the supernatant, which corresponds to the amount of [¹⁴C]methylmalonyl-CoA formed, using a scintillation counter.[1]
-
PCC activity is expressed as nmol of product formed per hour per mg of protein.
Protocol 2: Methylmalonyl-CoA Mutase (MCM) Enzyme Assay
Objective: To determine the activity of MCM in biological samples.
Principle: This assay measures the conversion of methylmalonyl-CoA to succinyl-CoA, with the product quantified by high-performance liquid chromatography (HPLC) or ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[12][13]
Procedure:
-
Prepare a cell or tissue homogenate.
-
The reaction mixture includes the homogenate, methylmalonyl-CoA, and the cofactor adenosylcobalamin in a buffered solution.[14]
-
Incubate the mixture at 37°C.
-
Terminate the reaction by adding a strong acid.[14]
-
After centrifugation to remove precipitated protein, analyze the supernatant.
-
Separate and quantify the succinyl-CoA produced using reverse-phase HPLC with UV detection or by UPLC-MS/MS for higher sensitivity and specificity.[12][13]
-
Enzyme activity is calculated based on the amount of succinyl-CoA produced over time.
Protocol 3: Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify abnormal metabolites in urine for the diagnosis of organic acidemias.
Principle: Organic acids are extracted from urine, derivatized to increase their volatility, and then separated and identified by GC-MS.[15]
Procedure:
-
Acidify a urine sample and saturate with salt.[15]
-
Extract the organic acids using an organic solvent (e.g., ethyl acetate).[16]
-
Evaporate the organic extract to dryness under a stream of nitrogen.[15]
-
Derivatize the dried residue to form trimethylsilyl (B98337) (TMS) esters using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[15]
-
Inject the derivatized sample into the GC-MS system.
-
The compounds are separated based on their boiling points and retention times on the GC column and identified by their characteristic mass spectra.
-
Quantification is achieved by comparing the peak areas of the analytes to those of internal standards.
Protocol 4: Acylcarnitine Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To quantify acylcarnitine profiles in plasma or other biological fluids, which can indicate defects in fatty acid and amino acid metabolism.
Principle: Acylcarnitines are extracted from the sample and analyzed by LC-MS/MS, which provides high sensitivity and specificity for the detection of these compounds.[17]
Procedure:
-
Precipitate proteins from the plasma sample using an organic solvent (e.g., methanol).[18]
-
Centrifuge to obtain the supernatant containing the acylcarnitines.
-
The extract is then directly injected into the LC-MS/MS system.
-
Chromatographic separation is performed using a reverse-phase column.[17]
-
Detection is achieved using tandem mass spectrometry, typically in the positive ion mode, by monitoring specific precursor-to-product ion transitions for each acylcarnitine.[18]
-
Concentrations are determined using internal standards, often stable isotope-labeled acylcarnitines.
Conclusion
The conversion of propionyl-CoA to succinyl-CoA is the validated, essential pathway for odd-chain fatty acid metabolism in mammals. The severe clinical and biochemical consequences of enzymatic defects in this pathway, such as in propionic and methylmalonic acidemias, underscore its critical role. While alternative routes like the methylcitrate cycle are significant in other organisms, in humans, they primarily represent minor or detoxification pathways. The experimental protocols detailed herein provide robust methods for investigating this crucial area of metabolism, which is of high relevance to researchers and professionals in the fields of metabolic disease and drug development.
References
- 1. Propionyl-CoA Carboxylase – Supra-Regional Assay Service [sas-centre.org]
- 2. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 3. Expression and kinetic characterization of methylmalonyl-CoA mutase from patients with the mut- phenotype: evidence for naturally occurring interallelic complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylmalonyl-CoA mutase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 7. Metabolic changes associated with hyperammonemia in patients with propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Propionic Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Propionic Acidemia: Overview, Etiology and Pathophysiology, Epidemiology [emedicine.medscape.com]
- 11. Measuring propionyl-CoA carboxylase activity in phytohemagglutinin stimulated lymphocytes using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bevital.no [bevital.no]
- 15. erndim.org [erndim.org]
- 16. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 17. LC-MS/MS analysis of acylcarnitines [bio-protocol.org]
- 18. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
A Comparative Analysis of Propionyl-CoA Metabolism Across Different Species
For Researchers, Scientists, and Drug Development Professionals
Propionyl-CoA is a pivotal intermediate in cellular metabolism, sitting at the crossroads of fatty acid, amino acid, and carbohydrate catabolism. Its production and subsequent metabolic fate vary significantly across different domains of life, reflecting diverse evolutionary strategies for energy production and carbon utilization. Understanding these differences is crucial for fields ranging from metabolic engineering to the development of novel therapeutics targeting metabolic pathways. This guide provides a comparative analysis of propionyl-CoA metabolism in mammals, bacteria, fungi, and plants, supported by quantitative data and detailed experimental protocols.
Key Metabolic Pathways of Propionyl-CoA
Propionyl-CoA is primarily generated from the β-oxidation of odd-chain fatty acids and the catabolism of several amino acids, including valine, isoleucine, threonine, and methionine.[1][2] Its metabolic processing, however, diverges into distinct pathways across different species.
1. The Methylmalonyl-CoA Pathway (Mammals and some Bacteria): In mammals, propionyl-CoA is carboxylated by propionyl-CoA carboxylase (PCC) to form methylmalonyl-CoA. This is then converted to succinyl-CoA by methylmalonyl-CoA mutase (MCM), which subsequently enters the tricarboxylic acid (TCA) cycle.[3][4] This pathway is a vital anaplerotic route, replenishing TCA cycle intermediates.
2. The Methylcitrate Cycle (Bacteria and Fungi): Many bacteria and fungi utilize the methylcitrate cycle to metabolize propionyl-CoA, especially as a detoxification mechanism to prevent the accumulation of toxic propionate (B1217596).[5][6][7] This cycle converts propionyl-CoA and oxaloacetate into pyruvate (B1213749) and succinate, which can then be used in central metabolism.[7]
3. The β-Hydroxypropionate Pathway (Plants): In plants, propionyl-CoA is thought to be metabolized via a modified β-oxidation pathway, leading to the formation of β-hydroxypropionate.[8] The exact details of this pathway and its regulation are still under investigation.
Comparative Data on Key Enzymes and Metabolites
The efficiency and regulation of propionyl-CoA metabolism are dictated by the kinetic properties of its key enzymes and the intracellular concentrations of relevant metabolites. The following tables summarize available quantitative data for a comparative overview.
| Enzyme | Species | Substrate | Km | Vmax | Reference |
| Propionyl-CoA Carboxylase (PCC) | Bos taurus (Bovine) | Propionyl-CoA | 0.29 mM | 992 µmol/h/mg | [3][8] |
| Bos taurus (Bovine) | Bicarbonate | 3.0 mM | - | [3] | |
| Homo sapiens (Human) | Propionyl-CoA | 0.29 mM | - | [4] | |
| Thermobifida fusca (Bacterium) | Propionyl-CoA | - | - | [9] | |
| Metallosphaera sedula (Archaeon) | Propionyl-CoA | 0.07 mM | 28 s-1 (kcat) | ||
| Methylmalonyl-CoA Mutase (MCM) | Propionibacterium freudenreichii (Bacterium) | L-Methylmalonyl-CoA | - | - | [10] |
| Methylcitrate Synthase (MCS) | Escherichia coli (Bacterium) | Propionyl-CoA | 17 µM / 37 µM | 0.33 µmol/min/mg | [11] |
| Escherichia coli (Bacterium) | Oxaloacetate | 5 µM | - | [11] | |
| Aspergillus nidulans (Fungus) | - | - | - | [5] | |
| Paracoccidioides lutzii (Fungus) | Propionyl-CoA | 6.4 µM | - |
Table 1: Comparative Enzyme Kinetics of Key Enzymes in Propionyl-CoA Metabolism. Note: "-" indicates data not found in the searched literature.
| Metabolite | Species | Condition | Concentration | Reference |
| Propionyl-CoA | Saccharomyces cerevisiae (Yeast) | Engineered strain | 4-9 µM | [12] |
| Homo sapiens (Human cell line) | - | 3.532 pmol/106 cells | [13] | |
| Acetyl-CoA | Escherichia coli (Bacterium) | Exponential growth on glucose | 20-600 µM | [14] |
Table 2: Intracellular Concentrations of Propionyl-CoA and Related Metabolites. Note: "-" indicates data not found in the searched literature.
Signaling Pathways and Experimental Workflows
To visualize the metabolic pathways and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Experimental Protocols
Accurate comparison of metabolic pathways relies on standardized and robust experimental methodologies. Below are detailed protocols for key experiments in the study of propionyl-CoA metabolism.
Protocol 1: Quantification of Propionyl-CoA by LC-MS/MS
This protocol is adapted for the quantification of short-chain acyl-CoAs in mammalian tissues and cells.
1. Sample Preparation and Extraction:
-
Homogenize tissue or cell pellets in an ice-cold extraction solution (e.g., 80:20 methanol:water).
-
Add an internal standard, such as ¹³C-labeled propionyl-CoA, to each sample for accurate quantification.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the acyl-CoAs.
2. LC-MS/MS Analysis:
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with mobile phases typically consisting of an aqueous solution with a weak acid (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Monitor the specific precursor-to-product ion transitions for propionyl-CoA and the internal standard. For propionyl-CoA, a common transition is m/z 824.2 → 317.1.
3. Data Analysis:
-
Generate a standard curve using known concentrations of propionyl-CoA.
-
Calculate the concentration of propionyl-CoA in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[15]
Protocol 2: Enzyme Assay for Methylmalonyl-CoA Mutase (MCM)
This protocol describes a spectrophotometric assay for MCM activity.[12]
1. Reagents:
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).
-
DL-methylmalonyl-CoA (substrate).
-
Adenosylcobalamin (cofactor).
-
Coupling enzymes: succinyl-CoA transferase and β-hydroxyacyl-CoA dehydrogenase.
-
NAD⁺.
2. Assay Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD⁺, and the coupling enzymes.
-
Add the cell or tissue extract containing MCM and pre-incubate with adenosylcobalamin to reconstitute the holoenzyme.
-
Initiate the reaction by adding DL-methylmalonyl-CoA.
-
Monitor the formation of NADH by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
3. Calculation of Activity:
-
The rate of NADH formation is directly proportional to the rate of succinyl-CoA production by MCM.
-
Calculate the specific activity of MCM (e.g., in nmol/min/mg protein) using the molar extinction coefficient of NADH.
Protocol 3: Enzyme Assay for Methylcitrate Synthase (MCS)
This protocol is a spectrophotometric assay for MCS activity based on the detection of free CoA.[16]
1. Reagents:
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5).
-
Propionyl-CoA (substrate).
-
Oxaloacetate (substrate).
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
2. Assay Procedure:
-
Prepare a reaction mixture containing the assay buffer, DTNB, and oxaloacetate.
-
Add the cell or tissue extract containing MCS.
-
Initiate the reaction by adding propionyl-CoA.
-
The release of Coenzyme A (CoA-SH) from the condensation reaction is detected by its reaction with DTNB, which produces a yellow-colored product (TNB²⁻).
-
Monitor the increase in absorbance at 412 nm over time.
3. Calculation of Activity:
-
The rate of TNB²⁻ formation is stoichiometric with the rate of the MCS reaction.
-
Calculate the specific activity of MCS (e.g., in µmol/min/mg protein) using the molar extinction coefficient of TNB²⁻ (13,600 M⁻¹cm⁻¹).[16]
Conclusion
The metabolism of propionyl-CoA showcases remarkable diversity across different species, reflecting adaptations to various nutritional environments and metabolic demands. While mammals primarily utilize the methylmalonyl-CoA pathway for anaplerosis, bacteria and fungi often employ the methylcitrate cycle for detoxification and alternative carbon utilization. Plant metabolism of propionyl-CoA appears to follow a distinct pathway that is still being fully elucidated. The comparative data presented here, though with some gaps, highlights the significant differences in enzyme kinetics and metabolite levels that underpin these metabolic strategies. The provided experimental protocols offer a foundation for researchers to further investigate these pathways, fill the existing knowledge gaps, and leverage this understanding for applications in biotechnology and medicine. Future research focusing on obtaining a more complete set of comparative kinetic data and in vivo metabolite concentrations will be invaluable for building comprehensive metabolic models and advancing our ability to manipulate these crucial pathways.
References
- 1. Methylmalonyl-CoA - Wikipedia [en.wikipedia.org]
- 2. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 3. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 4. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylcitrate synthase from Aspergillus nidulans: implications for propionate as an antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX [frontiersin.org]
- 7. Methylcitrate cycle - Wikipedia [en.wikipedia.org]
- 8. Studies on some enzymatic properties of mitochondrial propionyl carboxylase [vtechworks.lib.vt.edu]
- 9. Generation and Phenotypic Characterization of Aspergillus nidulans Methylisocitrate Lyase Deletion Mutants: Methylisocitrate Inhibits Growth and Conidiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of vitamin B12 on methylmalonyl-CoA mutase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. tandfonline.com [tandfonline.com]
- 13. biorxiv.org [biorxiv.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
Propionyl-CoA vs. Acetyl-CoA as Precursors for Polyketides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The biosynthesis of polyketides, a diverse class of natural products with a wide range of pharmaceutical applications, is a marvel of modular enzymatic machinery. At the heart of this process lies the selection of precursor molecules, or "starter" and "extender" units, which dictates the final structure and function of the polyketide product. The two most fundamental building blocks in this biosynthetic pathway are acetyl-coenzyme A (acetyl-CoA) and propionyl-coenzyme A (propionyl-CoA). This guide provides a comprehensive comparison of these two precursors, supported by experimental data and detailed methodologies, to aid researchers in the field of natural product synthesis and metabolic engineering.
Introduction to Polyketide Biosynthesis
Polyketides are assembled by large, multifunctional enzymes called polyketide synthases (PKSs). These enzymatic assembly lines catalyze the sequential condensation of short-chain carboxylic acid thioesters, primarily derived from acetyl-CoA and propionyl-CoA.
-
Starter Units: The biosynthesis is initiated by a "starter unit," which is typically acetyl-CoA or propionyl-CoA. The choice of the starter unit is determined by the specificity of the initial acyltransferase (AT) domain or a dedicated starter unit:acyl-carrier protein transacylase (SAT) domain of the PKS.[1]
-
Extender Units: The growing polyketide chain is then elongated by the addition of "extender units." Acetyl-CoA is carboxylated to form malonyl-CoA, the most common extender unit. Similarly, propionyl-CoA is carboxylated to yield methylmalonyl-CoA, another frequently utilized extender unit.[2] The AT domains within each module of the PKS select the appropriate extender unit, thus programming the structure of the final product.
The incorporation of either an acetyl-CoA or a propionyl-CoA-derived unit at each step of chain elongation has a profound impact on the final structure of the polyketide, influencing its stereochemistry, ring size, and ultimately, its biological activity.
Comparative Analysis of Propionyl-CoA and Acetyl-CoA
The choice between propionyl-CoA and acetyl-CoA as a precursor is not arbitrary and is dictated by the genetic programming of the specific PKS. However, from a biochemical and metabolic engineering perspective, their properties and impacts on polyketide production can be compared.
| Feature | Propionyl-CoA | Acetyl-CoA |
| Carbon Contribution | 3 carbons (as starter) or 3 carbons (via methylmalonyl-CoA extender) | 2 carbons (as starter) or 2 carbons (via malonyl-CoA extender) |
| Resulting Polyketide Structure | Introduces a methyl branch on the polyketide backbone. | Results in a linear or cyclized polyketide backbone without methyl branches. |
| Natural Abundance | Generally less abundant than acetyl-CoA in primary metabolism. | A central and highly abundant metabolite in primary metabolism. |
| Metabolic Origin | Catabolism of odd-chain fatty acids, and amino acids such as valine, isoleucine, and methionine.[3] | Glycolysis, fatty acid oxidation, and amino acid catabolism. |
| Impact on Production | Can be a limiting factor for high-yield production of propionyl-CoA-derived polyketides. Excess propionyl-CoA can be inhibitory to the synthesis of some acetyl-CoA-derived polyketides.[3] | Readily available for the synthesis of acetyl-CoA-derived polyketides. |
Experimental Data: Starter Unit Specificity and Engineering
Direct quantitative comparisons of the efficiency of propionyl-CoA versus acetyl-CoA as starter units for a single PKS are often context-dependent and influenced by the enzyme's inherent specificity. However, studies on engineering PKS starter unit specificity provide valuable insights.
For instance, the erythromycin-producing PKS (DEBS) naturally utilizes a propionyl-CoA starter unit. Engineering efforts have focused on altering this specificity to accept acetyl-CoA, thereby generating novel erythromycin (B1671065) analogs.
Table 1: Engineered Starter Unit Specificity in the Erythromycin PKS Loading Module
| PKS Loading Module | Predominant Starter Unit Incorporated | Resulting Polyketide Product | Reference |
| Wild-type Erythromycin | Propionyl-CoA | Erythromycin | [4] |
| Engineered with Oleandomycin loading module | Acetyl-CoA | C13-desmethyl-erythromycin | [4] |
| Engineered with Tylosin loading module | Propionyl-CoA | Erythromycin | [4] |
| Engineered with Rapamycin AT2 domain | Propionyl-CoA & Acetyl-CoA | Mixture including C13-methylerythromycins | [4] |
These studies demonstrate that the loading module of the PKS is a key determinant of starter unit selection and can be engineered to switch the preference from propionyl-CoA to acetyl-CoA, or to broaden the specificity to accept both.
Experimental Protocols
Protocol 1: In Vitro Assay for PKS Starter Unit Specificity using Radiolabeling
This protocol allows for the determination of the relative preference of a PKS loading domain for acetyl-CoA versus propionyl-CoA.
Materials:
-
Purified PKS loading domain (or a truncated PKS construct containing the loading domain).
-
[1-¹⁴C]acetyl-CoA and [1-¹⁴C]propionyl-CoA (radiolabeled starter units).
-
Acyl carrier protein (ACP) domain (cognate to the PKS).
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.2, 1 mM DTT, 1 mM EDTA).
-
Quenching solution (e.g., 10% trichloroacetic acid, TCA).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare reaction mixtures in separate tubes for each starter unit to be tested. Each reaction should contain the reaction buffer, a known concentration of the purified PKS loading domain, and the cognate ACP.
-
Initiate the reaction by adding the radiolabeled starter unit ([1-¹⁴C]acetyl-CoA or [1-¹⁴C]propionyl-CoA) to a final concentration of, for example, 50 µM.
-
Incubate the reactions at the optimal temperature for the enzyme (e.g., 30°C) for a specific time course (e.g., 0, 5, 10, 20, and 30 minutes).
-
At each time point, quench a set of reactions by adding an equal volume of cold 10% TCA. This will precipitate the protein, including the ACP acylated with the radiolabeled starter unit.
-
Incubate the quenched reactions on ice for 30 minutes to ensure complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated protein.
-
Carefully remove the supernatant, which contains the unreacted radiolabeled starter unit.
-
Wash the protein pellet with the quenching solution to remove any remaining unincorporated radioactivity.
-
Resuspend the protein pellet in a suitable buffer or water.
-
Add the resuspended pellet to a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Plot the incorporated radioactivity (in counts per minute, CPM) against time for each starter unit. The initial rate of incorporation can be used to compare the relative specificity of the PKS loading domain for acetyl-CoA versus propionyl-CoA.
Protocol 2: Analysis of Polyketide Products by LC-MS
This protocol is for the analysis of polyketide products from a microbial fermentation or an in vitro PKS reaction to determine which starter unit was incorporated.
Materials:
-
Fermentation broth or in vitro reaction mixture.
-
Organic solvent for extraction (e.g., ethyl acetate).
-
Anhydrous sodium sulfate.
-
Solvents for LC-MS (e.g., acetonitrile (B52724) and water, both with 0.1% formic acid).
-
LC-MS system equipped with a C18 column.
Procedure:
-
Sample Extraction:
-
Acidify the fermentation broth or in vitro reaction mixture to pH ~3 with an appropriate acid.
-
Extract the polyketide products with an equal volume of ethyl acetate (B1210297) three times.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
-
Sample Preparation for LC-MS:
-
Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
LC-MS Analysis:
-
Inject the filtered sample onto the LC-MS system.
-
Separate the components of the extract using a C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid). A typical gradient might be 10% to 90% acetonitrile over 30 minutes.
-
The mass spectrometer should be operated in positive or negative ion mode, depending on the ionization properties of the target polyketides.
-
Analyze the resulting mass spectra to identify the molecular ions corresponding to the expected polyketide products. The mass difference between a polyketide produced from a propionyl-CoA starter versus an acetyl-CoA starter will be 14 Da (the difference between a propyl and an ethyl group).
-
Fragment the molecular ions of interest (MS/MS analysis) to confirm their identity by comparing the fragmentation patterns with known standards or predicted fragmentation.
-
Visualizing the Pathways and Workflows
Figure 1. Biosynthetic origins of polyketide precursors.
Figure 2. Workflow for analyzing precursor incorporation.
Conclusion
The selection between propionyl-CoA and acetyl-CoA as a precursor is a critical determinant of the final structure and bioactivity of a polyketide. While acetyl-CoA is a ubiquitous building block derived from central metabolism, propionyl-CoA offers a route to greater structural diversity through the introduction of methyl branches. For researchers in drug development and synthetic biology, understanding the factors that govern the selection and incorporation of these precursors is paramount. Through metabolic engineering of precursor supply pathways and targeted mutagenesis of PKS domains, it is possible to manipulate polyketide biosynthesis to produce novel compounds with potentially enhanced therapeutic properties. The experimental protocols provided in this guide offer a starting point for the quantitative analysis of precursor specificity and the characterization of engineered polyketide products.
References
- 1. Starter unit specificity directs genome mining of polyketide synthase pathways in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Polyketide Synthase Extender Units - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Connection of Propionyl-CoA Metabolism to Polyketide Biosynthesis in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering specificity of starter unit selection by the erythromycin-producing polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding the Origins of Propionyl-CoA: A Comparative Guide to Isotopic Analysis
For researchers, scientists, and drug development professionals, understanding the metabolic origins of propionyl-CoA is critical for dissecting cellular metabolism in health and disease. This guide provides an objective comparison of isotopic analysis techniques used to trace the contribution of various precursors to the propionyl-CoA pool, supported by experimental data and detailed protocols.
Propionyl-CoA is a key intermediate in cellular metabolism, derived primarily from the catabolism of odd-chain fatty acids and several amino acids, including isoleucine, valine, threonine, and methionine.[1] Dysregulation of propionyl-CoA metabolism is implicated in various metabolic disorders. Stable isotope tracing, coupled with mass spectrometry, offers a powerful approach to quantitatively assess the contribution of different substrates to the propionyl-CoA pool. This guide compares the use of ¹³C-labeled amino acids and odd-chain fatty acids as tracers and provides the necessary experimental frameworks for these analyses.
Comparative Analysis of Propionyl-CoA Precursors
Isotopic labeling experiments allow for the precise measurement of the conversion of a labeled substrate into propionyl-CoA. The choice of tracer is critical and depends on the specific metabolic pathway under investigation. Here, we compare the relative contributions of various amino acids and an odd-chain fatty acid to the propionyl-CoA pool based on published data.
| Labeled Precursor | Cell Type | Tracer Concentration | % Contribution to Propionyl-CoA Pool | Reference |
| [U-¹³C]-Isoleucine | Control Fibroblasts | Not Specified | ~45% | [2] |
| [U-¹³C]-Valine | Control Fibroblasts | Not Specified | ~20% | [2] |
| [U-¹³C]-Methionine | Control Fibroblasts | Not Specified | <5% | [2] |
| [U-¹³C]-Threonine | Control Fibroblasts | Not Specified | <5% | [2] |
| [U-¹³C]-Heptanoic Acid | Control Fibroblasts | Not Specified | ~30% | [2] |
| [U-¹³C₆]-Isoleucine | HepG2 Cells | 0.4 mM | ~50% of M+3 labeled pool | [3] |
| [U-¹³C₅]-Valine | 3T3-L1 Adipocytes | 0.4 mM | 100% of lipogenic propionyl-CoA | [4][5] |
| [U-¹³C₆]-Isoleucine | 3T3-L1 Adipocytes | 0.4 mM | 100% of lipogenic propionyl-CoA | [4][5] |
Note: The percentage contribution can vary significantly depending on the cell type, metabolic state, and the concentration of other available nutrients. The data presented here is for comparative purposes and highlights the differential contribution of these precursors. In 3T3-L1 adipocytes, under conditions promoting fatty acid synthesis, both valine and isoleucine were found to be the sole sources for the lipogenic propionyl-CoA pool.[4][5]
Metabolic Pathways of Propionyl-CoA Formation
The major metabolic pathways converging on propionyl-CoA are the catabolism of odd-chain fatty acids and specific amino acids. The following diagram illustrates these key pathways.
Experimental Workflows for Isotopic Analysis
The accurate determination of propionyl-CoA origin requires a systematic experimental workflow, from stable isotope labeling to mass spectrometric analysis. The following diagram outlines a typical workflow for a stable isotope tracing experiment.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are summarized protocols for key experiments in isotopic analysis of propionyl-CoA.
Protocol 1: Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) for Internal Standard Generation
This protocol is adapted from established SILEC methods and is essential for generating ¹³C-labeled internal standards for accurate quantification of acyl-CoAs.[6][7][8][9]
-
Cell Culture: Culture cells (e.g., Hepa 1c1c7) in a medium containing [¹³C₃¹⁵N]-pantothenate, the precursor for coenzyme A biosynthesis.
-
Passaging: Passage the cells at least three times in the labeled medium to ensure >98% isotopic enrichment in the CoA pool.
-
Harvesting: Harvest the cells and extract the acyl-CoAs. This extract, containing a mixture of ¹³C-labeled acyl-CoAs, serves as the internal standard.
-
Application: Spike the SILEC internal standard into experimental samples prior to extraction to control for variability in sample processing and analysis.
Protocol 2: Isotopic Tracing of Propionyl-CoA Precursors in Cultured Cells
This protocol outlines the general steps for tracing the incorporation of ¹³C-labeled precursors into the propionyl-CoA pool.
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and grow to a desired confluency.
-
Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of the ¹³C-labeled tracer (e.g., [U-¹³C₆]-isoleucine or [U-¹³C₅]-valine).
-
Incubation: Incubate the cells with the tracer for a predetermined time course to allow for metabolic incorporation.
-
Metabolism Quenching and Cell Harvest: Rapidly quench metabolism by washing the cells with ice-cold phosphate-buffered saline (PBS) and then adding a cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the cell lysate.
-
Acyl-CoA Extraction: Extract the acyl-CoAs from the cell lysate, often involving solid-phase extraction (SPE) to purify the acyl-CoA fraction.
-
Mass Spectrometry Analysis: Analyze the isotopic enrichment of propionyl-CoA using LC-MS/MS or GC-MS.
Protocol 3: LC-MS/MS Analysis of Acyl-CoAs
This protocol provides a general framework for the analysis of acyl-CoAs by liquid chromatography-tandem mass spectrometry.[10][11][12]
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient from low to high organic phase is typically used to elute acyl-CoAs of varying chain lengths.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for targeted quantification of specific acyl-CoAs. The transition from the precursor ion (the intact acyl-CoA molecule) to a specific product ion (a fragment of the CoA moiety) is monitored.
-
Data Analysis: The peak areas of the different isotopologues of propionyl-CoA (e.g., M+0, M+3) are integrated to determine the fractional contribution of the labeled precursor.
-
Protocol 4: GC-MS Analysis of Propionyl-CoA
Gas chromatography-mass spectrometry can also be used, typically after derivatization, to analyze the isotopic enrichment of propionyl-CoA.[13][14][15]
-
Sample Preparation and Derivatization:
-
Hydrolyze the propionyl-CoA to release propionate (B1217596).
-
Derivatize the propionate to a more volatile form, for example, using pentafluorobenzyl bromide (PFBBr).
-
-
Gas Chromatography:
-
Column: A suitable capillary column for separating fatty acid derivatives.
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the derivatized fatty acids.
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) or chemical ionization (CI).
-
Analysis: Monitor the mass-to-charge ratios of the fragments of the derivatized propionate to determine the isotopic enrichment.
-
By employing these robust isotopic analysis techniques and carefully designed experiments, researchers can gain valuable insights into the dynamic regulation of propionyl-CoA metabolism, paving the way for a better understanding of metabolic diseases and the development of novel therapeutic strategies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SILEC: a protocol for generating and using isotopically labeled coenzyme A mass spectrometry standards_实验方法 [protocol.everlab.net]
- 7. SILEC: a protocol for generating and using isotopically labeled coenzyme A mass spectrometry standards | Springer Nature Experiments [experiments.springernature.com]
- 8. SILEC: a protocol for generating and using isotopically labeled coenzyme A mass spectrometry standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assay of the concentration and (13)C isotopic enrichment of propionyl-CoA, methylmalonyl-CoA, and succinyl-CoA by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lipidmaps.org [lipidmaps.org]
- 15. shimadzu.com [shimadzu.com]
A Comparative Guide to the Substrate Specificity of Acyl-CoA Carboxylases
For researchers, scientists, and drug development professionals, understanding the nuances of acyl-CoA carboxylase (ACC) substrate specificity is critical for advancements in metabolic engineering and therapeutic development. This guide provides a detailed comparison of various ACC enzymes, supported by experimental data, protocols, and visual workflows.
Acyl-CoA carboxylases are a family of biotin-dependent enzymes that play a central role in fatty acid metabolism by catalyzing the irreversible carboxylation of short-chain acyl-CoA molecules. The primary members of this family include acetyl-CoA carboxylase (ACC) and propionyl-CoA carboxylase (PCC). While ACC is a key regulator of fatty acid synthesis and oxidation, PCC is involved in the metabolism of odd-chain fatty acids and certain amino acids. Their ability to preferentially recognize and carboxylate specific acyl-CoA substrates is fundamental to their distinct physiological roles.
Quantitative Comparison of Substrate Specificity
The substrate specificity of acyl-CoA carboxylases is quantitatively defined by their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat), which together determine the catalytic efficiency (kcat/Km). A lower Km value indicates a higher affinity for the substrate, while a higher kcat/Km value signifies greater catalytic efficiency.
The following table summarizes the kinetic parameters of various acyl-CoA carboxylases for different acyl-CoA substrates, providing a clear comparison of their specificities.
| Enzyme | Organism | Substrate | Km (μM) | Vmax or kcat | kcat/Km (s-1M-1) |
| Acetyl-CoA Carboxylase (ACC) | |||||
| Wild-type AcCCase | Thermobifida fusca | Acetyl-CoA | 110 ± 10 | 11.2 ± 0.3 (U/mg) | 1.02 x 105 |
| Propionyl-CoA | 50 ± 10 | 16.1 ± 0.8 (U/mg) | 3.22 x 105 | ||
| Butyryl-CoA | 30 ± 10 | 12.5 ± 0.9 (U/mg) | 4.17 x 105 | ||
| D427I Mutant AcCCase | Thermobifida fusca | Acetyl-CoA | 110 ± 10 | 17.1 ± 0.4 (U/mg) | 1.55 x 105 |
| Propionyl-CoA | 60 ± 10 | 10.9 ± 0.4 (U/mg) | 1.82 x 105 | ||
| Butyryl-CoA | 40 ± 10 | 2.9 ± 0.1 (U/mg) | 7.25 x 104 | ||
| Propionyl-CoA Carboxylase (PCC) | |||||
| Wild-type PccB | Streptomyces coelicolor | Propionyl-CoA | 290 | - | - |
| Acetyl-CoA | No activity | - | - | ||
| D422I Mutant PccB | Streptomyces coelicolor | Acetyl-CoA | - | Activity detected | - |
| D422A Mutant PccB | Streptomyces coelicolor | Propionyl-CoA | - | - | Vmax/Km ratio vs Butyryl-CoA altered |
| D422C Mutant PccB | Streptomyces coelicolor | Propionyl-CoA | - | - | Vmax/Km ratio vs Butyryl-CoA altered |
Note: The data presented is compiled from multiple studies and experimental conditions may vary. Direct comparison of absolute values should be made with caution. The Vmax for Thermobifida fusca AcCCase is presented in Units/mg.[1][2]
From the data, it is evident that wild-type Acyl-CoA Carboxylase from Thermobifida fusca exhibits promiscuity, carboxylating acetyl-CoA, propionyl-CoA, and butyryl-CoA.[1][3] Interestingly, its catalytic efficiency is highest for butyryl-CoA. Site-directed mutagenesis, such as the D427I mutation, can significantly alter this specificity, increasing the efficiency for acetyl-CoA while decreasing it for propionyl- and butyryl-CoA.[1]
In contrast, Propionyl-CoA Carboxylase (PCC) from Streptomyces coelicolor is highly specific for propionyl-CoA and shows no activity with acetyl-CoA.[2] However, mutations in the active site, specifically at residue D422, can introduce activity towards acetyl-CoA, demonstrating that single amino acid changes can dramatically shift substrate preference.[2][4][5] This highlights the potential for protein engineering to create novel carboxylases for biotechnological applications.
Experimental Protocols for Assessing Substrate Specificity
The determination of kinetic parameters for acyl-CoA carboxylases typically involves enzyme assays that monitor the consumption of a substrate or the formation of a product over time.
Coupled Spectrophotometric Assay
A widely used method is a coupled spectrophotometric assay. This continuous assay measures the rate of ADP formation, which is coupled to the oxidation of NADH.
Principle: The carboxylation of an acyl-CoA by ACC produces ADP. This ADP is then used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Subsequently, lactate (B86563) dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process. The decrease in absorbance at 340 nm due to NADH oxidation is monitored and is directly proportional to the acyl-CoA carboxylase activity.
Reaction Mixture:
-
100 mM Potassium phosphate (B84403) buffer (pH 7.6)
-
5 mM MgCl2
-
3 mM ATP
-
1 mM NADH
-
0.5 mM Phosphoenolpyruvate (PEP)
-
50 mM NaHCO3
-
~5 Units of pyruvate kinase
-
~7 Units of lactate dehydrogenase
-
Acyl-CoA substrate (at varying concentrations)
-
Purified acyl-CoA carboxylase enzyme
Procedure:
-
The reaction mixture, excluding the acyl-CoA substrate, is pre-incubated at a constant temperature (e.g., 37°C) for 10 minutes to allow the temperature to equilibrate and to consume any contaminating ADP.
-
The reaction is initiated by the addition of the specific acyl-CoA substrate.
-
The change in absorbance at 340 nm is recorded over time using a spectrophotometer.
-
Initial reaction velocities are calculated from the linear portion of the absorbance versus time plot.
-
Kinetic parameters (Km and Vmax) are determined by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.
This method is robust and allows for continuous monitoring of the enzyme reaction, providing accurate kinetic data.[3]
Other Assay Methods
Other methods for assessing acyl-CoA carboxylase activity include:
-
Radioactive Assays: These assays use radiolabeled bicarbonate (H14CO3-) or acyl-CoA and measure the incorporation of radioactivity into the product.
-
HPLC-based Assays: High-performance liquid chromatography can be used to separate and quantify the substrates and products of the reaction, allowing for a direct measurement of conversion.[6]
-
Capillary Electrophoresis (CE) Assays: CE offers a rapid and sensitive method for separating and quantifying the reaction components.[7]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining and comparing the substrate specificity of different acyl-CoA carboxylases.
Regulation of Acyl-CoA Carboxylase Activity and Specificity
In eukaryotes, the activity of acyl-CoA carboxylases is tightly regulated to meet the metabolic needs of the cell. This regulation occurs at multiple levels, including allosteric control and covalent modification, which can indirectly influence substrate availability and preference.
Mammals express two major isoforms of ACC, ACC1 and ACC2, which are encoded by different genes.[8][9]
-
ACC1 is primarily located in the cytoplasm and is highly expressed in lipogenic tissues like the liver and adipose tissue.[10] The malonyl-CoA produced by ACC1 is a substrate for fatty acid synthase, committing acetyl-CoA to the synthesis of fatty acids.[11][12]
-
ACC2 has an N-terminal extension that targets it to the outer mitochondrial membrane.[10][13] The malonyl-CoA produced by ACC2 acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), an enzyme that transports fatty acids into the mitochondria for β-oxidation.[13] This effectively links fatty acid synthesis and oxidation.
The differential localization and function of ACC1 and ACC2 provide a clear example of how substrate utilization is controlled at the cellular level.
Conclusion
The substrate specificity of acyl-CoA carboxylases is a key determinant of their physiological function. While some isoforms, like PCC, are highly specific, others exhibit a broader substrate range. This specificity is not fixed and can be altered through mutagenesis, opening avenues for the bioengineering of these enzymes for various applications. Understanding the kinetic properties and regulatory mechanisms of different acyl-CoA carboxylases is crucial for developing targeted therapies for metabolic diseases and for the rational design of metabolic pathways in synthetic biology. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers in these fields.
References
- 1. Frontiers | Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX [frontiersin.org]
- 2. Crystal Structures and Mutational Analyses of Acyl-CoA Carboxylase β Subunit of Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Assessing Acetyl-Coenzyme A Carboxylase Activity and Inhibition in Caenorhabtidis elegans Using a Partially Purified Protein Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 9. polimer-itn.eu [polimer-itn.eu]
- 10. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulator of fatty acid metabolism, acetyl CoA carboxylase 1 (ACC1), controls T cell immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What are ACC2 inhibitors and how do they work? [synapse.patsnap.com]
Validating Propionyl-CoA Pathway Function: A Comparative Guide to Genetic Knockout Studies
For researchers, scientists, and drug development professionals, understanding the intricacies of the Propionyl-CoA (PCC) pathway is crucial for developing effective therapies for metabolic disorders like Propionic Acidemia (PA). This guide provides a comparative analysis of genetic knockout studies that have been instrumental in validating the function of this vital metabolic route. We present key experimental data, detailed methodologies, and visual representations of the pathways and workflows involved.
Propionic Acidemia is a rare, inherited metabolic disorder caused by mutations in the PCCA or PCCB genes, which encode the α and β subunits of the mitochondrial enzyme propionyl-CoA carboxylase (PCC).[1][2][3][4][5][6][7] This enzyme deficiency leads to the accumulation of toxic metabolites, resulting in severe metabolic dysfunction.[1][2][3][7] Genetic knockout studies in various models, from cell lines to animals, have been pivotal in elucidating the pathophysiology of PA and for testing novel therapeutic strategies.
Comparative Analysis of Genetic Knockout Models
Genetic knockout models of PA have been developed in various organisms, including mice and, more recently, in human induced pluripotent stem cells (iPSCs). These models aim to recapitulate the clinical phenotypes observed in PA patients, such as neonatal lethality and the accumulation of propionyl-CoA-derived metabolites.[8]
Mouse Models
Mouse models have been fundamental in understanding the systemic effects of PCC deficiency.
-
Pcca Knockout (Pcca⁻/⁻) Mice: These models, where the Pcca gene is disrupted, exhibit a severe phenotype that closely mimics the most severe forms of human PA.[9] A key characteristic of these mice is their death within 36 hours of birth.[9] This neonatal lethality makes them challenging for studying long-term disease progression and for testing therapies that require intravenous administration.[9]
-
Hypomorphic Pcca Knockout (Pcca⁻/⁻(A138T)) Mice: To overcome the limitations of the complete knockout model, a hypomorphic model was generated.[9] These mice carry a knockout of the murine Pcca gene but also express a human PCCA transgene with an A138T mutation, which is associated with a milder form of PA in humans.[9][10] This results in mice with approximately 2% of wild-type PCC activity, allowing them to survive into adulthood.[9] This model has proven invaluable for testing therapies like gene therapy.[9]
| Model Organism | Gene Knockout | Key Phenotypic Features | Key Metabolic Findings | Therapeutic Interventions Tested | Reference |
| Mouse (Mus musculus) | Pcca | Neonatal lethality (within 36 hours) | Drastic increases in C3 and Methylcitrate | Liver-specific PCCA transgene, AAV gene therapy | [9][11] |
| Mouse (Mus musculus) | Pcca (hypomorphic A138T) | Survival to adulthood | 2% of wild-type PCC activity, elevated propionyl-carnitine, methylcitrate, glycine, alanine, lysine, ammonia | Adenovirus serotype 5 (Ad5) and adeno-associated virus 2/8 (AAV8) vectors | [9] |
| Human iPSCs | PCCA and PCCB (CRISPR-Cas9) | Loss of protein expression and enzyme activity | Accumulation of toxic metabolites (specifics to be detailed in further studies) | Platform for future therapeutic research | [1][2][3][7] |
| C. elegans | pcca-1 or pccb-1 | Reduced lifespan, impaired mitochondrial energy metabolism | Increased oxidative stress, accumulation of 3-hydroxypropionate | Not specified | [12] |
Human iPSC Models
The advent of CRISPR-Cas9 gene-editing technology has enabled the creation of human iPSC lines with knockouts in the PCCA and PCCB genes.[1][2][3][7] These models offer a powerful in vitro platform to study the molecular mechanisms of PA in a human genetic context and provide a robust system for screening potential therapeutic compounds.[1][2][3][7] The key advantage of iPSC models is the ability to generate isogenic controls, where the only genetic difference between the disease and control lines is the specific knockout.[1][2][3][7]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summarized protocols for key experiments cited in the validation of PCC pathway function.
Generation of Knockout iPSC Lines using CRISPR-Cas9
-
Guide RNA (gRNA) Design and Cloning: Design gRNAs targeting the initial exons of the PCCA and PCCB genes. Clone the gRNA sequences into a suitable vector co-expressing Cas9 nuclease.
-
Transfection: Electroporate healthy control iPSCs with the gRNA/Cas9 expression vector.
-
Single-Cell Cloning and Screening: After 48 hours, dissociate the cells and plate them at a low density to obtain single-cell-derived colonies. Expand individual clones and screen for mutations using PCR amplification of the target region followed by Sanger sequencing.
-
Validation of Knockout: Confirm the absence of PCCA or PCCB protein expression by Western blotting. Assess the functional consequence by measuring PCC enzyme activity.
-
Pluripotency and Differentiation Potential: Characterize the generated knockout iPSC lines to ensure they retain their pluripotency and can differentiate into all three germ layers.[1][2][3][7]
Metabolic Analysis in Knockout Models
-
Sample Collection: Collect blood and tissue samples from control and knockout animals at specified time points. For iPSC-derived models, collect cell lysates and culture medium.
-
Metabolite Extraction: Perform metabolite extraction from the collected samples using appropriate solvent systems (e.g., methanol/acetonitrile/water).
-
Quantification of Metabolites: Utilize techniques like tandem mass spectrometry (MS/MS) to quantify key metabolites of the PCC pathway, including propionylcarnitine, methylcitrate, and amino acids.[9][13][14]
-
Stable Isotope Tracing: To study metabolic flux, administer stable isotope-labeled precursors (e.g., [13C3]propionate) and trace their incorporation into downstream metabolites using mass spectrometry.[10][13][14]
Visualizing the Propionyl-CoA Pathway and Experimental Workflows
Diagrams are essential for understanding complex biological pathways and experimental designs.
Caption: The Propionyl-CoA catabolic pathway and the consequences of its disruption.
Caption: A generalized workflow for creating and analyzing genetic knockout models.
References
- 1. Novel CRISPR-Cas9 iPSC knockouts for PCCA and PCCB genes: advancing propionic acidemia research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Propionic acidemia - Wikipedia [en.wikipedia.org]
- 7. Novel CRISPR-Cas9 iPSC knockouts for PCCA and PCCB genes: advancing propionic acidemia research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Technology - Propionyl-CoA Carboxylase Beta (PCCB) Alleles in Propionic Acidemia (PA) mouse models [nih.technologypublisher.com]
- 9. Generation of a Hypomorphic Model of Propionic Acidemia Amenable to Gene Therapy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disrupted propionate metabolism evokes transcriptional changes in the heart by increasing histone acetylation and propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adeno-Associated Virus Serotype 8 Gene Transfer Rescues a Neonatal Lethal Murine Model of Propionic Acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Propionyl-CoA carboxylase pcca-1 and pccb-1 gene deletions in Caenorhabditis elegans globally impair mitochondrial energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Scholars@Duke publication: Metabolic perturbations mediated by propionyl-CoA accumulation in organs of mouse model of propionic acidemia. [scholars.duke.edu]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
A Cross-Species Comparative Guide to Propylmalonyl-CoA Biosynthetic Genes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the genetic and enzymatic machinery responsible for the biosynthesis of propylmalonyl-CoA and its analogs, crucial extender units in the production of diverse and therapeutically important polyketide natural products. Understanding the cross-species variations in these biosynthetic pathways is paramount for the rational design and metabolic engineering of microbial cell factories for novel drug discovery and development.
Executive Summary
The biosynthesis of this compound, a four-carbon extender unit for polyketide synthases (PKS), is not as universally conserved as the pathways for malonyl-CoA and methylmalonyl-CoA. The primary route to C4-dicarboxyl-CoA units involves the carboxylation of a C4 acyl-CoA precursor, typically butyryl-CoA or crotonyl-CoA. A key enzyme family in this process is the crotonyl-CoA carboxylase/reductases (CCRs), which catalyze the reductive carboxylation of α,β-unsaturated acyl-CoAs. This guide focuses on comparing the genes and enzymes involved in these pathways across different species, with a particular emphasis on bacteria, fungi, and plants.
Data Presentation: Comparative Analysis of this compound Biosynthetic Enzymes
While direct quantitative data for this compound synthase activity is sparse in the literature, a comparative analysis can be constructed by examining the key enzymes responsible for the carboxylation of C4 acyl-CoA precursors. The following tables summarize available information on crotonyl-CoA carboxylase/reductases (CCRs) and other relevant acyl-CoA carboxylases.
Table 1: Cross-species Comparison of Crotonyl-CoA Carboxylase/Reductase (CCR) Homologs
| Feature | Streptomyces collinus | Streptomyces tsukubaensis | Rhodobacter sphaeroides | Kitasatospora setae |
| Gene Identifier | ccr (UniProt: Q53865)[1] | ccr1, allR[2][3] | Not specified | Not specified |
| Protein Name | Crotonyl-CoA reductase[1] | Crotonyl-CoA carboxylase/reductase 1, AllR[2] | Crotonyl-CoA carboxylase/reductase[4] | Crotonyl-CoA carboxylase/reductase[5] |
| Substrate(s) | Crotonyl-CoA[1] | Crotonyl-CoA, potentially other C4/C5 acyl-CoAs (AllR)[2] | (E)-crotonyl-CoA, Acryloyl-CoA[4] | Crotonyl-CoA[5] |
| Product(s) | Butyryl-CoA[1] | Ethylmalonyl-CoA, Allylmalonyl-CoA (AllR)[2] | Ethylmalonyl-CoA, Methylmalonyl-CoA[4] | (2S)-ethylmalonyl-CoA[6] |
| Kinetic Parameters | High substrate specificity for crotonyl-CoA[1] | AllR exhibits relaxed specificity[2] | Vmax with acryloyl-CoA is 40% of that with crotonyl-CoA[4] | Not specified |
| Cellular Role | Fatty acid biosynthesis[1] | ccr1: Acetate (B1210297) assimilation (EMC pathway); allR: FK506/FK520 biosynthesis[2][3] | Ethylmalonyl-CoA pathway for acetate assimilation[3] | Not specified |
Table 2: Substrate Promiscuity of Acyl-CoA Carboxylases
| Enzyme | Organism | Substrates | Products | Key Findings |
| Acyl-CoA Carboxylase | Thermobifida fusca YX | Acetyl-CoA, Propionyl-CoA, Butyryl-CoA[7] | Malonyl-CoA, Methylmalonyl-CoA, Ethylmalonyl-CoA | A promiscuous enzyme capable of carboxylating multiple short-chain acyl-CoAs.[7] |
| Propionyl-CoA Carboxylase | Streptomyces coelicolor | Propionyl-CoA (major), Acetyl-CoA, Butyryl-CoA (minor) | Methylmalonyl-CoA (major) | Primarily specific for propionyl-CoA but shows low-level activity with other substrates.[7] |
Signaling Pathways and Biosynthetic Logic
The biosynthesis of this compound and other extender units is tightly integrated with primary metabolism. The availability of precursors from pathways like fatty acid metabolism and the citric acid cycle directly influences the production of polyketides.
Experimental Protocols
Assay for Crotonyl-CoA Carboxylase/Reductase (CCR) Activity
This protocol is adapted from methods used for characterizing CCR enzymes.[8][9]
Objective: To determine the specific activity of a purified CCR enzyme or cell-free extract.
Principle: The activity is measured spectrophotometrically by monitoring the oxidation of NADPH at 340 nm in the presence of crotonyl-CoA and bicarbonate (as a source of CO2).
Materials:
-
Purified CCR enzyme or cell-free extract
-
Tris-HCl buffer (100 mM, pH 7.8)
-
NADPH (1 mM)
-
Crotonyl-CoA (1 mM)
-
Sodium bicarbonate (NaHCO3, 50 mM)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, NADPH, and NaHCO3.
-
Add the purified enzyme or cell-free extract to the reaction mixture.
-
Initiate the reaction by adding crotonyl-CoA.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).
-
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
-
Determine the protein concentration of the enzyme preparation using a standard method (e.g., Bradford assay) to calculate the specific activity (U/mg).
Workflow Diagram:
Quantitative Gene Expression Analysis by RT-qPCR
Objective: To compare the transcript levels of this compound biosynthetic genes (e.g., CCR homologs) across different species or under different growth conditions.
Principle: Reverse transcription quantitative PCR (RT-qPCR) is used to measure the amount of a specific mRNA transcript.
Materials:
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase
-
qPCR master mix (containing SYBR Green or a probe)
-
Gene-specific primers for the target gene(s) and a reference gene
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from the cells of interest using a suitable RNA extraction kit.
-
DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase and random primers or oligo(dT) primers.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers for the target and reference genes, and a qPCR master mix.
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative gene expression using the ΔΔCt method.
Heterologous Expression and Characterization of this compound Biosynthetic Genes
Objective: To express a candidate gene in a host organism (e.g., E. coli) and characterize the function of the encoded enzyme.
Principle: A gene of interest is cloned into an expression vector, introduced into a suitable host, and the resulting recombinant protein is purified and assayed for activity.
Procedure:
-
Gene Cloning: Amplify the target gene from the genomic DNA of the source organism and clone it into an appropriate expression vector (e.g., pET vector for E. coli).
-
Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression: Grow the transformed E. coli cells and induce protein expression (e.g., with IPTG).
-
Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
Enzyme Assays: Characterize the purified enzyme using appropriate assays, such as the CCR activity assay described above, with various potential substrates (e.g., butyryl-CoA, crotonyl-CoA) to determine its substrate specificity and kinetic parameters.
Logical Relationship Diagram:
Conclusion
The biosynthesis of this compound and related extender units is a critical area of research for the production of novel polyketides. While a universal pathway is not conserved, the promiscuity of certain acyl-CoA carboxylases and the dedicated function of crotonyl-CoA carboxylase/reductases provide key enzymatic routes. This guide offers a comparative framework and detailed methodologies to aid researchers in exploring and engineering these pathways for the development of new therapeutics. Further quantitative proteomics and metabolomics studies across a wider range of organisms will be instrumental in filling the existing knowledge gaps and providing a more complete picture of the cross-species landscape of this compound biosynthesis.
References
- 1. uniprot.org [uniprot.org]
- 2. Roles of the crotonyl-CoA carboxylase/reductase homologues in acetate assimilation and biosynthesis of immunosuppressant FK506 in Streptomyces tsukubaensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crotonyl-CoA carboxylase/reductase - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Four amino acids define the CO2 binding pocket of enoyl-CoA carboxylases/reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Enzymes Catalyzing Crotonyl-CoA Conversion to Acetoacetyl-CoA During the Autotrophic CO2 Fixation in Metallosphaera sedula [frontiersin.org]
- 9. Enzymes Catalyzing Crotonyl-CoA Conversion to Acetoacetyl-CoA During the Autotrophic CO2 Fixation in Metallosphaera sedula - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Differentiating Propionyl-CoA and Succinyl-CoA in Metabolic Assays
For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, the accurate differentiation and quantification of structurally similar intermediates like Propionyl-CoA and Succinyl-CoA is paramount. This guide provides an objective comparison of common analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate assay for your research needs.
Propionyl-CoA and Succinyl-CoA are critical thioester compounds that play pivotal roles in central carbon metabolism. Propionyl-CoA is a key intermediate in the catabolism of odd-chain fatty acids and several amino acids (valine, isoleucine, methionine, and threonine). It is subsequently converted to the tricarboxylic acid (TCA) cycle intermediate, Succinyl-CoA, through a well-defined enzymatic pathway. The ability to distinguish between these two molecules is essential for studying various metabolic disorders, drug efficacy, and the overall energetic state of the cell.
Metabolic Interconversion of Propionyl-CoA and Succinyl-CoA
The conversion of Propionyl-CoA to Succinyl-CoA is a three-step mitochondrial process catalyzed by a series of enzymes. Understanding this pathway is fundamental to designing and interpreting metabolic assays.
Comparison of Analytical Methods
Several analytical techniques can be employed to differentiate and quantify Propionyl-CoA and Succinyl-CoA. The choice of method often depends on the specific research question, required sensitivity, and available instrumentation. The following table summarizes the key performance characteristics of the most common assays.
| Parameter | LC-MS/MS | HPLC-UV | Enzymatic Assay (PCC) | Enzymatic Assay (MCM) |
| Principle | Direct detection and quantification based on mass-to-charge ratio. | Separation by chromatography and detection by UV absorbance. | Indirectly measures PCC activity by quantifying product formation. | Indirectly measures MCM activity by quantifying product formation. |
| Specificity | High | Moderate (potential for co-elution) | High (enzyme-specific) | High (enzyme-specific) |
| Sensitivity | High (fmol to pmol range)[1] | Low to Moderate (pmol to nmol range) | Moderate | Moderate |
| Throughput | High | Moderate | Low to Moderate | Low to Moderate |
| Quantitative | Yes | Yes | Yes (for enzyme activity) | Yes (for enzyme activity) |
| Instrumentation | Liquid chromatograph coupled to a tandem mass spectrometer. | High-performance liquid chromatograph with a UV detector. | Scintillation counter (radiometric) or HPLC. | HPLC or CE instrument. |
| Sample Type | Cells, tissues, biological fluids. | Purified samples, cell lysates. | Cell lysates, tissue homogenates. | Cell lysates, tissue homogenates. |
| Key Advantage | High sensitivity and specificity for direct quantification. | Relatively accessible instrumentation. | Specific for measuring the activity of a key regulatory enzyme. | Specific for measuring the activity of a key pathway enzyme. |
| Limitation | Requires expensive, specialized equipment. | Lower sensitivity and potential for interference. | Indirect measurement of substrate levels. | Indirect measurement of substrate levels. |
Experimental Protocols
Quantification of Propionyl-CoA and Succinyl-CoA by LC-MS/MS
This method allows for the direct and highly sensitive quantification of both analytes in a single run.
Methodology:
-
Sample Extraction:
-
Homogenize cell pellets or tissues in a cold extraction solution (e.g., 80:20 methanol:water or a mixture of acetonitrile, methanol, and water).
-
Include an internal standard (e.g., ¹³C-labeled acyl-CoA) for accurate quantification.
-
Centrifuge the homogenate at a high speed (e.g., 16,000 x g) at 4°C to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
LC Separation:
-
Inject the extracted sample onto a reverse-phase UPLC or HPLC column (e.g., C18).
-
Employ a gradient elution using mobile phases such as ammonium (B1175870) acetate (B1210297) or formate (B1220265) in water and acetonitrile to separate Propionyl-CoA and Succinyl-CoA.
-
-
MS/MS Detection:
-
Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for Propionyl-CoA and Succinyl-CoA in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[2]
-
Validation Parameters: A robust LC-MS/MS method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[1] Typical LODs for acyl-CoAs can be in the low fmol range.[1]
Propionyl-CoA Carboxylase (PCC) Enzyme Activity Assay (Radiometric)
This assay indirectly assesses the levels of functional PCC by measuring the incorporation of radiolabeled bicarbonate into propionyl-CoA.[3][4]
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction cocktail containing buffer (e.g., Tris-HCl), MgCl₂, ATP, propionyl-CoA, and radiolabeled [¹⁴C]sodium bicarbonate.[3]
-
Enzyme Reaction:
-
Add cell lysate or tissue homogenate to the reaction mixture to initiate the reaction.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding an acid (e.g., perchloric acid or trichloroacetic acid).[3]
-
The unreacted [¹⁴C]bicarbonate is removed as ¹⁴CO₂.
-
The radioactivity incorporated into the non-volatile product (D-methylmalonyl-CoA) is measured using a scintillation counter.
-
-
Data Analysis: Enzyme activity is calculated based on the amount of radioactivity incorporated per unit of protein per unit of time.
Methylmalonyl-CoA Mutase (MCM) Enzyme Activity Assay (HPLC-based)
This assay measures the activity of MCM by quantifying the conversion of methylmalonyl-CoA to Succinyl-CoA.[5][6]
Methodology:
-
Reaction Setup:
-
Prepare a reaction buffer containing phosphate (B84403) buffer, adenosylcobalamin (a cofactor for MCM), and the substrate, methylmalonyl-CoA.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the cell or tissue extract.
-
Incubate at 37°C for a specific time.
-
-
Sample Preparation for HPLC:
-
Terminate the reaction by adding a quenching solution (e.g., an acid).
-
Centrifuge to remove precipitated proteins.
-
-
HPLC Analysis:
-
Inject the supernatant onto a reverse-phase HPLC column.
-
Separate methylmalonyl-CoA and Succinyl-CoA using an appropriate mobile phase gradient.
-
Detect the compounds using a UV detector (typically at 254 nm).
-
-
Quantification: The amount of Succinyl-CoA produced is determined by comparing its peak area to a standard curve. Enzyme activity is then calculated.
Logical Relationships in Assay Selection
The choice of assay is dictated by the specific experimental goals. The following diagram illustrates a decision-making process for selecting the appropriate method.
References
- 1. benchchem.com [benchchem.com]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propionyl-CoA Carboxylase – Supra-Regional Assay Service [sas-centre.org]
- 4. Case Western Reserve University [case.edu]
- 5. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bevital.no [bevital.no]
Propionyl-CoA and its Derivatives as Validated Biomarkers for Inborn Errors of Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Propionyl-CoA and its downstream metabolites as biomarkers for the diagnosis and monitoring of key metabolic disorders, primarily Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA). We present supporting experimental data, detailed analytical protocols, and visual pathways to facilitate a deeper understanding of their clinical utility.
Introduction to Propionyl-CoA Metabolism and Associated Disorders
Propionyl-CoA is a central intermediate in the catabolism of several essential amino acids (isoleucine, valine, threonine, and methionine), odd-chain fatty acids, and cholesterol.[1][2] In healthy individuals, Propionyl-CoA is converted to D-methylmalonyl-CoA by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC). D-methylmalonyl-CoA is then racemized to L-methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA by methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme. Succinyl-CoA then enters the tricarboxylic acid (TCA) cycle for energy production.[1]
Genetic defects in PCC or methylmalonyl-CoA mutase lead to the accumulation of Propionyl-CoA and its derivatives, resulting in the life-threatening metabolic disorders Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA), respectively.[3] The buildup of these toxic metabolites disrupts multiple cellular processes, including the urea (B33335) cycle and the TCA cycle, leading to hyperammonemia, metabolic acidosis, and severe neurological damage.[3][4]
Early and accurate diagnosis through newborn screening and subsequent monitoring are critical for managing these conditions and improving patient outcomes. This has led to the validation of several key biomarkers derived from the accumulation of Propionyl-CoA.
Comparative Analysis of Key Biomarkers
The validation of biomarkers for PA and MMA has evolved from measuring the primary analyte, Propionyl-CoA, which is challenging due to its intracellular and reactive nature, to more stable and readily detectable downstream metabolites in blood and urine. The most clinically relevant biomarkers are propionylcarnitine (B99956) (C3), the ratio of propionylcarnitine to acetylcarnitine (C3/C2), and 2-methylcitric acid (MCA).
| Biomarker | Sample Type | Analytical Method | Performance Characteristics |
| Propionylcarnitine (C3) | Dried Blood Spot (DBS), Plasma | Tandem Mass Spectrometry (MS/MS) | Primary screening marker. Highly sensitive but lacks specificity, leading to a high false-positive rate.[4][5] Elevated in PA, MMA, and other conditions like maternal vitamin B12 deficiency.[6][7] |
| C3/C2 Ratio | Dried Blood Spot (DBS), Plasma | Tandem Mass Spectrometry (MS/MS) | Improves specificity over C3 alone. A C3/C2 ratio >0.4 is suggestive of PA/MMA.[4] Helps to differentiate true positives from false positives caused by other factors. |
| 2-Methylcitric Acid (MCA) | Urine, Dried Blood Spot (DBS) | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Confirmatory and second-tier screening marker. Highly specific for disorders of propionate (B1217596) metabolism.[5] Its inclusion in screening algorithms significantly improves the positive predictive value.[5] |
| 3-Hydroxypropionic Acid | Urine, Dried Blood Spot (DBS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Diagnostic marker. Elevated levels in urine, in conjunction with MCA, are diagnostic for PA and MMA.[4] However, it is not considered a suitable biomarker for monitoring disease status.[4][8] |
| Methylmalonic Acid (MMA) | Urine, Plasma | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Primary diagnostic marker for MMA. Distinguishes MMA from PA.[3] |
Performance of Biomarkers in Newborn Screening for Propionic Acidemia:
A study evaluating newborn screening for PA and MMA demonstrated that the inclusion of 2-methylcitric acid as a second-tier marker significantly improved the positive predictive value (PPV).
| Screening Strategy | True Positives | False Positives | Positive Predictive Value (PPV) |
| C3 and C3/C2 Ratio | 9 | 94 | 8.7%[5] |
| C3, C3/C2 Ratio, and 2-Methylcitric Acid | 9 | 5 | 64.3%[5] |
Signaling Pathways and Diagnostic Workflows
To visually represent the metabolic and diagnostic pathways, the following diagrams were generated using the Graphviz (DOT language).
Experimental Protocols
Detailed methodologies for the analysis of key biomarkers are provided below. These protocols are based on established laboratory practices and can be adapted for specific instrumentation.
Protocol 1: Acylcarnitine Analysis in Dried Blood Spots by LC-MS/MS
This protocol is for the quantitative analysis of acylcarnitines, including propionylcarnitine (C3), from dried blood spots (DBS).
1. Materials and Reagents:
-
Dried blood spot punches (3.2 mm)
-
Methanol (B129727) with stable isotope-labeled internal standards (e.g., from Cambridge Isotope Laboratories)
-
96-well microplates
-
Plate shaker
-
Nitrogen evaporator
-
n-Butanol with 3N HCl
-
LC-MS/MS system (e.g., Agilent 1200 Series LC with a 6460 Triple Quadrupole MS)[8]
2. Sample Preparation:
-
Punch a 3.2 mm disc from the DBS into a 96-well microplate.[9]
-
Add 100 µL of methanol containing the isotopic internal standards to each well.[8]
-
Seal the plate and shake at 30°C for 30 minutes.[8]
-
Filter the extracted sample and dry it under nitrogen at 60°C.[8]
-
Add 100 µL of n-butanol with 3N HCl to each well for derivatization.[9]
-
Incubate at 60°C for 30 minutes.[8]
-
Dry the samples again under nitrogen at 40°C for 20 minutes.[8]
-
Reconstitute each sample in 100 µL of methanol:water (80:20) before injection into the LC-MS/MS system.[8]
3. LC-MS/MS Analysis:
-
LC System: Agilent 1200 Series or equivalent.
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[8]
-
Run Time: Approximately 1.6 minutes per sample.[8]
Protocol 2: Organic Acid Analysis in Urine by GC-MS
This protocol outlines the procedure for the analysis of urinary organic acids, including 2-methylcitric acid (MCA).
1. Materials and Reagents:
-
Urine sample (200 µL)
-
Methoxyamine HCl
-
Ethyl acetate (B1210297)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Hexane
-
Internal standard (e.g., cholesterol)
-
GC-MS system
2. Sample Preparation:
-
Pipette 200 µL of urine into a 2 mL glass vial.[10]
-
Add 40 µL of methoxyamine HCl and incubate at 60°C for 30 minutes.[10]
-
Transfer the sample to a 1.5 mL Eppendorf tube.
-
Add 20 µL of the internal standard and 600 µL of ethyl acetate. Vortex for 1 minute and centrifuge at 10,000 RPM for 3 minutes.[10]
-
Transfer 500 µL of the supernatant to a new 2 mL glass vial.
-
Repeat the ethyl acetate extraction and combine the supernatants.[10]
-
Evaporate the combined supernatant to dryness under nitrogen at 35°C.[10]
-
Add 160 µL of Hexane and 40 µL of BSTFA for derivatization.[10]
-
Incubate at 70-90°C for 15 minutes.[10]
-
Transfer the sample to a 250 µL insert for GC-MS analysis.[10]
3. GC-MS Analysis:
-
Injector: Split/splitless injector in splitless mode at 250°C.[6]
-
Column: HP-5MS capillary column (30 m x 0.25 mm i.d.).[6]
-
Oven Program: Start at 80°C for 5 min, ramp to 290°C.[6]
-
Mass Spectrometer: Operate in full scan mode (m/z 50-600).[6][11]
Protocol 3: Propionyl-CoA Quantification in Tissues by LC-MS/MS
This protocol is for the direct measurement of Propionyl-CoA in tissue samples.
1. Materials and Reagents:
-
Tissue sample (e.g., liver)
-
10% Trichloroacetic acid (TCA)
-
Reversed-phase solid-phase extraction (SPE) column
-
LC-MS/MS system
-
Internal standard (e.g., [13C3]malonyl-CoA can be adapted for propionyl-CoA)
2. Sample Preparation:
-
Homogenize the tissue sample in 10% TCA.
-
Centrifuge to pellet the protein.
-
Isolate the acyl-CoAs from the supernatant using a reversed-phase SPE column.
-
Elute the acyl-CoAs and dry under nitrogen.
-
Reconstitute in a suitable solvent for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC System: Utilize a gradient elution with a C18 column.
-
Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode for quantification.[3]
Conclusion
The validation of Propionyl-CoA and its derivatives, particularly propionylcarnitine (C3), the C3/C2 ratio, and 2-methylcitric acid, has revolutionized the diagnosis and management of Propionic Acidemia and Methylmalonic Acidemia. While C3 serves as a sensitive primary screening marker, its low specificity necessitates a multi-tiered approach. The inclusion of the C3/C2 ratio and, most importantly, 2-methylcitric acid as a second-tier test, significantly enhances the diagnostic accuracy by reducing the number of false positives. The detailed analytical protocols provided in this guide offer a foundation for laboratories to establish robust and reliable testing for these critical metabolic disorders, ultimately facilitating early intervention and improving patient outcomes. Further research into novel biomarkers and the refinement of existing analytical methods will continue to advance the clinical management of these rare but serious conditions.
References
- 1. Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS [sigmaaldrich.com]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomarkers for drug development in propionic and methylmalonic acidemias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of 2-methylcitric acid in dried blood spots improves newborn screening for propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. view-health-screening-recommendations.service.gov.uk [view-health-screening-recommendations.service.gov.uk]
- 8. agilent.com [agilent.com]
- 9. cda-amc.ca [cda-amc.ca]
- 10. aurametrix.weebly.com [aurametrix.weebly.com]
- 11. metbio.net [metbio.net]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Propylmalonyl-CoA
Thioesters are recognized for their high-energy, yet kinetically stable bonds, making them vital intermediates in biochemistry.[1] However, their reactivity necessitates careful handling to avoid unintended reactions.[1] The disposal procedures outlined below are designed to mitigate risks and ensure compliance with standard laboratory safety protocols.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or goggles. | Protects against splashes and aerosols. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Change gloves immediately if contaminated. |
| Body Protection | A standard laboratory coat. | Protects skin and clothing from spills. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of any potential vapors or aerosols.[2] |
In the event of accidental exposure, follow the first aid measures outlined in Table 2, which are based on protocols for similar chemical compounds.[3]
Table 2: First Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical advice. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of propylmalonyl-CoA and associated waste.
Experimental Protocol: Decontamination and Disposal of this compound
-
Segregation of Waste:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it. This includes pipette tips, microfuge tubes, and any absorbent materials used for spills.
-
-
Aqueous Waste:
-
For aqueous solutions containing this compound, adjust the pH to a neutral range (pH 6-8) using a suitable buffer. Thioesters can be susceptible to hydrolysis, and maintaining a neutral pH helps to ensure stability during temporary storage before disposal.[4]
-
Collect all aqueous waste in a sealed, non-reactive container (e.g., high-density polyethylene).
-
-
Solid Waste:
-
Place all contaminated solid waste, such as used vials and absorbent pads, into a sealed plastic bag or container.
-
-
Decontamination of Glassware and Equipment:
-
Immerse glassware and non-disposable equipment in a 10% bleach solution for at least 30 minutes.
-
Thoroughly rinse all items with deionized water after decontamination.
-
-
Final Disposal:
-
All waste, both aqueous and solid, should be disposed of through your institution's hazardous waste management program.[5] Do not pour any solutions containing this compound down the drain.
-
Ensure that the waste container is properly labeled with the contents and any known hazards.
-
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the decision-making and procedural flow for handling this compound waste.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical reagents. Always consult your institution's specific safety guidelines and waste disposal protocols.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Propylmalonyl-CoA
For researchers, scientists, and professionals in drug development, the safe and effective handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Propylmalonyl-CoA, a key reagent in various biochemical pathways. Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of your experiments.
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment should always precede the handling of any chemical.[1][2] Based on the potential hazards associated with similar coenzyme A compounds, the following minimum personal protective equipment is required. For more extensive exposures, such as in the case of a spill, more advanced PPE may be necessary.[3]
| PPE Category | Item | Specification | Purpose |
| Eye and Face Protection | Safety Goggles with Side Shields or Face Shield | ANSI Z87.1-rated | Protects against splashes of chemical solutions.[4] A face shield should be used in conjunction with goggles when there is a significant splash risk.[4] |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Provides a barrier against skin contact and chemical absorption.[4] Neoprene or other resistant gloves may be suitable for extended contact.[4] |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned | Protects skin and personal clothing from contamination.[1][2] |
| Foot Protection | Closed-toe Shoes | Fully enclosed, non-slip soles | Prevents injury from spills and dropped objects.[2] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling from receipt to disposal is crucial for both safety and experimental success. Coenzyme A and its derivatives can be sensitive to degradation, particularly in aqueous solutions at pH levels above 8.[5]
1. Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Store this compound at or below -20°C in a tightly sealed container to ensure stability.[6]
2. Preparation for Use:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Bring the sealed container to room temperature before opening to prevent condensation, which can degrade the compound.
-
To prepare aqueous solutions, dissolve the solid this compound in a buffer with a pH between 2 and 6 for optimal stability.[5] It is not recommended to store aqueous solutions for more than one day.[6]
3. During the Experiment:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Use appropriate lab equipment (e.g., spatulas, pipettes) to handle the compound.
-
Keep the container tightly closed when not in use.
4. In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable decontaminating agent.
Disposal Plan: Responsible Waste Management
All waste materials containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect any unused solid this compound and contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed waste container.
-
Liquid Waste: Collect all aqueous solutions containing this compound in a labeled, sealed waste container.
-
Disposal: Dispose of all waste through your institution's hazardous waste management program, following all local, state, and federal regulations.
Experimental Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.
Caption: A flowchart illustrating the procedural steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
